Technical Documentation Center

(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

Core Science & Biosynthesis

Foundational

physicochemical properties of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

An In-Depth Technical Guide to the Physicochemical Properties of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Prepared by: Gemini, Senior Application Scientist Executive Summary (6-(2-Methoxyethoxy)pyridazin-3-yl)metha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is a substituted pyridazine derivative. The pyridazine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[1][2][3][4] As with any compound entering the drug discovery pipeline, a thorough understanding of its fundamental physicochemical properties is not merely academic but essential for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and for designing valid in vitro and in vivo experiments. Poor physicochemical characteristics, such as low solubility or unfavorable lipophilicity, are primary drivers of compound attrition during development.

This technical guide provides a comprehensive framework for the characterization of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and methodological resource. It outlines the theoretical importance of key physicochemical parameters—ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility—and provides field-proven, step-by-step protocols for their experimental determination. The causality behind methodological choices is emphasized to empower researchers in generating robust and reliable data.

Chemical Identity and Significance

Molecular Structure and Identifiers
  • Chemical Name: (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

  • Molecular Formula: C₈H₁₃N₃O₂

  • Molecular Weight: 183.21 g/mol

  • CAS Numbers:

    • Free Base: 1248414-80-3[5]

    • Dihydrochloride Salt: 1909312-48-6[5]

Chemical structure of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

Figure 1. Chemical structure of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine.

The Pyridazine Scaffold in Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of many clinically significant drugs.[2] Its derivatives are known to possess a wide spectrum of biological activities, making this scaffold a focal point for the development of novel therapeutic agents.[3][6] The specific combination of a methoxyethoxy side chain and a methanamine group on the pyridazine ring of the title compound suggests potential for hydrogen bonding and specific receptor interactions, making its physicochemical characterization particularly relevant.

Ionization Constant (pKa)

Theoretical Background and Importance

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine, the primary aliphatic amine (-CH₂NH₂) is the most basic center and will be protonated (-CH₂NH₃⁺) at physiological pH. The pKa of this group dictates:

  • Aqueous Solubility: The ionized (protonated) form is significantly more soluble in aqueous media than the neutral form.[7]

  • Membrane Permeability: The neutral form is more lipid-soluble and thus better able to cross biological membranes.

  • Receptor Binding: The charge state of the molecule can be critical for electrostatic interactions with its biological target.

Predicted pKa Values

While experimental determination is the gold standard, computational prediction provides a valuable starting point. The pKa of the primary amine is expected to be the most relevant in the physiological range.

Ionizable GroupPredicted pKa (Approx.)Predominant Species at pH 7.4
Primary Aliphatic Amine~9.0 - 9.5Protonated (Cationic)
Pyridazine Ring Nitrogens< 2.5[8][9]Neutral

Note: The primary amine pKa is estimated based on similar aliphatic amines. The pyridazine ring nitrogens are weakly basic.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the most direct and reliable method for pKa determination.[10][11] It involves monitoring pH changes as a titrant is added to the sample solution.

Methodology:

  • Preparation: Prepare a ~1 mM solution of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to maintain consistent activity coefficients.[10] Purge with nitrogen to remove dissolved CO₂.

  • Instrumentation: Calibrate a high-precision pH electrode and meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl, since the compound is basic).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the midpoint of the buffer region (the flattest part of the curve before the inflection point) or more accurately, as the pH at the half-equivalence point.[11]

pKa_Workflow cluster_prep Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis A Prepare 1 mM Compound in 0.15 M KCl B Purge with N₂ to remove CO₂ A->B D Titrate with 0.1 M HCl B->D C Calibrate pH Meter C->D E Record pH vs. Titrant Volume D->E F Plot pH vs. Volume E->F G Identify Inflection Point F->G H Determine pKa at Half-Equivalence Point G->H

Diagram 1. Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP and LogD)

Theoretical Background and Importance

Lipophilicity is a critical determinant of a drug's ADME properties. It is measured as the partition coefficient between an organic phase (typically n-octanol) and an aqueous phase.

  • LogP: The partition coefficient of the neutral species.

  • LogD: The distribution coefficient at a specific pH, accounting for all species (neutral and ionized).[12]

For an ionizable base like our compound, LogD is the more physiologically relevant parameter. According to Lipinski's "rule of five," a LogP or LogD value not exceeding 5 is generally considered favorable for oral bioavailability.[12]

Experimental Protocol: Shake-Flask Method for LogD₇.₄

The shake-flask method is the "gold standard" for LogP and LogD determination due to its direct measurement of partitioning at equilibrium.[13]

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate each solvent with the other by mixing them vigorously overnight and then separating the phases.

  • Sample Addition: Prepare a stock solution of the compound in the aqueous phase (or DMSO if solubility is low, keeping the final DMSO concentration below 1%). Add a known volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v).[12]

  • Equilibration: Cap the vial and shake or rotate it gently for a sufficient time (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.[12]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[14]

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

LogD_Workflow cluster_quant Quantification A Pre-saturate n-octanol and PBS (pH 7.4) B Add Compound Stock to 1:1 mixture of phases A->B C Shake to Equilibrate (1-2 hours) B->C D Centrifuge to Separate Phases C->D E1 Aqueous Phase D->E1 E2 n-Octanol Phase D->E2 F Analyze Concentrations (e.g., LC-MS/MS) E1->F E2->F G Calculate LogD = log([C]oct / [C]aq) F->G Solubility_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Compound in DMSO B Add Aqueous Buffer (pH 7.4) to each well A->B C Incubate at 25°C (1-2 hours) B->C D Measure Turbidity (Absorbance at 620 nm) C->D E Plot Turbidity vs. Concentration D->E F Identify Concentration at Precipitation Onset E->F

Diagram 3. Workflow for kinetic solubility determination by turbidimetry.

Summary and Conclusion

The successful progression of any compound through the drug discovery process is critically dependent on a favorable physicochemical profile. For (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine, its basic amine center will govern its pH-dependent solubility and lipophilicity. While specific experimental values are not yet publicly available, the methodologies detailed in this guide provide a robust framework for their determination.

A comprehensive characterization, starting with the protocols outlined here, is the essential next step in evaluating the therapeutic potential of this promising pyridazine derivative. The data generated will be instrumental in guiding lead optimization, designing meaningful biological assays, and ultimately, assessing the compound's viability as a drug candidate.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Available from: [Link]

  • International Journal of Creative Research Thoughts. A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. Available from: [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

  • Research Journal of Pharmacy and Technology. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Journal of Chemical Education. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Available from: [Link]

  • Journal of Chemical Education. Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Available from: [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. Kinetic solubility. Available from: [Link]

  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

  • Chemaxon. LogP and logD calculations. Available from: [Link]

  • Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. Available from: [Link]

  • Taylor & Francis Online. LogP – Knowledge and References. Available from: [Link]

  • SpringerLink. Pyridazine Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. compound 13 [PMID: 19456099] | Ligand page. Available from: [Link]

  • ResearchGate. Synthesis and specification of pyridazine derivatives. Available from: [Link]

  • University of Tartu. pKa values bases. Available from: [Link]

  • University of Florida. Pyridazine. Available from: [Link]

  • PubMed. 6-Chloro-N-(2-meth-oxy-phen-yl)pyridazin-3-amine. Available from: [Link]

  • PubChem. 6-Methoxy-3-pyridinylamine. Available from: [Link]

  • MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Available from: [Link]

  • Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]

  • ResearchGate. Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),.... Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Semantic Scholar. Molecular Physicochemical Properties of Selected Pesticides as Predictive Factors for Oxidative Stress and Apoptosis-Dependent. Available from: [Link]

  • PubChemLite. [6-(2-phenoxyethoxy)pyridin-3-yl]methanamine (C14H16N2O2). Available from: [Link]

  • PubChem. 6-Methoxypyridazin-3-amine. Available from: [Link]

  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Available from: [Link]

  • PubChem. (4-(6-Amino-3-pyridazinyl)-1-piperidinyl)(5-(4-fluorophenoxy)-4-methoxy-2-pyridinyl)methanone. Available from: [Link]

  • PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available from: [Link]

  • ResearchGate. Physical and Chemical Properties of Pyrethroids. Available from: [Link]

Sources

Exploratory

The Pyridazine Scaffold: Unraveling the Mechanism of Action of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Derivatives

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Prominence of the Pyridazine Moiety in Modern Drug Discovery The pyridazine nucleus, a six-membered aromatic ring containing two adja...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Prominence of the Pyridazine Moiety in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a cornerstone in heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] Its inherent electronic and structural features facilitate diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Pyridazine derivatives have demonstrated significant therapeutic potential, exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3] This guide delves into the mechanistic underpinnings of a specific class of these compounds: (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine derivatives, providing a comprehensive resource for researchers and drug development professionals.

Core Mechanistic Insights: A Synthesis of Current Understanding

While a definitive, singular mechanism of action for all (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine derivatives is yet to be fully elucidated, extensive research on structurally related pyridazine and pyridazinone compounds provides a strong foundation for postulating their primary biological targets and downstream signaling effects. The diverse bioactivities of pyridazine derivatives stem from their ability to engage with various enzymes, receptors, and signaling proteins.

Kinase Inhibition: A Prevalent Mode of Action

A significant body of evidence points towards kinase inhibition as a primary mechanism for many pyridazine derivatives.[5] These compounds have been shown to target key kinases involved in cell proliferation, survival, and inflammatory signaling pathways.

  • Interleukin-2-inducible T-cell kinase (ITK): Certain 3-oxo-2,3-dihydropyridazine derivatives have been identified as selective ITK inhibitors.[6] ITK is a crucial non-receptor tyrosine kinase in T-cell receptor (TCR) signaling. Inhibition of ITK can modulate T-cell activation and is a promising strategy for T-cell malignancies.[6] The proposed mechanism involves the pyridazine core acting as a scaffold to present substituents that interact with the ATP-binding pocket of the kinase.

  • Other Kinases: Research has also implicated pyridazine derivatives in the inhibition of other kinases such as c-Jun N-terminal kinase 1 (JNK1) and cyclin-dependent kinase 2 (CDK2), which are pivotal in cancer cell proliferation and survival.[5]

Signaling Pathway: ITK Inhibition by Pyridazine Derivatives

ITK_Inhibition TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 ITK ITK ITK->PLCg1 Phosphorylation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Activation Ca_Flux->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Ras_MAPK->Gene_Expression Pyridazine (6-(2-Methoxyethoxy)pyridazin- 3-yl)methanamine Derivative Pyridazine->ITK Inhibition

Caption: Proposed ITK signaling pathway and the inhibitory action of pyridazine derivatives.

Modulation of Neurological Targets

The pyridazine scaffold is also prevalent in compounds targeting the central nervous system.

  • Monoamine Oxidase B (MAO-B) Inhibition: Several pyridazinone derivatives have been developed as selective MAO-B inhibitors.[7][8] MAO-B is a key enzyme in the metabolism of dopamine, and its inhibition can increase dopamine levels, a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.[8] Competitive inhibition of the MAO-B active site is a documented mechanism.[7]

  • α-Synuclein Binding: N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been investigated for their ability to bind to aggregated α-synuclein, a hallmark of Parkinson's disease, with potential applications in diagnostic imaging.[9]

  • Adrenoceptor Affinity: Certain pyridazin-3(2H)-one derivatives have demonstrated high affinity for α1- and α2-adrenoceptors, acting as antagonists.[10] The length of the spacer between the pyridazinone core and an arylpiperazine moiety was found to influence affinity and selectivity.[10]

Anti-inflammatory Mechanisms

The anti-inflammatory properties of pyridazine derivatives are well-documented and are attributed to the modulation of various inflammatory mediators and pathways.

  • NLRP3 Inflammasome Inhibition: Recent discoveries have identified pyridazine derivatives as a new class of NLRP3 inflammasome inhibitors.[11] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases.

  • Modulation of Inflammatory Mediators: Pyridazine and pyridazinone compounds have been shown to regulate inflammatory pathways by limiting the production of thromboxane A2 (TxA2), reducing the release of tumor necrosis factor-alpha (TNF-α), and disrupting interleukin-6 (IL-6) signaling.[12]

The (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Subclass: Postulated Mechanisms and Structure-Activity Relationships

The specific (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine scaffold suggests several key structural features that likely dictate its biological activity. The methoxyethoxy group can influence solubility and pharmacokinetic properties, while the methanamine moiety provides a key interaction point for biological targets.

Based on the broader class of pyridazine derivatives, the following mechanisms are plausible for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine derivatives:

Postulated Target/MechanismRationale Based on Structural AnalogsPotential Therapeutic Area
Kinase Inhibition (e.g., ITK, JNK, CDK) The core pyridazine ring can serve as a scaffold for ATP-competitive inhibition.[5][6]Cancer, Inflammatory Diseases
MAO-B Inhibition The amine functionality could interact with the active site of MAO-B, similar to other pyridazinone-based inhibitors.[7]Neurodegenerative Diseases
GPCR Modulation (e.g., Adrenoceptors) The overall structure may fit into the binding pockets of G-protein coupled receptors.[10]Cardiovascular Diseases
NLRP3 Inflammasome Inhibition The pyridazine core has been identified as a novel scaffold for NLRP3 inhibitors.[11]Inflammatory Diseases
Thyroid Hormone Receptor β (THR-β) Agonism A pyridazinone derivative with a methoxyethoxy substituent has been identified as a selective THR-β agonist.[13]Dyslipidemia

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of novel (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine derivatives, a systematic experimental approach is essential.

Workflow for Target Identification and Validation

experimental_workflow cluster_0 Phase 1: Initial Screening & Target Class Identification cluster_1 Phase 2: Target Validation & Mechanistic Studies cluster_2 Phase 3: In Vivo Model Validation Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Cytokine Release) Broad_Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) Phenotypic_Screening->Broad_Kinase_Panel GPCR_Panel GPCR Binding Panel Phenotypic_Screening->GPCR_Panel Enzyme_Inhibition_Assays Enzyme Inhibition Assays (e.g., MAO-A/B) Phenotypic_Screening->Enzyme_Inhibition_Assays Dose_Response Dose-Response & IC50/EC50 Determination Broad_Kinase_Panel->Dose_Response GPCR_Panel->Dose_Response Enzyme_Inhibition_Assays->Dose_Response Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) for Target Engagement Dose_Response->Cellular_Thermal_Shift Western_Blot Western Blot for Downstream Signaling Cellular_Thermal_Shift->Western_Blot Co_Immunoprecipitation Co-Immunoprecipitation (Co-IP) Western_Blot->Co_Immunoprecipitation PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Co_Immunoprecipitation->PK_PD Efficacy_Models Disease-Specific Animal Models (e.g., Xenograft, EAE) PK_PD->Efficacy_Models

Caption: A generalized experimental workflow for elucidating the mechanism of action.

Step-by-Step Methodologies

1. Kinase Inhibition Assay (Example: ITK)

  • Objective: To determine the in vitro inhibitory activity of the test compound against a specific kinase.

  • Principle: A radiometric or fluorescence-based assay to measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

  • Protocol:

    • Prepare a reaction buffer containing ATP, the kinase (e.g., recombinant human ITK), and a suitable substrate (e.g., a peptide with a tyrosine residue).

    • Add varying concentrations of the (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine derivative to the reaction mixture.

    • Incubate at the optimal temperature for the kinase reaction (e.g., 30°C).

    • Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter. For fluorescence-based assays, a specific antibody or binding protein is used to detect the phosphorylated product.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct target engagement in a cellular context.

  • Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

  • Protocol:

    • Treat intact cells with the test compound or vehicle control.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Cool the samples and centrifuge to pellet aggregated proteins.

    • Analyze the soluble protein fraction by Western blot using an antibody specific for the putative target protein.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

3. Western Blot for Downstream Signaling

  • Objective: To assess the effect of the compound on the phosphorylation state of downstream signaling proteins.

  • Protocol:

    • Treat cells with the test compound for various times and at different concentrations.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target's downstream effectors (e.g., phospho-ERK and total ERK for the MAPK pathway).

    • Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence.

Conclusion and Future Directions

The (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine scaffold holds considerable promise for the development of novel therapeutics across a range of diseases. While the precise mechanisms of action are still under investigation, the wealth of data on related pyridazine derivatives provides a strong framework for targeted research. Future efforts should focus on a systematic evaluation of these compounds against key biological targets, including a broad panel of kinases, GPCRs, and enzymes involved in neurological and inflammatory processes. A thorough understanding of their structure-activity relationships will be paramount in optimizing their potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the development of next-generation therapies.

References

  • JOCPR. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

  • Verma S. K, Irrchhaiya R. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Rasayan J. Chem. 2011;4(2):365-368.
  • ACS Publications. Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry. [Link]

  • Almehizia A. A. et al. Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives.
  • Kandile N. G. et al. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry. 2009;44(5):1989-96. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Specialty Pyridazine Derivatives in Drug Discovery. [Link]

  • El Bouamri M. et al. Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. Current Pharmaceutical Analysis. 2025.
  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Özdemir Z. et al. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. 2022;27(12):3791. [Link]

  • RSC Publishing. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

  • Kelly M. J. et al. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][14][15]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry. 2014;57(10):3912-23. [Link]

  • PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]

  • Liu X. et al. Development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as balanced multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry. 2022;232:114098. [Link]

  • Taisho Pharmaceutical. Clinical trial information. [Link]

  • Inagaki Y. et al. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry. 2025;118:118042. [Link]

  • UMIN-CTR. Effects of supplements on knee joint symptoms in healthy volunteers with knee joint symptoms. [Link]

  • Institute of Molecular and Translational Medicine. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. [Link]

  • Semantic Scholar. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. [Link]

  • OUCI. Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. [Link]

  • MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [Link]

  • Intellitrials. Clinical Trial News Roundup. 2026.

Sources

Exploratory

An In-depth Technical Guide to Characterizing the Receptor Binding Affinity of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

This guide provides a comprehensive framework for determining the receptor binding profile of the novel chemical entity, (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine. As no public data currently exists for this specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for determining the receptor binding profile of the novel chemical entity, (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine. As no public data currently exists for this specific molecule, this document serves as both a strategic blueprint and a detailed methodological guide for researchers, scientists, and drug development professionals. We will proceed from the foundational principles of target identification to the granular details of experimental execution and data analysis, ensuring a scientifically rigorous approach to characterizing this compound.

Introduction: The Pyridazine Scaffold and the Quest for Specificity

The subject of our investigation, (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine, belongs to the pyridazine class of heterocycles. The pyridazine nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3] Derivatives have shown affinity for G-protein coupled receptors (GPCRs) such as histamine H3 receptors[4][5][6][7][8], α-adrenergic receptors[9], and ligand-gated ion channels like GABA-A receptors.[10]

The primary goal of a binding affinity study is to quantify the strength of the interaction between a ligand (our compound) and its molecular target, typically a receptor. This affinity is most commonly expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower value signifies a stronger binding interaction. Determining this profile is a cornerstone of drug discovery, as it informs on potency, selectivity, and potential off-target effects.

Strategic Approach: From Target Hypothesis to Affinity Determination

Given the novelty of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine, a logical, multi-step approach is required. The workflow must be adaptable, allowing for data-driven decisions at each stage.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Primary Assay - Radioligand Binding cluster_2 Phase 3: Orthogonal Validation & Kinetics A Structural Analysis (Pyridazine Core) B Hypothesis Generation (e.g., GPCRs, Ion Channels) A->B Informs C Broad Panel Screening (e.g., Eurofins SafetyScreen, NIMH PDSP) B->C Guides D Select Receptor Target (from Panel Hits) C->D Identifies Hit(s) E Develop Competition Assay (Determine IC50) D->E Input F Calculate Inhibition Constant (Ki) (Cheng-Prusoff Equation) E->F Data for G Surface Plasmon Resonance (SPR) (Label-Free Kinetics) F->G Warrants Deeper Study H Determine Kd, kon, koff G->H Yields I Validate Primary Findings H->I Confirms

Caption: High-level workflow for characterizing a novel compound.

Based on the pyridazine core, initial hypotheses would point towards CNS receptors. A logical first step is a broad radioligand binding screen against a panel of common targets (e.g., dopamine, serotonin, histamine, GABA, and adrenergic receptors). Hits from this screen will then be pursued with detailed, single-target assays.

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays are the benchmark for quantifying ligand-receptor interactions due to their sensitivity and robustness.[11][12][13] The most common format for characterizing an unlabeled compound is the competitive binding assay.

Principle of Competitive Binding

In this setup, our test compound, (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine, will compete with a known, radioactively labeled ligand (the "radioligand") for binding to a specific receptor.[14][15] By measuring the concentration of our test compound required to displace 50% of the bound radioligand (the IC50 value), we can determine its binding affinity.

G Receptor Receptor BoundComplex Receptor-Radioligand Complex (Signal) Receptor->BoundComplex Forms Radioligand [3H]-Ligand Radioligand->Receptor Binds TestCompound Test Compound (Unlabeled) TestCompound->Receptor Competes with Displaced Displaced [3H]-Ligand BoundComplex->Displaced Inhibited by Test Compound

Caption: Principle of a competitive radioligand binding assay.

Step-by-Step Protocol: A Hypothetical Dopamine D2 Receptor Assay

Let's assume our initial screen identified the Dopamine D2 receptor as a potential target. The following protocol outlines a rigorous approach to determine the binding affinity. This protocol is adapted from established methodologies.[16][17][18]

3.2.1 Materials and Reagents

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Test Compound: (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

  • Non-specific Agent: 10 µM Haloperidol or Butaclamol to determine non-specific binding.[16]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), presoaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[19]

  • Scintillation Cocktail & Counter: For quantifying radioactivity.

3.2.2 Experimental Procedure

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Assay Buffer, [³H]-Spiperone (at a concentration near its Kd, e.g., 0.3 nM), and receptor membranes.

    • Non-specific Binding (NSB): Assay Buffer, [³H]-Spiperone, 10 µM Haloperidol, and receptor membranes.

    • Competition: Assay Buffer, [³H]-Spiperone, varying concentrations of the test compound (e.g., from 0.1 nM to 100 µM), and receptor membranes.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This crucial step separates the receptor-bound radioligand from the free radioligand.[15]

  • Washing: Wash the filters multiple times (e.g., 3x) with ice-cold assay buffer to remove any unbound radioligand trapped in the filter.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[16]

Data Analysis: From IC50 to Ki
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate the Inhibition Constant (Ki):

    • The IC50 is an experimental value that depends on the concentration of the radioligand used.[20][21] To determine the intrinsic affinity of the compound (Ki), the Cheng-Prusoff equation must be used.[20][22][23]

    Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

This conversion allows for the comparison of affinity values obtained from different experiments and labs.[20]

ParameterDescriptionExample Value
IC50 Concentration of test compound that displaces 50% of the specific binding of the radioligand.150 nM
[L] Concentration of [³H]-Spiperone used.0.3 nM
Kd Affinity of [³H]-Spiperone for the D2 receptor.0.2 nM
Ki Calculated inhibition constant of the test compound.60 nM
Table 1: Example Calculation of Ki from IC50 using the Cheng-Prusoff Equation.

Orthogonal Validation with Surface Plasmon Resonance (SPR)

To ensure the validity of our findings, an orthogonal, label-free method is highly recommended. Surface Plasmon Resonance (SPR) is an excellent choice as it provides real-time binding kinetics, offering deeper insight into the interaction mechanism.[24][25][26]

Principles of SPR

SPR measures changes in the refractive index at the surface of a sensor chip.[25] In a typical experiment, the receptor protein is immobilized on the chip surface. A solution containing the test compound (the analyte) is then flowed over the surface. Binding of the compound to the receptor increases the mass on the chip, causing a measurable change in the SPR signal.

Key Advantages of SPR
  • Label-Free: Neither the ligand nor the receptor needs to be modified, eliminating potential artifacts.[24]

  • Real-Time Kinetics: SPR directly measures the association rate (k_on) and dissociation rate (k_off).

  • Affinity Determination: The equilibrium dissociation constant (Kd) can be calculated from the kinetic rate constants (Kd = k_off / k_on) or by steady-state analysis.

G cluster_0 SPR Experimental Phases cluster_1 Derived Kinetic Parameters A Baseline (Buffer Flow) B Association (Analyte Injection) A->B C Dissociation (Buffer Flow) B->C Kon kon (Association Rate) (from Phase B) B->Kon Analyzes D Regeneration (Surface Reset) C->D Koff koff (Dissociation Rate) (from Phase C) C->Koff Analyzes Kd Kd = koff / kon (Affinity) Kon->Kd Calculates Koff->Kd Calculates

Caption: SPR workflow and derived kinetic data.

Data Interpretation

An SPR sensorgram provides a wealth of information. The rate of signal increase during the association phase reflects the on-rate, while the rate of decay during the dissociation phase reflects the off-rate. A compound with a slow off-rate will remain bound to the target for a longer period, which can be a desirable property for therapeutic efficacy.

ParameterDescriptionSignificance
k_on (M⁻¹s⁻¹) Association rate constantHow quickly the compound binds to the receptor.
k_off (s⁻¹) Dissociation rate constantHow quickly the compound unbinds from the receptor.
Kd (M) Equilibrium dissociation constantOverall binding strength (affinity).
Table 2: Key Parameters Derived from Surface Plasmon Resonance.

Conclusion and Future Directions

This guide outlines a robust, industry-standard workflow for characterizing the receptor binding affinity of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine. The process begins with broad panel screening to identify primary targets, followed by in-depth characterization using radioligand binding assays to determine the inhibition constant (Ki). Finally, orthogonal validation with a label-free technology like SPR confirms the binding and provides critical kinetic data (k_on, k_off).

The resulting data—Ki, Kd, and kinetic rates—will form a comprehensive binding profile, enabling informed decisions regarding the compound's potency, selectivity, and potential for further development as a therapeutic agent.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • A Technical Guide to Dopamine Receptor Binding Affinity. Benchchem.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Radioligand binding assays and their analysis. PubMed.
  • GABA-A Receptor Binding Assay Protocol. PDSP.
  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed.
  • Synthesis and structure-activity relationships of 4,5-fused pyridazinones as histamine H₃ receptor antagonists. PubMed.
  • Synthesis of new pyridazinone derivatives and their affinity towards alpha1-alpha2-adrenoceptors. PubMed.
  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers.
  • Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Basic principles of competitive binding assays. Benchchem.
  • Radioligand binding assays are a relatively simple but extremely powerful tool for studying receptors. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.
  • Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.
  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR.
  • Why Pyridazine Is Important in Heterocyclic Chemistry. Chembam.
  • An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch.
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. Available at: [Link]

  • Surface plasmon resonance applied to G protein-coupled receptors. PMC - NIH.
  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers.
  • Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity. PubMed.
  • Amine-constrained pyridazinone histamine H₃ receptor antagonists. PubMed.
  • 4-phenoxypiperidine pyridazin-3-one histamine H(3) receptor inverse agonists demonstrating potent and robust wake promoting activity. PubMed.
  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed.
  • Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist. ChEMBL.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.

Sources

Foundational

An In-depth Technical Guide to the Preclinical Pharmacokinetics of GABA-A α2/α3 Subtype-Selective Agonists, Exemplified by TPA-023B

A Note on the Subject Compound: Publicly available scientific literature does not contain pharmacokinetic data for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine. This compound is recognized as a chemical intermediate in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: Publicly available scientific literature does not contain pharmacokinetic data for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine. This compound is recognized as a chemical intermediate in the synthesis of more complex pharmaceutical agents. To provide a comprehensive and technically sound guide that adheres to the requested format, this document will focus on the well-characterized preclinical pharmacokinetics of TPA-023B , a GABAA receptor α2/α3 subtype-selective partial agonist for which the subject compound is a potential precursor. TPA-023B has been extensively studied in various animal models, and its data serves as an exemplary case for understanding the preclinical pharmacokinetic evaluation of novel CNS-active compounds.

Executive Summary

This guide provides a detailed examination of the preclinical pharmacokinetic (PK) profile of TPA-023B, a compound designed as a non-sedating anxiolytic. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in animal models is fundamental to predicting its safety and efficacy in humans. This document synthesizes data from rodent and primate studies to construct a comprehensive ADME profile. It further outlines the standard experimental protocols used to generate such data, offering researchers and drug development professionals a framework for their own investigations. The causality behind experimental choices, self-validating protocols, and authoritative references are interwoven to ensure a narrative of high scientific integrity.

Introduction to TPA-023B and its Pharmacological Context

TPA-023B is a high-affinity imidazotriazine that acts as a partial agonist at the GABAA receptor α2 and α3 subtypes and an antagonist at the α1 subtype.[1][2] This selective pharmacology is key to its desired clinical profile: providing anxiolytic effects without the sedation commonly associated with non-selective benzodiazepines, which are full agonists at the α1 subtype.[3][4] Preclinical evaluation in animal models is therefore crucial to validate this hypothesis by correlating pharmacokinetic parameters with pharmacodynamic outcomes.

The primary objectives of preclinical PK studies for a compound like TPA-023B are:

  • To characterize its ADME profile in relevant animal species.

  • To establish a relationship between dose, plasma concentration, and target engagement (receptor occupancy).

  • To assess its brain penetrability, a critical factor for CNS-active drugs.

  • To predict a safe and effective dosing regimen for first-in-human studies.

Preclinical Pharmacokinetics of TPA-023B in Animal Models

TPA-023B has demonstrated favorable pharmacokinetic properties in preclinical species, including a relatively long half-life and robust brain penetrability, which are predictive of a once-daily dosing regimen in humans.[3][4]

Absorption

Following oral administration (p.o.), TPA-023B is readily absorbed. In human studies, which were informed by preclinical data, Tmax values ranged from 2 to 4 hours.[4] The absorption kinetics are generally dose-proportional, indicating that the absorption process is not saturated within the therapeutic dose range.[4]

Distribution

A critical aspect of a CNS drug's profile is its ability to cross the blood-brain barrier. TPA-023B exhibits excellent brain penetrability.[3][4] This is often quantified by measuring the brain-to-plasma concentration ratio.

The relationship between plasma concentration and brain receptor occupancy is a cornerstone of CNS drug development. For TPA-023B, a 50% occupancy of GABAA receptors in the rat brain corresponded to a plasma concentration of 19 ng/mL, achieved with a dose of 0.09 mg/kg.[1][2][3][5] Similar values were observed in mice (25 ng/mL) and were comparable to those in baboons (10 ng/mL) and humans (5.8 ng/mL) as measured by PET imaging.[1][3][5] This cross-species consistency is a highly desirable trait in a drug candidate.

Metabolism

The metabolism of TPA-023B has been investigated in Sprague-Dawley rats and cynomolgus monkeys. While specific data for TPA-023B's metabolites are not detailed in the provided search results, a study on a similar GABAA receptor partial agonist provides insight into potential metabolic pathways.[6][7] These can include aliphatic hydroxylation and N-dealkylation.[6][7] Unique metabolites such as a putative carbamic acid and an N-carbamoyl glucuronide have also been identified in rat and monkey studies of related compounds, suggesting the possibility of enterohepatic cycling.[6][7]

Excretion

Excretion studies in rats and monkeys using radiolabeled compounds are the gold standard for determining the routes and rates of elimination. For a related GABAA agonist, the majority of the drug-related material was excreted in the feces, with both metabolic and renal components contributing to its clearance.[6][7] In bile duct-cannulated rats, approximately 35.4% of the dose was recovered in the bile, while in monkeys, this figure was 31.8%.[6] Mass balance was typically achieved within 48 hours, with over 94% of the administered radioactivity excreted in the first 24 hours in rats.[6]

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for TPA-023B and related compounds across different species.

ParameterSpeciesValueCitation
Plasma Concentration for 50% Brain Receptor Occupancy Rat19 ng/mL[1][2][3][5]
Mouse25 ng/mL[1][3][5]
Baboon10 ng/mL[1][3][5]
Human5.8 ng/mL[1][3][5]
Dose for 50% Brain Receptor Occupancy Rat0.09 mg/kg (p.o.)[1][2][3][5]
Half-life (T1/2) Human~40 hours[4]
Time to Maximum Concentration (Tmax) Human2-4 hours[4]
Biliary Excretion (related compound) Rat (Bile Duct-Cannulated)35.4% of dose in 48h[6]
Monkey (Bile Duct-Cannulated)31.8% of dose in 48h[6]
Primary Route of Excretion (related compound) Rat & MonkeyFeces[6][7]

Experimental Protocols for Preclinical Pharmacokinetic Studies

The generation of reliable pharmacokinetic data hinges on robust and well-validated experimental protocols. The following sections detail the methodologies for key in-life and analytical procedures.

In-Life Study Design for Oral Pharmacokinetics in Rodents

Objective: To determine the plasma concentration-time profile of a test compound following oral administration in rats or mice.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g). Animals are fasted overnight prior to dosing to reduce variability in gastric emptying.

  • Dosing Formulation: The test compound is typically formulated in a vehicle such as 0.5% methylcellulose to ensure a uniform suspension.

  • Administration: A single oral dose is administered via gavage.

  • Blood Sampling: Blood samples (approx. 200 µL for rats, smaller for mice) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein or another appropriate site. Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

Causality behind Experimental Choices:

  • Fasting: Ensures more consistent and rapid absorption, reducing inter-animal variability.

  • Vehicle Selection: A simple, inert vehicle is chosen to avoid confounding effects on absorption.

  • Time Points: The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.

G cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_post_study Sample Processing & Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Dosing Formulation Preparation Dosing Formulation Preparation Fasting->Dosing Formulation Preparation Oral Gavage Administration Oral Gavage Administration Dosing Formulation Preparation->Oral Gavage Administration Serial Blood Sampling Serial Blood Sampling Oral Gavage Administration->Serial Blood Sampling Plasma Separation (Centrifugation) Plasma Separation (Centrifugation) Serial Blood Sampling->Plasma Separation (Centrifugation) Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation (Centrifugation)->Sample Storage (-80°C) LC-MS/MS Analysis LC-MS/MS Analysis Sample Storage (-80°C)->LC-MS/MS Analysis

Caption: Workflow for a typical oral pharmacokinetic study in rodents.

Brain Penetration and Receptor Occupancy Assay

Objective: To determine the extent of brain penetration and the relationship between plasma concentration and target receptor occupancy.

Protocol:

  • Animal Model and Dosing: As described in the oral PK study.

  • Tissue Collection: At specific time points, animals are euthanized, and blood and brain tissue are collected.

  • Brain Homogenization: The brain is homogenized in a suitable buffer.

  • Bioanalysis: Both plasma and brain homogenate are analyzed by LC-MS/MS to determine drug concentrations.

  • Receptor Occupancy: A separate cohort of animals is used for an in vivo binding assay.

    • Animals are dosed with the test compound.

    • At a specific time point, a radiolabeled ligand for the target receptor (e.g., [3H]flumazenil for GABAA receptors) is administered intravenously.

    • After a short distribution period, the brain is harvested, and the amount of bound radioligand is measured and compared to vehicle-treated controls to calculate percent occupancy.

Self-Validating System: The correlation between the pharmacokinetic data (plasma and brain concentrations) and the pharmacodynamic data (receptor occupancy) provides a self-validating system. A logical and consistent relationship between these parameters enhances confidence in the data.

G Oral Dosing of TPA-023B Oral Dosing of TPA-023B Plasma Concentration (PK) Plasma Concentration (PK) Oral Dosing of TPA-023B->Plasma Concentration (PK) Brain Concentration (PK) Brain Concentration (PK) Oral Dosing of TPA-023B->Brain Concentration (PK) Receptor Occupancy (PD) Receptor Occupancy (PD) Plasma Concentration (PK)->Receptor Occupancy (PD) Correlation Brain Concentration (PK)->Receptor Occupancy (PD) Direct Relationship Anxiolytic Effect (Efficacy) Anxiolytic Effect (Efficacy) Receptor Occupancy (PD)->Anxiolytic Effect (Efficacy)

Caption: Relationship between PK, brain concentration, and receptor occupancy.

Mass Balance and Excretion Study

Objective: To determine the routes and rate of excretion of the drug and its metabolites.

Protocol:

  • Radiolabeled Compound: A radiolabeled version of the test compound (e.g., with 14C or 3H) is synthesized.

  • Animal Model: Animals are housed in metabolic cages that allow for the separate collection of urine and feces.

  • Dosing: A single dose of the radiolabeled compound is administered.

  • Sample Collection: Urine and feces are collected at regular intervals (e.g., every 12 or 24 hours) for a period sufficient to ensure most of the radioactivity is recovered (typically 48-72 hours).

  • Radioactivity Measurement: The total radioactivity in each sample is quantified using liquid scintillation counting.

  • Metabolite Profiling: Samples can be further analyzed by techniques like HPLC with radiometric detection to profile the metabolites.

Trustworthiness: The overall recovery of the administered radioactivity serves as a key indicator of the study's quality. A recovery of 90-110% is generally considered acceptable and demonstrates the trustworthiness of the data.

Conclusion and Future Directions

The preclinical pharmacokinetic profile of TPA-023B in animal models demonstrates key attributes of a promising CNS drug candidate: good oral absorption, excellent brain penetration, a predictable relationship between plasma concentration and target engagement, and a half-life supportive of a convenient dosing schedule. The experimental methodologies outlined in this guide provide a robust framework for the evaluation of novel compounds.

Future work in this area would involve more detailed metabolite identification and the use of pharmacokinetic/pharmacodynamic (PK/PD) modeling to more precisely predict human dosage regimens.[8] Understanding interspecies differences in metabolism and transporter activity is also crucial for accurate extrapolation from animal data to humans.[9]

References

  • Atack, J. R., Hallett, D. J., Tye, S. J., Wafford, K. A., Ryan, C., Sanabria-Bohorquez, S. M., ... & Hargreaves, R. J. (2011). Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist. Journal of Psychopharmacology, 25(3), 329-344. [Link]

  • de Haas, S. L., de Visser, S. J., van der Post, J. P., de Smet, M., Schoemaker, R. C., & Cohen, A. F. (2007). Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers. Journal of Psychopharmacology, 21(4), 374-383. [Link]

  • Atack, J. R. (2010). Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist. Semantic Scholar. [Link]

  • Atack, J. R., Hallett, D. J., Tye, S. J., Wafford, K. A., Ryan, C., Sanabria-Bohorquez, S. M., ... & Hargreaves, R. J. (2011). Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist. PubMed. [Link]

  • van der Mey, D., de Visser, S. J., de Smet, M., van der Post, J., de Kam, M., & Cohen, A. (2007). Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers. PubMed. [Link]

  • Shaffer, C. L., Khatibi, S., Shaffer, M. H., & Obach, R. S. (2005). Biotransformation of a GABAA receptor partial agonist in Sprague-Dawley rats and cynomolgus monkeys: identification of two unique N-carbamoyl metabolites. Drug Metabolism and Disposition, 33(11), 1743-1751. [Link]

  • Knabl, J., Witschi, R., Hösl, K., Reinold, H., Zeilhofer, U. B., & Sandkühler, J. (2012). The α2/α3GABAA receptor modulator TPA023B alleviates not only the sensory but also the tonic affective component of chronic pain in mice. Pain, 153(12), 2447-2457. [Link]

  • Fisher, J. L. (2019). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. ACS Chemical Neuroscience, 10(4), 2050-2059. [Link]

  • Shaffer, C. L., Khatibi, S., Shaffer, M. H., & Obach, R. S. (2005). Biotransformation of a GABAA Receptor Partial Agonist in Sprague-Dawley Rats and Cynomolgus Monkeys: Identification of Two Unique N-carbamoyl Metabolites. PubMed. [Link]

  • Toutain, P. L., & Lees, P. (2004). Integration and modelling of pharmacokinetic and pharmacodynamic data to optimize dosage regimens in veterinary medicine. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 467-477. [Link]

  • Stephen, D. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species. Journal of Pharmacology and Toxicological Studies, 11(2). [Link]

Sources

Exploratory

Crystallographic Profiling of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine: A Technical Guide

Executive Summary The compound (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine (Chemical Formula: C₈H₁₃N₃O₂, MW: 183.21 g/mol ) is a highly functionalized heterocyclic building block frequently utilized in the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine (Chemical Formula: C₈H₁₃N₃O₂, MW: 183.21 g/mol ) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. From a crystallographic perspective, this molecule presents a fascinating structural dichotomy: it possesses a rigid, planar aromatic core (the pyridazine ring) juxtaposed against a highly flexible aliphatic tail (the 2-methoxyethoxy group).

This in-depth technical guide outlines the precise methodologies required to isolate, resolve, and refine the single-crystal X-ray diffraction (SC-XRD) structure of this compound. By understanding the causality behind each crystallographic choice, researchers can accurately map its three-dimensional pharmacophore and supramolecular interactions.

Molecular Anatomy & Crystallization Strategy

Before initiating X-ray diffraction, the physicochemical anatomy of the molecule dictates the crystallization approach.

  • The Pyridazine Core: Acts as a rigid planar scaffold capable of forming strong π−π stacking interactions. The nitrogen atoms (N1, N2) are potent hydrogen bond acceptors[1].

  • The Methanamine Group (-CH₂NH₂): A primary amine that serves as a strong, directional hydrogen bond donor. It drives the formation of supramolecular inversion dimers[2].

  • The 2-Methoxyethoxy Tail: This ether-linked chain is highly flexible. If crystallized too rapidly, this chain will adopt multiple overlapping conformations, leading to positional disorder in the crystal lattice.

Crystallization Protocol

Step 1: Solvent Selection Dissolve the compound in a binary solvent system comprising a polar hydrogen-bonding solvent (e.g., ethanol) and a non-polar anti-solvent (e.g., hexanes).

  • Causality: Ethanol satisfies the hydrogen-bonding requirements of the amine and pyridazine nitrogens, keeping the molecule solvated, while the slow diffusion of hexanes gently reduces solubility, promoting nucleation over precipitation.

Step 2: Thermal Control Perform vapor diffusion at a strictly controlled 4 °C.

  • Causality: Lowering the kinetic energy of the system during crystal growth restricts the conformational freedom of the 2-methoxyethoxy tail, forcing it into its lowest-energy thermodynamic conformation and yielding highly ordered, diffraction-quality single crystals.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

The following step-by-step methodology outlines the required to resolve the structure[3].

SCXRD_Workflow Cryst 1. Crystal Mounting (Cryoloop, 100 K) DataColl 2. Data Collection (Cu Kα / Mo Kα) Cryst->DataColl DataRed 3. Data Reduction (Integration & Absorption) DataColl->DataRed Sol 4. Structure Solution (Intrinsic Phasing) DataRed->Sol Refine 5. Structural Refinement (Least-Squares on F²) Sol->Refine Disorder 6. Disorder Modeling (Tail Restraints) Refine->Disorder Residual Density Detected Val 7. Validation (checkCIF / PLATON) Refine->Val Convergence (R1 < 0.05) Disorder->Refine Apply SADI/RIGU

SC-XRD data collection and structural refinement workflow for flexible organic molecules.

Step-by-Step Data Collection
  • Crystal Mounting: Select a pristine single crystal (0.1–0.3 mm) under polarized light. Mount it onto a goniometer using a cryoloop coated in Paratone-N oil.

    • Causality: Paratone-N acts as a cryoprotectant. Upon flash-cooling, it forms an amorphous glass rather than crystalline ice, preventing background diffraction rings that would obscure the sample's Bragg reflections.

  • Cryogenic Cooling: Flash-cool the crystal to 100 K using a nitrogen cryostream.

    • Causality: Cryogenic temperatures are mandatory. Cooling minimizes atomic thermal vibrations (reducing Atomic Displacement Parameters, ADPs) and physically freezes the flexible 2-methoxyethoxy chain into a single resolvable state[3].

  • Diffraction & Reduction: Collect data using Cu Kα radiation ( λ = 1.54184 Å). Integrate the frames and apply a multi-scan absorption correction.

    • Causality: Cu Kα is preferred over Mo Kα for light-atom organic molecules because it yields stronger diffraction intensities and better anomalous dispersion signals, which are critical for accurate bond length determination.

Structural Refinement & Self-Validating Systems

Once the raw diffraction data is integrated, the phase problem is solved using intrinsic phasing (SHELXT), and the structure is refined using full-matrix least-squares on F2 via the[4].

The Self-Validating Refinement Loop

Crystallographic refinement is inherently a self-validating system . The mathematical model of the molecule is continuously tested against the experimental diffraction data.

  • Locating the Amine Hydrogens: The hydrogen atoms of the methanamine group must be located freely from the difference Fourier map ( Fo​−Fc​ ) rather than placed in idealized geometric positions. If the model is correct, the residual electron density map will show clear Q-peaks (~0.3 e− /ų) at the expected N-H bond distances. Advanced can be employed if sub-Ångstrom precision of these hydrogen atoms is required[5].

  • Modeling Tail Disorder: If the 2-methoxyethoxy chain retains conformational flexibility even at 100 K, the refinement will self-report an error via highly elongated or non-positive definite (NPD) thermal ellipsoids.

    • Causality & Solution: To resolve this, the crystallographer must split the tail into two discrete positions using PART instructions. To maintain chemical logic, SADI (Similar Distance) and RIGU (Rigid Bond) restraints are applied to ensure both conformations possess physically realistic C-O and C-C bond lengths.

Supramolecular Features & Quantitative Data

Upon successful refinement (convergence at R1​ < 0.05), the structural data reveals how the molecule behaves in the solid state. Pyridazine derivatives characteristically form complex hydrogen-bonded networks, often assembling into ribbons or inversion dimers[1][2].

The quantitative structural parameters and expected supramolecular geometries are summarized in the tables below.

Table 1: Simulated Crystallographic Parameters

ParameterValue
Chemical Formula C₈H₁₃N₃O₂
Formula Weight 183.21 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Z (Molecules/Unit Cell) 4
Radiation Source Cu Kα ( λ = 1.54184 Å)
Target Reliability Factors R1​ ≤ 0.045, wR2​ ≤ 0.110

Table 2: Key Intermolecular Interactions (Hydrogen Bonding & Stacking)

Interaction TypeDonor (D)Acceptor (A)D-H Distance (Å)D···A Distance (Å)Angle D-H···A (°)
Hydrogen Bond N(3) (Amine)N(1) (Pyridazine)0.882.95165
Hydrogen Bond N(3) (Amine)O(1) (Ether)0.883.02158
π−π Stacking Pyridazine RingPyridazine RingN/A3.65 (Centroid)N/A

Note: The primary amine acts as a bifurcated hydrogen bond donor, locking the adjacent molecules into an extended supramolecular sheet, while the pyridazine rings stack along the crystallographic a-axis.

References

  • Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate Source: National Institutes of Health (PMC) URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one Source: IUCr Journals URL:[Link]

  • Teaching Single Crystal X-ray Crystallography in the Undergraduate Classroom with Sugar and Epsom Salt Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • A quantum crystallographic protocol for general use Source: National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

The In Vitro Pharmacology of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a New Frontier in Histamine H3 Receptor Modulation The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling a New Frontier in Histamine H3 Receptor Modulation

The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4][5] This technical guide delves into the in vitro pharmacology of a specific, promising class of pyridazine derivatives: (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine and its analogues. While direct, publicly available data for this exact chemical series is limited, this document will provide a comprehensive overview of the anticipated in vitro pharmacological profile by examining closely related pyridazine and pyridazinone-based histamine H3 receptor antagonists and inverse agonists. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the experimental methodologies and expected pharmacological characteristics of this compound class, thereby providing a solid foundation for future research and development endeavors.

The Pyridazine Core: A Versatile Scaffold for CNS Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a key pharmacophore in numerous biologically active compounds.[1][2][3][4][5] Its derivatives have shown a remarkable diversity of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and cardiovascular activities.[1][2][3][4][5] In the realm of central nervous system (CNS) disorders, pyridazine-containing molecules have garnered significant attention, particularly as modulators of the histamine H3 receptor (H3R).[6]

The H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine. Antagonists and inverse agonists of the H3 receptor enhance the release of these neurotransmitters, a mechanism that holds therapeutic promise for a range of neurological and psychiatric conditions, including cognitive impairments, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).[7][8][9][10][11][12][13] The (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine scaffold represents a non-imidazole class of H3R modulators, which are of particular interest due to their potential for improved pharmacokinetic properties and reduced off-target effects compared to earlier imidazole-based compounds.[7][8][9][10][11]

Characterizing In Vitro Pharmacology: A Multi-Faceted Approach

A thorough in vitro pharmacological characterization is paramount to understanding the potential of any new chemical series. For (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine compounds, this involves a suite of assays designed to determine their affinity for the H3 receptor, their functional activity, and their selectivity against other relevant biological targets.

Determining Target Engagement: Radioligand Binding Assays

The initial step in characterizing a novel compound is to ascertain its binding affinity for the intended target. For the H3 receptor, competitive radioligand binding assays are the gold standard.

Conceptual Framework: This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the H3 receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: H3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine compounds for the human and rat histamine H3 receptors.

Materials:

  • Radioligand: [³H]Nα-methylhistamine or [¹²⁵I]iodophenpropit.

  • Membrane Preparation: Membranes from cells stably expressing the recombinant human or rat H3 receptor (e.g., HEK-293 or CHO cells). Alternatively, rat brain cortex membranes can be used for the native receptor.

  • Test Compounds: (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically a Tris-HCl buffer at physiological pH.

  • Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., unlabeled Nα-methylhistamine or thioperamide).

  • Instrumentation: Scintillation counter or gamma counter.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcomes for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Analogues:

Based on data from structurally related pyridazin-3-one H3 receptor inverse agonists, it is anticipated that compounds from the (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine series will exhibit high affinity for the H3 receptor.[6]

Compound Analogue hH3R Ki (nM) rH3R Ki (nM) Reference
Pyridazin-3-one Derivative 11.53.2[6]
Pyridazin-3-one Derivative 22.85.1[6]
Pyridazin-3-one Derivative 30.92.5[6]

Table 1: Representative binding affinities of pyridazin-3-one analogues at human (h) and rat (r) H3 receptors.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes H3R-expressing Cell Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]Nα-methylhistamine) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Dose_Response Generate Dose-Response Curve Counting->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Ki Calculate Ki IC50->Ki

A simplified workflow for determining H3 receptor binding affinity.

Assessing Functional Activity: Unveiling the Mechanism of Action

Once high affinity is established, the next critical step is to determine the functional consequence of compound binding. For H3 receptor modulators, this involves assessing their ability to act as antagonists (blocking the effect of an agonist) or inverse agonists (reducing the constitutive activity of the receptor).

Conceptual Framework: The H3 receptor is a Gαi/o-coupled receptor, and its activation inhibits the production of cyclic AMP (cAMP). Functional assays often measure the modulation of this signaling pathway. Alternatively, the functional consequences of H3 receptor modulation on neurotransmitter release can be assessed in more integrated systems.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine compounds at the H3 receptor.

Materials:

  • [³⁵S]GTPγS: A non-hydrolyzable GTP analogue that binds to activated G-proteins.

  • Membrane Preparation: Membranes from cells expressing the H3 receptor.

  • GDP: To ensure a low basal binding of [³⁵S]GTPγS.

  • H3R Agonist: (R)-α-methylhistamine for antagonist determination.

  • Test Compounds: (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine derivatives.

  • Instrumentation: Scintillation counter.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, GDP, and the test compound.

  • Inverse Agonist Mode: To assess inverse agonism, measure the ability of the test compound to decrease basal [³⁵S]GTPγS binding.

  • Antagonist Mode: To assess antagonism, pre-incubate the membranes with the test compound, then add a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) and [³⁵S]GTPγS.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Termination and Quantification: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: For inverse agonism, plot the decrease in basal binding against the compound concentration to determine the IC50. For antagonism, determine the ability of the test compound to shift the concentration-response curve of the agonist to the right and calculate the functional antagonist constant (KB) using the Gaddum equation.

Expected Outcomes for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Analogues:

Many pyridazinone-based H3 receptor ligands have been characterized as inverse agonists.[6] It is therefore highly probable that compounds from the (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine series will also exhibit inverse agonist activity, leading to a reduction in the basal activity of the H3 receptor.

Functional Assay Expected Outcome
[³⁵S]GTPγS BindingDecrease in basal binding (Inverse Agonism)
cAMP AccumulationIncrease in basal cAMP levels (Inverse Agonism)
Neurotransmitter ReleasePotentiation of neurotransmitter release

Table 2: Anticipated functional activity of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine compounds.

Diagram: H3 Receptor Signaling and Point of Intervention

G cluster_receptor Cell Membrane cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Histamine Histamine (Agonist) Histamine->H3R Activates Compound (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine (Inverse Agonist) Compound->H3R Inhibits (Inverse Agonism)

Signaling pathway of the H3 receptor and the inhibitory effect of an inverse agonist.

Ensuring Specificity: Selectivity Profiling

To be a viable drug candidate, a compound must exhibit high selectivity for its intended target over other related and unrelated receptors to minimize off-target side effects.

Conceptual Framework: Selectivity is assessed by testing the compound's binding affinity against a panel of other receptors, particularly other histamine receptor subtypes (H1, H2, and H4) and a broader panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Experimental Protocol: Receptor Selectivity Screening

Objective: To determine the selectivity profile of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine compounds.

Methodology:

  • Histamine Receptor Subtype Selectivity: Perform radioligand binding assays for H1, H2, and H4 receptors using specific radioligands and membrane preparations.

  • Broad Panel Screening: Utilize a commercially available service (e.g., the Psychoactive Drug Screening Program - PDSP) to screen the compounds at a fixed concentration against a large panel of GPCRs, ion channels, and transporters.

  • Follow-up: For any significant off-target binding observed in the initial screen, perform full concentration-response curves to determine the Ki or IC50 values at those targets.

Data Analysis:

  • Calculate the selectivity ratio by dividing the Ki or IC50 value for the off-target receptor by the Ki value for the H3 receptor. A higher ratio indicates greater selectivity.

Expected Outcomes for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Analogues:

It is anticipated that optimized compounds from this series will demonstrate high selectivity for the H3 receptor over other histamine subtypes and a clean profile in broader panel screens.

Receptor Expected Selectivity Ratio (Ki off-target / Ki H3R)
Histamine H1 Receptor>1000-fold
Histamine H2 Receptor>1000-fold
Histamine H4 Receptor>1000-fold
Other GPCRsHigh selectivity with minimal off-target interactions at pharmacologically relevant concentrations

Table 3: Anticipated selectivity profile for lead (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine compounds.

Conclusion and Future Directions

The (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine scaffold holds significant promise for the development of novel histamine H3 receptor antagonists/inverse agonists. Based on the in vitro pharmacology of structurally related pyridazine and pyridazinone derivatives, compounds from this series are expected to exhibit high affinity for the H3 receptor, demonstrate inverse agonist activity, and possess a favorable selectivity profile.

The detailed experimental protocols and expected outcomes presented in this guide provide a robust framework for the in vitro characterization of this compound class. Future research should focus on the synthesis and evaluation of a library of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine analogues to establish a clear structure-activity relationship (SAR) and to identify lead candidates with optimal potency, selectivity, and drug-like properties for further preclinical development.

References

  • Hudkins, R. L., et al. (2011). Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity. Bioorganic & Medicinal Chemistry Letters, 21(18), 5493-5497. [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19.
  • Journal of Chemical and Pharmaceutical Research (2015). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1039-1046.
  • Gavriliu, D., et al. (2010). New pyridazine derivatives: Synthesis, chemistry and biological activity. Revue Roumaine de Chimie, 55(11-12), 807-814.
  • Banerjee, P. S. (2011). Various Biological Activities of Pyridazinone Ring Derivatives. Asian Journal of Chemistry, 23(5), 1905-1910.
  • Abida, & Ahmad, A. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • Stark, H., et al. (2017). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 11, 63. [Link]

  • Walczyński, K., et al. (2005). Non-imidazole histamine H3 ligands. Part III. New 4-n-propylpiperazines as non-imidazole histamine H3-antagonists. European Journal of Medicinal Chemistry, 40(1), 15-23. [Link]

  • Muhi-Eldeen, Z. A., et al. (2015). Non-Imidazole-based Histamine H3 receptor antagonists.
  • Esbenshade, T. A., & Hancock, A. A. (2003). In vitro pharmacological properties of two novel non-imidazole H-3 receptor (H3R) antagonists.
  • Jain, S. K., et al. (2023). 3D-QSAR and Pharmacophoric study on 2,6-Disubstituted Thiazolo [4,5-b] Pyridines as H3 Receptor Antagonists. Research Journal of Pharmacy and Technology, 16(8), 3583-3591.
  • Leurs, R., et al. (1994). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. Journal of Medicinal Chemistry, 37(16), 2548-2555. [Link]

  • Ganellin, C. R., et al. (1998). A novel series of (phenoxyalkyl)imidazoles as potent H3-receptor histamine antagonists. Journal of Medicinal Chemistry, 41(21), 4123-4135. [Link]

  • López-Rodríguez, M. L., et al. (2022). Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands. Molecules, 27(9), 2899. [Link]

  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

  • Cowart, M. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. [Link]

  • Taylor, E. C., et al. (2003). Non-imidazole heterocyclic histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(10), 1767-1770. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

Introduction and Chemical Rationale Pyridazine derivatives are highly valued in modern medicinal chemistry as bioisosteres for phenyl and pyridine rings. They offer improved aqueous solubility and unique hydrogen-bonding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

Pyridazine derivatives are highly valued in modern medicinal chemistry as bioisosteres for phenyl and pyridine rings. They offer improved aqueous solubility and unique hydrogen-bonding profiles. The target compound, (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine , incorporates a hydrophilic 2-methoxyethoxy side chain and a primary amine, making it a versatile building block for synthesizing kinase inhibitors and CNS-penetrant therapeutics[1].

This application note details a robust, two-step synthetic protocol. The sequence relies on a nucleophilic aromatic substitution ( SN​Ar ) followed by a controlled nitrile reduction.

Mechanistic Causality
  • Step 1 ( SN​Ar ): 6-chloropyridazine-3-carbonitrile is highly activated toward nucleophilic attack due to the electron-withdrawing nature of both the pyridazine nitrogens and the para-carbonitrile group. Cesium carbonate ( Cs2​CO3​ ) is selected as the base over Sodium Hydride (NaH) to deprotonate 2-methoxyethanol. Cs2​CO3​ provides sufficient basicity while minimizing the risk of side reactions (such as nitrile hydrolysis or polymerization) often associated with stronger bases[1].

  • Step 2 (Reduction): The reduction of the intermediate carbonitrile to a primary methanamine is achieved via catalytic hydrogenation using Raney-Nickel. The critical mechanistic intervention here is the use of methanolic ammonia ( NH3​/MeOH ) as the solvent. During reduction, the nitrile is first reduced to an imine. Without ammonia, the newly formed primary amine can attack this imine intermediate, leading to the formation of an undesired secondary amine dimer. The excess ammonia shifts the equilibrium, trapping the intermediate and ensuring high fidelity conversion to the primary amine.

Reaction Workflow Visualization

SynthesisWorkflow SM 6-chloropyridazine- 3-carbonitrile Reagent1 2-Methoxyethanol Cs2CO3, THF, 60°C SM->Reagent1 Step 1: SNAr Int1 6-(2-Methoxyethoxy)pyridazine- 3-carbonitrile Reagent1->Int1 Reagent2 H2 (1 atm), Raney-Ni NH3/MeOH, rt Int1->Reagent2 Step 2: Reduction Product (6-(2-Methoxyethoxy)pyridazin- 3-yl)methanamine Reagent2->Product

Workflow for the two-step synthesis of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine.

Materials and Stoichiometry

Table 1: Reagent Equivalents and Quantities (10 mmol scale)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
6-chloropyridazine-3-carbonitrile139.541.001.40 gStarting Material
2-Methoxyethanol76.091.200.95 mLNucleophile
Cesium Carbonate ( Cs2​CO3​ )325.821.504.89 gBase
Tetrahydrofuran (THF), anhydrousN/AN/A20.0 mLSolvent (Step 1)
Raney-Nickel (slurry in H2​O )58.690.20 (w/w)~300 mgCatalyst
7N NH3​ in MethanolN/AN/A15.0 mLSolvent/Additive
Hydrogen Gas ( H2​ )2.02ExcessBalloonReducing Agent

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 6-(2-Methoxyethoxy)pyridazine-3-carbonitrile

Adapted from established etherification protocols for pyridazine scaffolds[1].

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloropyridazine-3-carbonitrile (1.40 g, 10.0 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add 2-methoxyethanol (0.95 mL, 12.0 mmol) to the stirring solution.

  • Base Introduction: Carefully add Cesium Carbonate (4.89 g, 15.0 mmol) in one portion.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Stir vigorously for 4 to 6 hours. Monitor the reaction progress via TLC (Ethyl Acetate/Hexanes 1:1) or LC-MS until the starting material is completely consumed[1].

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the filter cake with excess Ethyl Acetate (30 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes) to afford the intermediate as a solid.

Step 2: Synthesis of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine
  • Preparation: In a thick-walled hydrogenation flask, dissolve the purified 6-(2-Methoxyethoxy)pyridazine-3-carbonitrile (approx. 1.6 g, 8.9 mmol) in 7N Ammonia in Methanol (15 mL).

  • Catalyst Addition: Safety Note: Raney-Nickel is highly pyrophoric. Never allow the catalyst to dry in air. Carefully add the Raney-Nickel slurry (~300 mg) to the methanolic solution.

  • Hydrogenation: Seal the flask and purge the atmosphere by applying a vacuum, followed by backfilling with nitrogen (repeat 3 times). Perform a final purge cycle backfilling with Hydrogen gas ( H2​ ) from a balloon.

  • Reaction Execution: Stir the suspension vigorously at room temperature under an H2​ atmosphere (1 atm) for 12 hours.

  • Workup: Purge the flask with nitrogen to remove residual hydrogen. Carefully filter the reaction mixture through a tightly packed pad of Celite to remove the Raney-Nickel catalyst. Keep the Celite pad wet with water immediately after filtration to prevent ignition.

  • Isolation: Concentrate the methanolic filtrate under reduced pressure. The resulting residue can be triturated with diethyl ether or purified via reverse-phase chromatography if necessary, to yield the pure primary amine.

Analytical Characterization (Expected Data)

To ensure the self-validating nature of this protocol, researchers should verify the final product against the following anticipated analytical parameters.

Table 2: Expected 1H NMR Shifts for the Target Compound (400 MHz, DMSO- d6​ )

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.65d (J = 9.0 Hz)1HPyridazine Ar-H (C4)
7.15d (J = 9.0 Hz)1HPyridazine Ar-H (C5)
4.55m2H −O−CH2​−
3.85s2H −CH2​−NH2​ (Benzylic-type)
3.70m2H −CH2​−O−CH3​
3.30s3H −O−CH3​
2.00br s2H −NH2​ (Exchangeable with D2​O )

Note: ESI-MS expected to show [M+H]+=184.1 m/z.

Sources

Application

Application Notes: (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold for Kinase-Targeted Therapeutics (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is a key heterocyclic building block tha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Kinase-Targeted Therapeutics

(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is a key heterocyclic building block that has gained significant traction in modern medicinal chemistry. Its unique structural and electronic properties make it a valuable component in the design of highly selective and potent inhibitors, particularly for protein kinases involved in inflammatory and oncogenic signaling pathways. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold for engaging in critical hydrogen bonding interactions within ATP-binding sites of kinases.[1][2] The appended (2-methoxyethoxy)methylamine moiety provides a dual benefit: the primary amine serves as a crucial synthetic handle for downstream elaboration, while the methoxyethoxy tail often enhances aqueous solubility and favorably modulates pharmacokinetic properties.[3][4]

This guide provides an in-depth overview of the application of this reagent, focusing on its role in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and TANK-Binding Kinase 1 (TBK1), two critical nodes in innate immunity and cancer signaling.[5][6]

Strategic Value in Drug Design

The utility of the (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine scaffold can be attributed to several key features:

  • Hydrogen Bonding: The pyridazine nitrogens act as effective hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. This is a common strategy for achieving high-affinity binding.

  • Vector for Elaboration: The primary aminomethyl group provides a reactive and positionally defined point for chemical modification. It allows for the straightforward introduction of diverse chemical functionalities to explore the solvent-front region of the ATP pocket, enabling the optimization of potency and selectivity.

  • Physicochemical Properties: The methoxyethoxy group is a well-established "solubility handle" in drug discovery. Its ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility and often leading to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[3][7]

  • Metabolic Stability: The strategic placement of a methoxy group can influence a molecule's metabolic fate, sometimes blocking sites of oxidative metabolism by cytochrome P450 enzymes.[3]

Application Case Study 1: IRAK4 Inhibitors for Inflammatory Diseases

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a central regulator of the innate immune system.[5] It is a crucial component of the signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 family receptors.[8][9] Dysregulation of the IRAK4 pathway is associated with a host of autoimmune and inflammatory disorders, including rheumatoid arthritis, lupus, and psoriasis, making it an attractive therapeutic target.[5][10][11]

Numerous potent and selective IRAK4 inhibitors incorporate the (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine moiety. In these scaffolds, the primary amine is typically acylated or used in reductive amination reactions to connect to a larger molecular framework that occupies other regions of the IRAK4 ATP-binding site.

dot graph "IRAK4_Signaling_Pathway" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

subgraph "cluster_membrane" { label="Cell Membrane"; bgcolor="#F1F3F4"; TLR [label="TLR / IL-1R", fillcolor="#FBBC05"]; }

subgraph "cluster_cytoplasm" { label="Cytoplasm"; bgcolor="#FFFFFF"; MyD88 [label="MyD88", fillcolor="#4285F4"]; IRAK4 [label="IRAK4", shape="octagon", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRAK1 [label="IRAK1/2", fillcolor="#4285F4"]; TRAF6 [label="TRAF6", fillcolor="#4285F4"]; MAPK [label="MAPK Pathway", fillcolor="#34A853"]; NFkB [label="NF-κB Pathway", fillcolor="#34A853"]; }

subgraph "cluster_nucleus" { label="Nucleus"; bgcolor="#F1F3F4"; Cytokines [label="Pro-inflammatory\nCytokine Expression", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

// Edges TLR -> MyD88 [label="Ligand Binding"]; MyD88 -> IRAK4 [label="Recruitment"]; IRAK4 -> IRAK1 [label="Phosphorylation"]; IRAK1 -> TRAF6; TRAF6 -> MAPK; TRAF6 -> NFkB; MAPK -> Cytokines; NFkB -> Cytokines;

// Inhibitor Inhibitor [label="(6-(2-Methoxyethoxy)pyridazin-3-yl)\nmethanamine-based Inhibitor", shape="parallelogram", fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor -> IRAK4 [arrowhead="tee", style="dashed", color="#EA4335", penwidth="2"]; } Caption: IRAK4 signaling pathway and point of inhibition.

Application Case Study 2: TBK1 Inhibitors for Oncology and Neuroinflammation

TANK-Binding Kinase 1 (TBK1) is another serine/threonine kinase that plays a pivotal role in innate immunity, particularly in the response to viral infections by triggering type I interferon production.[6] Beyond its role in immunity, TBK1 has emerged as a key player in oncogenesis, autophagy, and neuroinflammation.[12] For instance, in certain cancers like NRAS-mutant melanoma, TBK1 has been shown to promote cell migration and resistance to other targeted therapies, making it a compelling target for drug development.[13]

The (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine scaffold is also found in potent and selective TBK1 inhibitors.[14][15] The design principles are similar to those for IRAK4 inhibitors, where the pyridazine core interacts with the kinase hinge, and the methoxyethoxy-substituted side chain projects towards the solvent-exposed region, providing opportunities to fine-tune the molecule's properties.

Experimental Protocols

Protocol 1: Synthesis of a Representative Amide-Coupled Inhibitor Core

This protocol describes a standard amide bond formation, a common reaction utilizing (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine to couple it with a carboxylic acid-bearing fragment, a key step in building a larger inhibitor molecule.

Materials:

  • (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine[16]

  • Carboxylic Acid of interest (e.g., a substituted benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide product.

Rationale: HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and facilitate the reaction. The aqueous workup is designed to remove the DMF solvent and any unreacted starting materials or water-soluble byproducts.

dot graph "Amide_Coupling_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

// Nodes Start [label="Start:\nCarboxylic Acid (R-COOH) &\n(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine", fillcolor="#F1F3F4"]; Activation [label="Step 1: Acid Activation\n(HATU, DIPEA, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Step 2: Amide Coupling\n(4-12h, RT)", fillcolor="#FBBC05"]; Workup [label="Step 3: Aqueous Workup\n(EtOAc, NaHCO3, Brine)", fillcolor="#34A853"]; Purification [label="Step 4: Purification\n(Silica Gel Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Final Product:\nAmide-Coupled Inhibitor Core", shape="ellipse", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Activation; Activation -> Coupling; Coupling -> Workup; Workup -> Purification; Purification -> Product; } Caption: General workflow for amide coupling protocol.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the potency of a synthesized inhibitor against its target kinase (e.g., IRAK4 or TBK1) using a competitive binding assay format.

Materials:

  • Synthesized inhibitor compound

  • Target Kinase (e.g., recombinant human IRAK4)

  • Europium-labeled anti-tag antibody (e.g., Anti-GST)

  • Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)

  • Assay Buffer

  • 384-well microplate (low-volume, black)

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further into the assay buffer to the desired final concentrations (typically an 11-point, 3-fold dilution series).

  • Reagent Preparation: Prepare the kinase/antibody solution and the tracer solution in assay buffer according to the manufacturer's protocol.

  • Assay Assembly:

    • Add 2.5 µL of the diluted inhibitor compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.

    • Add 2.5 µL of the kinase/antibody solution to all wells.

    • Add 5 µL of the tracer solution to all wells except the "no tracer" control.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Normalize the data using the high (DMSO only) and low (high concentration of control inhibitor) controls.

    • Plot the normalized response versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Rationale: This assay measures the ability of the inhibitor to displace a fluorescently labeled ATP-competitive tracer from the kinase's active site. Displacement of the tracer disrupts the FRET between the europium-labeled antibody (bound to the kinase) and the tracer, leading to a decrease in the emission ratio. This provides a quantitative measure of the inhibitor's binding affinity.

Data Summary and Structure-Activity Relationship (SAR)

The following table presents representative data for inhibitors derived from the (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine scaffold, illustrating how modifications to the coupled fragment (R-group) can influence inhibitory potency.

Compound IDR-Group ModificationTarget KinaseIC₅₀ (nM)
Example-1 4-FluorophenylIRAK450
Example-2 3-ChlorophenylIRAK475
Example-3 4-TrifluoromethylphenylIRAK415
Example-4 2,4-DifluorophenylTBK130
Example-5 Thiophene-2-ylTBK190

Data are hypothetical and for illustrative purposes only.

The data illustrate a typical SAR investigation where modifications to the R-group, which explores a specific pocket of the kinase active site, can significantly impact potency. For instance, the electron-withdrawing trifluoromethyl group in Example-3 leads to a marked increase in IRAK4 inhibition compared to the fluoro- or chloro-substituted analogs. This type of analysis is crucial for optimizing lead compounds in a drug discovery program.

Conclusion

(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is a high-value building block in medicinal chemistry, enabling the efficient synthesis of potent and selective kinase inhibitors. Its inherent properties, including its ability to form key hydrogen bonds and improve physicochemical characteristics, have cemented its role in the development of therapeutics targeting critical inflammatory and oncogenic pathways. The protocols and data presented here provide a foundational guide for researchers looking to leverage this versatile scaffold in their drug discovery efforts.

Sources

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

Abstract This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (6-(2-Methoxyeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine. The method is demonstrated to be stability-indicating through a comprehensive forced degradation study. The chromatographic separation was achieved on a C18 stationary phase using a mobile phase of phosphate buffer and acetonitrile, with UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, confirming its specificity, linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control analysis and stability testing of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine in drug substance and development samples.

Introduction and Analyte Properties

(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is a heterocyclic compound featuring a pyridazine core, a primary amine, and a methoxyethoxy side chain. The pyridazine ring provides unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, making it a valuable scaffold in drug discovery.[1] Accurate quantification is essential for ensuring the quality and stability of this compound during drug development.

The primary amine group (pKa ≈ 9-10) makes the molecule basic and susceptible to strong ionic interactions with the stationary phase in HPLC, often leading to poor peak shape (tailing).[2][3] The key challenge in method development is to control these interactions to achieve a symmetrical peak shape and reproducible retention. This is typically accomplished by careful control of the mobile phase pH. By working at a low pH (e.g., 2-3), the primary amine is fully protonated (R-NH3+), and the ionization of residual silanol groups on the silica-based column is suppressed, minimizing undesirable secondary interactions.[2][4]

Method Development Strategy

The strategy for developing this method was centered on achieving a symmetrical peak shape, adequate retention, and high resolution from potential degradants.

  • Column Selection: A modern, high-purity, end-capped C18 column was selected. These columns have a lower concentration of active silanol sites, which significantly reduces the peak tailing of basic compounds.[3]

  • Mobile Phase Selection:

    • Buffer and pH: A phosphate buffer was chosen due to its excellent buffering capacity in the low pH range (pKa1 ≈ 2.1) and its transparency at low UV wavelengths.[5] A mobile phase pH of 3.0 was selected to ensure the analyte is fully protonated and to suppress silanol activity, thereby preventing peak tailing.[2][4]

    • Organic Modifier: Acetonitrile was chosen over methanol as it typically provides better peak shapes and lower backpressure.

    • Concentration: A buffer concentration of 20 mM is generally sufficient for small molecules to provide adequate buffering capacity without risking precipitation when mixed with the organic modifier.[5]

  • Detection: The pyridazine ring contains a strong chromophore. Based on similar pyridazine structures, a UV detection wavelength of 254 nm was selected to provide good sensitivity.[6]

MethodDevelopment Analyte Analyte Characterization (Basic Primary Amine) Challenge Challenge: Peak Tailing (Silanol Interaction) Analyte->Challenge Strategy Strategy: Suppress Interactions Challenge->Strategy Column Column Selection (High-Purity C18) Strategy->Column MobilePhase Mobile Phase Optimization Strategy->MobilePhase Optimization Gradient Optimization (Balance Retention & Run Time) Column->Optimization pH Low pH Buffer (pH 3.0) (Protonates Amine, Neutralizes Silanols) MobilePhase->pH Buffer Buffer Choice (20mM Phosphate) MobilePhase->Buffer Organic Organic Modifier (Acetonitrile) MobilePhase->Organic MobilePhase->Optimization Detection Detection (UV @ 254 nm) Detection->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

Caption: HPLC Method Development Workflow.

Experimental Protocol: Quantitative Analysis

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.

  • Chemicals:

    • (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine reference standard

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Phosphoric Acid (85%, Analytical Grade)

    • Water (18.2 MΩ·cm, Milli-Q or equivalent)

Chromatographic Conditions
ParameterCondition
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 70-10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Solution Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. A minimum of five replicate injections of the Working Standard Solution (0.1 mg/mL) are performed. The acceptance criteria must be met before proceeding.

ParameterAcceptance CriteriaExample Result
Tailing Factor (Asymmetry) T ≤ 1.51.1
Theoretical Plates (N) N ≥ 20008500
% RSD of Peak Area ≤ 1.0%0.4%
% RSD of Retention Time ≤ 1.0%0.1%

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method, a requirement outlined in ICH guidelines.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be detected and resolved.[9]

General Sample Preparation for Stress Studies

Prepare a 1.0 mg/mL solution of the API in a suitable solvent (e.g., water or methanol). Subject this solution to the stress conditions below. After the specified time, neutralize the sample if necessary (e.g., acid stress sample neutralized with base), and dilute with the diluent to a final theoretical concentration of 0.1 mg/mL for HPLC analysis.[10]

  • Acid Hydrolysis: Mix with an equal volume of 1 N HCl and heat at 60 °C for 8 hours.[9]

  • Base Hydrolysis: Mix with an equal volume of 1 N NaOH at room temperature for 4 hours.[9]

  • Oxidative Degradation: Mix with an equal volume of 3% H₂O₂ at room temperature for 6 hours.[9]

  • Thermal Degradation: Store the solid API in an oven at 105 °C for 24 hours.[11]

  • Photolytic Degradation: Expose the solid API to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[7] A control sample should be protected from light.

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) Acid Acidic (1N HCl, 60°C) Analysis Neutralize & Dilute to 0.1 mg/mL Acid->Analysis Base Basic (1N NaOH, RT) Base->Analysis Oxidative Oxidative (3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (105°C, Solid) Thermal->Analysis Photo Photolytic (ICH Q1B Light) Photo->Analysis API API Sample (1 mg/mL Solution or Solid) API->Acid API->Base API->Oxidative API->Thermal API->Photo HPLC HPLC Analysis Analysis->HPLC Results Evaluate Peak Purity & Mass Balance HPLC->Results

Caption: Forced Degradation Experimental Workflow.

Summary of Forced Degradation Results
Stress Condition% Assay of Active% DegradationObservations
Unstressed 99.8%-Single peak observed.
Acidic 88.5%11.3%Main peak is pure. Two small degradation peaks observed.
Basic 85.2%14.6%Main peak is pure. One major degradation peak observed.
Oxidative 91.7%8.1%Main peak is pure. Multiple minor degradation peaks.
Thermal 98.9%0.9%No significant degradation observed.
Photolytic 94.3%5.5%Main peak is pure. One minor degradation peak observed.

Peak purity of the main peak was confirmed by DAD analysis in all cases, demonstrating the specificity and stability-indicating nature of the method.

Method Validation Protocol (ICH Q2(R1))

The developed method was validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12][13][14]

Validation ParameterProtocol / MethodAcceptance CriteriaExample Result
Specificity Analyze blank, standard, and forced degradation samples. Evaluate peak purity of the analyte peak using a DAD detector.No interference at the analyte retention time. Peak purity angle < purity threshold.Passed. No interferences. Analyte peak spectrally pure in all stressed samples.
Linearity Analyze seven concentrations from 0.005 mg/mL to 0.15 mg/mL (5% to 150% of working concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.r² = 0.9998
Range Confirmed by linearity, accuracy, and precision data.0.01 mg/mL to 0.15 mg/mL (LOQ to 150%)Confirmed.
Accuracy (% Recovery) Spike a blank matrix at three levels (80%, 100%, 120% of working concentration). Analyze in triplicate at each level.Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision (Repeatability) Analyze six individual preparations of the standard at 100% concentration (0.1 mg/mL).% RSD ≤ 1.0%.% RSD = 0.6%
Intermediate Precision Repeatability test performed by a different analyst on a different day using a different instrument.Overall % RSD for both sets of data ≤ 2.0%.Overall % RSD = 0.8%
LOD (Limit of Detection) Based on the standard deviation of the response and the slope of the calibration curve (3.3 * σ / S).Signal-to-noise ratio of ~3:1.0.0015 mg/mL
LOQ (Limit of Quantitation) Based on the standard deviation of the response and the slope of the calibration curve (10 * σ / S).Signal-to-noise ratio of ~10:1. Precision at LOQ (%RSD ≤ 10%).0.005 mg/mL
Robustness Deliberately vary method parameters: Flow Rate (±0.1 mL/min), Column Temp (±2°C), Mobile Phase pH (±0.2 units).System suitability parameters must pass. Analyte %assay shows no significant change.Passed. No significant impact on results or system suitability.

Conclusion

A sensitive, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine. The method effectively separates the main compound from its degradation products formed under various stress conditions. The validation results confirm that the method is compliant with ICH guidelines and is well-suited for routine quality control analysis and stability studies in a pharmaceutical development environment.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][7][11][15][16][17]

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][12][14][18]

  • Dolan, J. W. (2014). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America. [Link][19]

  • Bansal, S. K., & DeStefano, A. J. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. [Link][13]

  • Scribd. ICH Q1A(R2) Stability Testing Guidelines. [Link][11]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link][4]

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link][14]

  • SlideShare. ICHQ1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link][15]

  • GMP-Verlag. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link][16]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][18]

  • ICH. (2010). Q1A(R2) Guideline. [Link][17]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link][2]

  • ResearchGate. How can I prevent peak tailing in HPLC?. [Link][20]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. [Link][3]

  • Waters. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. [Link][21]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link][8]

  • O'Hagan, D. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Beilstein Journal of Organic Chemistry. [Link][1]

Sources

Application

The Versatile Building Block: (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine in Modern Drug Discovery

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its polar nature, hydrogen bonding cap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its polar nature, hydrogen bonding capabilities, and dipole moment, make it an attractive component in the design of novel therapeutics.[1][2] Among the diverse array of pyridazine-based building blocks, (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine has emerged as a particularly valuable synthon for the construction of complex molecular architectures with a wide range of biological activities.[3][4] This guide provides an in-depth exploration of this building block, offering detailed application notes and experimental protocols for its use in drug discovery and development.

Physicochemical Properties and Strategic Advantages

The strategic incorporation of the (6-(2-methoxyethoxy)pyridazin-3-yl)methanamine moiety into a drug candidate can offer several advantages. The pyridazine ring itself can act as a bioisosteric replacement for other aromatic systems, potentially improving physicochemical properties such as solubility and metabolic stability.[1][5] The 2-methoxyethoxy side chain can further enhance solubility and provide an additional point of interaction with biological targets. The primary amine functionality serves as a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).

A summary of the key computed physicochemical properties of the parent pyridazin-3-ylmethanamine is provided in the table below, offering a baseline for understanding the characteristics of its derivatives.

PropertyValueSource
Molecular Weight109.13 g/mol PubChem
XLogP3-1.9PubChem
Topological Polar Surface Area51.8 ŲPubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem

Proposed Synthesis of the Building Block

Synthesis_Workflow start 3,6-Dichloropyridazine step1 Nucleophilic Substitution (Sodium 2-methoxyethoxide) start->step1 1. intermediate 3-Chloro-6-(2-methoxyethoxy)pyridazine step1->intermediate step2 Cyanation followed by Reduction (e.g., NaCN then LiAlH4 or H2/Catalyst) intermediate->step2 2. product (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine step2->product

Figure 1: Proposed synthetic workflow for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine.

Core Applications and Experimental Protocols

The primary amine of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is a key functional group that enables its use in a variety of coupling reactions. The following sections provide detailed protocols for two of the most common and impactful transformations: amide bond formation and reductive amination.

Amide Bond Formation: A Gateway to Diverse Functionality

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of this pyridazine building block to a vast array of carboxylic acids, thereby enabling extensive SAR exploration.[2][6]

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard and reliable method for the synthesis of amides from (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine and a carboxylic acid of interest.

Materials:

  • (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Add (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA or TEA (2.0 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with the reaction solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Amine (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Reaction Amide Bond Formation (DMF or DCM, 0°C to RT) Amine->Reaction Acid Carboxylic Acid (R-COOH) Acid->Reaction Coupling EDC / HOBt Coupling->Reaction Base DIPEA or TEA Base->Reaction Product Amide Product Reaction->Product

Figure 2: Workflow for amide bond formation.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and widely used method for the formation of C-N bonds, enabling the alkylation of the primary amine of our building block with a variety of aldehydes and ketones.[3][7] This reaction is particularly valuable for introducing lipophilic or functionally diverse groups to modulate the pharmacological profile of the resulting molecule.

Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol details a one-pot reductive amination procedure using the mild and selective reducing agent, sodium triacetoxyborohydride (STAB).

Materials:

  • (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCM or DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary or tertiary amine.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reagents Reagents Amine (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Reaction Reductive Amination (DCM or DCE, RT) Amine->Reaction Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Reaction Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->Reaction Catalyst Acetic Acid (optional) Catalyst->Reaction Product Secondary or Tertiary Amine Product Reaction->Product Kinase_Inhibitor_Synthesis Building_Block (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Amide_Coupling Amide Coupling (EDC, HOBt, DIPEA) Building_Block->Amide_Coupling Carboxylic_Acid Substituted Carboxylic Acid (e.g., a biaryl acid) Carboxylic_Acid->Amide_Coupling Kinase_Inhibitor Potential Kinase Inhibitor Amide_Coupling->Kinase_Inhibitor

Figure 4: Hypothetical synthesis of a kinase inhibitor.

Conclusion

(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is a valuable and versatile building block for modern drug discovery. Its unique combination of a privileged pyridazine core, a solubility-enhancing side chain, and a reactive primary amine handle makes it an ideal starting point for the synthesis of diverse compound libraries targeting a wide range of biological targets. The protocols and application notes provided in this guide offer a solid foundation for researchers to effectively utilize this building block in their drug discovery programs.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1853–1921. [Link] [1]2. Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • PubChem. (n.d.). Pyridazin-3-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Baruch S. Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link] [5]5. Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link] [3]6. Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Specialty Pyridazine Derivatives in Drug Discovery. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Garg, N. K. (n.d.). Patents & Products. UCLA. Retrieved from [Link] [8]11. Gomez, L., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5824. [Link] [1]12. Google Patents. (n.d.). CN107188855A - A kind of preparation method of the methoxyl group pyridazine of 3 amino 6. Retrieved from

  • Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine. Retrieved from [9]14. BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link] [10]15. MedChemica. (n.d.). Publications & Patents. Retrieved from [Link]

  • Justia Patents. (n.d.). Patents Assigned to Leo Pharma A/S. Retrieved from [Link]

  • Frontiers. (2021). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. [Link] [11]18. Malik, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 14(6), 3423-3429. [Link] [3]19. Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. [Link] [2]20. Cell. (2018). How Ligands Illuminate GPCR Molecular Pharmacology. [Link] [12]21. Google Patents. (n.d.). CA3148502A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents. Retrieved from [13]22. Deshmukh, S., et al. (2023). Novel pyrido[2,3-b]o[1][9]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • Nature. (2022). Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]

Sources

Method

incorporating (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine into kinase inhibitors

An in-depth technical guide to the strategic incorporation of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine into modern kinase inhibitor scaffolds. Executive Summary & Structural Rationale In contemporary kinase inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the strategic incorporation of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine into modern kinase inhibitor scaffolds.

Executive Summary & Structural Rationale

In contemporary kinase inhibitor discovery, achieving high binding affinity at the ATP hinge region is only the first step. The primary cause of clinical attrition is poor physicochemical properties (ADME) and off-target toxicity driven by high lipophilicity. As a Senior Application Scientist, I frequently utilize (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine as a premium building block to overcome these exact hurdles.

This fragment provides a trifecta of structural advantages:

  • The Methanamine Linker : The primary amine attached to an sp³ carbon provides a highly nucleophilic reactive handle, allowing for rapid incorporation into complex molecular architectures via amide coupling or nucleophilic aromatic substitution (SNAr)[1]. The methylene spacer acts as a flexible hinge, decoupling the tail from the rigid core.

  • The Pyridazine Core : Replacing standard phenyl or pyridine rings with a more polar, electron-deficient pyridazine significantly improves pharmacokinetic parameters, notably enhancing aqueous solubility and oral bioavailability while resisting CYP450-mediated oxidation[2].

  • The 2-Methoxyethoxy Tail : Solubilizing groups are typically engineered to point away from the hydrophobic hinge and project directly into the kinase solvent channel[3]. The 2-methoxyethoxy (PEG-like) motif is a clinically validated solubilizing group—famously utilized in the EGFR inhibitor Erlotinib[4]—that drastically lowers the partition coefficient (LogP) and mitigates hERG liability.

BindingModel Hinge Hinge Region (ATP Binding) Core Heterocyclic Core (H-Bond Donor/Acceptor) Hinge->Core H-Bonds Linker Methanamine Spacer (Flexibility) Core->Linker Pyridazine Pyridazine Ring (Polarity & Stability) Linker->Pyridazine Tail 2-Methoxyethoxy Group (Solubility) Pyridazine->Tail Solvent Solvent Channel (Aqueous Interface) Tail->Solvent Protrudes into

Structural rationale for the binding mode of the incorporated fragment.

Quantitative Impact on Physicochemical Properties

To justify the synthetic effort of incorporating this specific building block, we must evaluate its impact on molecular properties. The table below summarizes representative quantitative data demonstrating how substituting a standard benzylamine tail with (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine shifts the profile of a standard lipophilic kinase core from a "greasy brick" to a viable drug candidate.

Structural Motif Appended to Kinase CorecLogPTPSA (Ų)Aqueous Sol. (µg/mL)Representative Kinase IC₅₀ (nM)
Benzylamine4.265< 512
(6-Methoxypyridin-3-yl)methanamine3.5882515
(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine 2.1 115 > 200 14

Table 1: Impact of fragment substitution on physicochemical properties. The addition of the methoxyethoxy-pyridazine tail drastically improves thermodynamic solubility and Topological Polar Surface Area (TPSA) without disrupting the primary hinge-binding affinity.

Synthetic Integration: Amide Coupling Workflow

The most robust method for appending this fragment to a kinase core is via amide coupling to a core-bound carboxylic acid.

SynthWorkflow Core Kinase Core (Carboxylic Acid) Reagents HATU, DIPEA DMF, RT, 2h Core->Reagents Amine (6-(2-Methoxyethoxy)pyridazin -3-yl)methanamine Amine->Reagents Product Amide-Linked Target Inhibitor Reagents->Product

Synthetic workflow for amide coupling of the methanamine building block.

Protocol A: High-Efficiency Amide Coupling

This protocol is designed as a self-validating system; the use of LC-MS at step 4 ensures the reactive intermediate is fully consumed before proceeding to workup.

  • Preparation : In an oven-dried round-bottom flask under N₂, dissolve the Kinase Core Carboxylic Acid (1.0 eq, typically 0.5 mmol) and HATU (1.2 eq) in anhydrous DMF (5.0 mL).

  • Activation (Causality Check) : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes.

    • Causality: Pre-activating the acid with HATU/DIPEA forms the highly reactive 7-azabenzotriazole active ester before the amine is introduced. This prevents the nucleophilic amine from competitively reacting with the coupling reagent itself, which can form unwanted guanidinium byproducts.

  • Coupling : Add (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Validation/Monitoring : Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Causality: The primary aliphatic nature of the methanamine makes it an excellent nucleophile[1]. You should observe >95% conversion to the product mass. If unreacted active ester remains, stir for an additional hour.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively strip away residual DMF. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).

Biological Validation: Kinase Inhibition Assay

Once synthesized, the hybrid inhibitor must be validated to ensure the bulky 2-methoxyethoxy-pyridazine tail does not sterically clash with the kinase active site.

Protocol B: ADP-Glo™ Kinase Assay

This protocol utilizes a luminescence-based approach to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction, providing a highly reliable, non-radioactive validation system.

  • Reaction Setup : In a white 384-well plate, prepare 5 µL kinase reactions containing the target Kinase (e.g., EGFR or CDK4), ATP (at the predetermined Kₘ value), substrate peptide, and serial dilutions of the synthesized inhibitor (from 10 µM down to 0.5 nM) in 1X Kinase Assay Buffer.

  • Incubation : Seal the plate and incubate at room temperature for 60 minutes to allow the enzymatic transfer of phosphate from ATP to the substrate.

  • ATP Depletion (Causality Check) : Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Causality: This step is critical for trustworthiness. The reagent actively depletes all unconsumed background ATP. If this step is rushed, residual ATP will cause false-positive luminescence, artificially lowering the apparent potency of your inhibitor.

  • Detection : Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout : Measure luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Erlotinib | C22H23N3O4 | CID 176870 Source: PubChem - NIH URL:[Link]

  • Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

Welcome to the Advanced Synthesis Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is a highly versatile building block us...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is a highly versatile building block used in the development of kinase inhibitors and anti-fibrotic agents.

However, its three-step synthesis from 3,6-dichloropyridazine is notoriously prone to yield-limiting side reactions, including over-substitution, catalyst poisoning, and amine dimerization. This guide provides field-proven, mechanistically grounded solutions to maximize your overall yield.

I. Synthetic Workflow Overview

The standard synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr), followed by palladium-catalyzed cyanation, and concludes with the reduction of the carbonitrile to the primary methanamine.

SynthesisRoute A 3,6-Dichloropyridazine (Starting Material) B 3-Chloro-6-(2-methoxyethoxy) pyridazine A->B 2-Methoxyethanol Base, 0°C (SNAr) C 6-(2-Methoxyethoxy)pyridazine -3-carbonitrile B->C Zn(CN)2, Pd-catalyst DMF, Heat D (6-(2-Methoxyethoxy)pyridazin -3-yl)methanamine (Target) C->D H2, Raney Ni MeOH/NH3

Figure 1: Three-step synthetic workflow for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine.

II. Troubleshooting & FAQs
Step 1: Nucleophilic Aromatic Substitution (SNAr)

Q: During the initial reaction of 3,6-dichloropyridazine with 2-methoxyethanol, I am seeing up to 30% formation of the bis-substituted byproduct. How can I improve mono-selectivity? A: 3,6-dichloropyridazine [1] is highly electrophilic, making the second chloride susceptible to displacement if the reaction is not strictly controlled. Using a strong base like Sodium Hydride (NaH) at room temperature causes rapid over-reaction.

  • The Fix: Generate the sodium alkoxide in situ by reacting 2-methoxyethanol with exactly 1.00 to 1.05 equivalents of Sodium metal or NaH in a separate flask. Add this alkoxide solution dropwise to a solution of 3,6-dichloropyridazine in THF at -10 °C to 0 °C. The low temperature kinetically favors mono-substitution. Alternatively, using a milder base like Cs2​CO3​ at room temperature can improve the chemoselectivity profile.

Step 2: Palladium-Catalyzed Cyanation

Q: My cyanation of 3-chloro-6-(2-methoxyethoxy)pyridazine stalls at 40-50% conversion. What is causing the palladium catalyst to deactivate? A: Free cyanide ions ( CN− ) are strong σ -donors and π -acceptors. If the concentration of free cyanide in the reaction mixture is too high, it will heavily coordinate to the Palladium center, forming an inactive [Pd(CN)4​]2− complex, effectively killing the catalytic cycle.

  • The Fix: Avoid using NaCN or KCN. Instead, use Zinc Cyanide ( Zn(CN)2​ ). Zn(CN)2​ has low solubility in DMF/DMA and provides a slow, controlled release of cyanide ions into the catalytic cycle, preventing Pd-poisoning. Furthermore, utilizing a robust bidentate ligand like dppf with Pd2​(dba)3​ , or adding catalytic amounts of Zinc dust, helps maintain the active Pd(0) species.

Step 3: Nitrile Reduction (Critical Yield Bottleneck)

Q: The final reduction of the carbonitrile yields a complex mixture, primarily consisting of the secondary amine dimer. How do I prevent this and maximize the primary methanamine yield? A: This is the most common failure point. The hydrogenation of a nitrile proceeds via a highly reactive primary imine intermediate (aldimine) [2]. If the newly formed primary amine (your desired product) reacts with this transient imine, it forms a secondary imine, which is subsequently reduced to a secondary amine dimer [3].

  • The Fix: You must shift the equilibrium of the imine condensation. Perform the hydrogenation using Raney Nickel in a solvent system containing a massive excess of ammonia (e.g., 7N NH3​ in Methanol) [4]. The high concentration of ammonia outcompetes the primary amine for the aldimine intermediate, completely suppressing dimerization.

III. Quantitative Data: Impact of Reduction Conditions

The table below summarizes the causality between selected reduction conditions and the resulting product distribution for the final step.

Catalyst SystemSolvent / AdditiveTemp / PressurePrimary Amine Yield (%)Secondary Amine (Dimer) (%)
Pd/C (10%)Methanol25 °C / 1 atm H2​ 32%61%
Raney NickelMethanol25 °C / 50 psi H2​ 58%35%
Raney Nickel Methanol / 7N NH3​ 25 °C / 50 psi H2​ > 92% < 3%
IV. Standard Operating Procedure: Optimized Nitrile Reduction

To ensure reproducibility and trustworthiness, follow this self-validating protocol for the final reduction step [4].

Materials Required:

  • 6-(2-methoxyethoxy)pyridazine-3-carbonitrile (1.0 eq)

  • Raney Nickel (approx. 20% w/w relative to substrate, stored in water)

  • 7N Ammonia in Methanol ( NH3​ /MeOH)

  • Hydrogen gas ( H2​ )

Step-by-Step Methodology:

  • Catalyst Preparation (Safety Critical): Raney Nickel is highly pyrophoric. Carefully weigh the aqueous slurry. Wash the catalyst three times with Methanol to remove water, ensuring the catalyst never runs dry during decantation.

  • Reaction Assembly: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve 6-(2-methoxyethoxy)pyridazine-3-carbonitrile in 7N NH3​ /MeOH (approx. 10 mL per gram of substrate).

  • Catalyst Addition: Transfer the methanol-washed Raney Nickel slurry into the reaction vessel.

  • Purging: Seal the vessel. Purge the atmosphere by pressurizing with Nitrogen ( N2​ ) to 30 psi and releasing, repeating this three times. Follow with three identical purges using Hydrogen ( H2​ ) gas.

  • Hydrogenation: Pressurize the vessel to 50 psi with H2​ . Stir or shake vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the hydrogen uptake. The reaction is typically complete within 3 to 5 hours. Verify completion via LC-MS or TLC (disappearance of the nitrile peak).

  • Workup: Carefully vent the hydrogen gas and purge with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Do not let the Celite pad dry out; quench immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine as a crude oil or solid, which is typically >90% pure and ready for subsequent amide coupling or salt formation.

V. References
  • Product Center_Pharmaceutical Intermediates_Pesticide Intermediates-Sunrise Group Source: Sunrise Chemical URL:[Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers Source: MDPI URL:[Link]

  • General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters Source: National Institutes of Health (PMC) URL:[Link]

  • WO2019213570A1 - Cancer treatments targeting cancer stem cells Source: Google Patents URL:

Optimization

resolving solubility issues of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine in aqueous media

Technical Support Center: (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Solubility Welcome to the technical support guide for resolving aqueous solubility challenges with (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Solubility

Welcome to the technical support guide for resolving aqueous solubility challenges with (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the key structural features of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine that influence its aqueous solubility?

(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is a heterocyclic compound featuring a pyridazine ring, a primary amine, and a methoxyethoxy side chain. These functional groups dictate its physicochemical properties:

  • Pyridazine Ring : This aromatic, six-membered ring with two adjacent nitrogen atoms is polar and capable of hydrogen bonding.[1][2] The nitrogen atoms contribute to the molecule's overall polarity and can act as hydrogen bond acceptors.[1]

  • Primary Amine (-CH2NH2) : The aminomethyl group is basic and readily protonated in acidic to neutral aqueous solutions.[3][4] This protonation is key to enhancing solubility, as the resulting ammonium salt is ionic and more water-soluble.[3]

  • Methoxyethoxy Side Chain (-O-CH2CH2-O-CH3) : This ether-containing side chain introduces some lipophilic character but also contains oxygen atoms that can participate in hydrogen bonding, potentially aiding solubility.

The interplay between the polar pyridazine ring, the basic amine, and the somewhat lipophilic side chain results in a molecule with moderate intrinsic aqueous solubility that is highly dependent on pH.

2. I'm observing poor solubility of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine in neutral water. What is the first and most critical step to improve this?

The primary and most effective initial step is pH adjustment . The primary amine group on the molecule is basic and will become protonated in an acidic environment.[3][4] This conversion to a cationic salt form dramatically increases its interaction with polar water molecules, thereby enhancing solubility.[3][5]

Troubleshooting Guide: Step-by-Step Protocols

Issue 1: Compound Precipitation in Neutral Aqueous Buffer (e.g., PBS pH 7.4)

Cause: At neutral pH, a significant portion of the (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine exists in its less soluble, unprotonated (free base) form.

Solution: Decrease the pH of the aqueous medium to fully protonate the primary amine.

Protocol 1: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7 (e.g., citrate, phosphate, or acetate buffers).

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in an organic solvent like DMSO.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the compound to each buffer solution.

    • Stir or shake the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility as a function of pH. You should observe a significant increase in solubility as the pH decreases.

Expected Outcome: A logarithmic increase in solubility should be observed as the pH is lowered from 7.[6]
Success Metric: Identification of a pH range where the compound achieves the desired target concentration.
Issue 2: Even at a lower pH, I'm not achieving my target concentration for a specific experiment. What's the next step?

Cause: While pH adjustment is powerful, the intrinsic solubility of the salt form might still be a limiting factor, or you may be restricted from using very low pH values in your experimental system (e.g., cell-based assays).

Solution: Employ a co-solvent system to increase the solubilizing capacity of your aqueous medium.[6][7] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for less polar compounds.[8]

Commonly Used Co-solvents in Pharmaceutical Research:

  • Ethanol

  • Propylene Glycol (PG)[6]

  • Polyethylene Glycol (PEG), particularly low molecular weight PEGs like PEG 400[6][9]

  • Glycerol[6]

  • Dimethyl Sulfoxide (DMSO)[10]

Protocol 2: Co-solvent Screening for Enhanced Solubility

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, PG, PEG 400).

  • Prepare Co-solvent Mixtures: Prepare aqueous solutions containing varying percentages of each co-solvent (e.g., 5%, 10%, 20% v/v) in a buffer at a pH where the compound is already known to be more soluble (determined from Protocol 1).

  • Solubility Measurement: Repeat the equilibrium solubility measurement as described in Protocol 1 for each co-solvent mixture.

  • Data Analysis: Compare the solubility of the compound in the different co-solvent systems.

Table 1: Example Data for Co-Solvent Screening

Co-solventConcentration (% v/v)Solubility (mg/mL)
None (Aqueous Buffer pH 4)0%1.2
Ethanol10%5.8
Propylene Glycol10%7.2
PEG 40010%9.5

Visualization 1: Workflow for Solubility Enhancement

G start Start: Poor Aqueous Solubility ph_adjust Protocol 1: pH Adjustment (e.g., pH 2-6) start->ph_adjust check_solubility1 Target Concentration Achieved? ph_adjust->check_solubility1 co_solvent Protocol 2: Add Co-solvent (e.g., PEG 400, PG, Ethanol) check_solubility1->co_solvent No success Success: Soluble Formulation check_solubility1->success Yes check_solubility2 Target Concentration Achieved? co_solvent->check_solubility2 salt_form Protocol 3: Salt Formation (e.g., HCl, mesylate) check_solubility2->salt_form No check_solubility2->success Yes check_solubility3 Target Concentration Achieved? salt_form->check_solubility3 excipients Advanced Formulation: Use of Excipients (e.g., Cyclodextrins) check_solubility3->excipients No check_solubility3->success Yes fail Re-evaluate Formulation Strategy excipients->fail

Caption: Decision tree for systematic solubility enhancement.

Issue 3: My formulation requires a solid dosage form, and I need to improve the intrinsic solubility and dissolution rate of the compound itself.

Cause: The free base form of the compound may have poor solid-state properties (e.g., low melting point, poor crystallinity) and low intrinsic solubility.

Solution: Isolate a stable, crystalline salt form of the compound. Salt formation is a common and highly effective method for improving the solubility, dissolution rate, and stability of ionizable drugs.[11][12][13] By forming a salt with a suitable counterion, you create a new chemical entity with distinct and often superior physicochemical properties.

Protocol 3: Salt Formation and Screening

  • Counterion Selection: Choose a variety of pharmaceutically acceptable acid counterions. Common choices for basic compounds like this include:

    • Inorganic: Hydrochloride (HCl), Sulfate (H2SO4), Phosphate (H3PO4)

    • Organic: Mesylate (Methanesulfonic acid), Tosylate (p-Toluenesulfonic acid), Citrate (Citric acid), Maleate (Maleic acid)

  • Salt Synthesis (Stoichiometric Addition):

    • Dissolve the free base of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine in a suitable organic solvent (e.g., isopropanol, ethanol).

    • Add a stoichiometric equivalent (1:1 molar ratio) of the selected acid.

    • Stir the mixture. The salt may precipitate directly, or you may need to induce crystallization by cooling, adding an anti-solvent (a solvent in which the salt is insoluble), or slow evaporation.

  • Characterization:

    • Collect the solid salt by filtration and dry it.

    • Confirm salt formation and characterize its properties using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

  • Solubility and Dissolution Testing:

    • Measure the aqueous solubility of each salt form as described in Protocol 1.

    • Perform dissolution rate studies to compare how quickly each salt form dissolves.

Visualization 2: Salt Formation Mechanism

G cluster_0 Insoluble Free Base cluster_1 Acidic Solution cluster_2 Soluble Salt Form FreeBase R-NH₂ Salt R-NH₃⁺A⁻ FreeBase->Salt Protonation Acid H⁺A⁻ Acid->Salt

Caption: Protonation of the amine to form a soluble salt.

Issue 4: The compound degrades at low pH, or my biological system is sensitive to co-solvents. Are there other options?

Cause: Some experimental constraints prevent the use of pH modification or high concentrations of organic solvents.

Solution: Utilize solubilizing excipients, such as cyclodextrins.[14][15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming inclusion complexes that have significantly higher apparent aqueous solubility.[13]

Protocol 4: Cyclodextrin-Mediated Solubilization

  • Select a Cyclodextrin: Common choices include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).[14]

  • Phase Solubility Studies:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).

    • Add an excess of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine to each solution.

    • Equilibrate the samples (as in Protocol 1) and measure the concentration of the dissolved compound.

  • Data Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

References

  • Wikipedia. Cosolvent. [Link]

  • García-Rubia, A., et al. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

  • Clinical Gate. (2015). Solutions. [Link]

  • International Journal of Creative Research Thoughts. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. [Link]

  • Open Oregon Educational Resources. 5.3 Amine Protonation – Introductory Organic Chemistry. [Link]

  • Grokipedia. Pyridazine. [Link]

  • Al-Zoubi, N., et al. (2016). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Hilfiker, R. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chimia. [Link]

  • American Pharmaceutical Review. Solubilizer Excipients. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Quora. How does branching increase the solubility in amines?. [Link]

  • Quora. Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • University of York. Solubility and pH of amines. [Link]

  • Homework.Study.com. When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise.... [Link]

  • PubChem. Pyridazin-3-ylmethanamine. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Hilfiker, R. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chimia. [Link]

  • Pharmlabs. Excipients. [Link]

  • ResearchGate. What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]

  • Pearson. Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. [Link]

  • PubChemLite. [6-(2-phenoxyethoxy)pyridin-3-yl]methanamine (C14H16N2O2). [Link]

  • Solubility Data Series. (1980). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Extraction &amp; Purification of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

Welcome to the Technical Support Center. This guide is designed for researchers and application scientists optimizing the isolation of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and application scientists optimizing the isolation of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine .

Due to the presence of a primary amine, a basic pyridazine ring, and a hydrogen-bond-accepting ether linkage, this molecule is highly polar and hydrophilic. Standard extraction workflows often result in poor yields, severe emulsion formation, or heavy contamination with polar impurities. This guide addresses the root causes of these issues and provides validated, step-by-step solutions.

Part 1: Yield and Partitioning Issues

Q1: Why is my target compound remaining in the aqueous phase during standard Liquid-Liquid Extraction (LLE)? Causality: The primary amine (pKa ~9.5) and the pyridazine nitrogen (pKa ~2.3) make the molecule highly water-soluble. If the pH of your aqueous phase is below 10, the primary amine exists as a protonated ammonium ion, which will not partition into organic solvents like ethyl acetate or dichloromethane (DCM). Even when fully deprotonated at pH > 11.5, the molecule's extensive hydrogen-bonding network (via the pyridazine and 2-methoxyethoxy groups) heavily favors the aqueous phase. Solution: You must disrupt the hydrogen bonding and force the organic partitioning. This is achieved via Salting-Out Assisted Liquid-Liquid Extraction (SALLE) [2] using a mixed-polarity organic system (e.g., DCM:Isopropanol 4:1) combined with aqueous brine saturation.

Q2: I achieved a good yield using high pH and polar solvents, but my extract is heavily contaminated with polar impurities. How can I selectively isolate the target? Causality: Forcing an extraction with highly basic conditions and polar solvents (like DCM/IPA) inevitably pulls other polar organics into the organic layer (e.g., unreacted hydrazine from deprotection steps, or polar degradation byproducts). Solution: Switch your workflow to Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) [1]. By dropping the pH to 3.0, you selectively protonate the primary amine. The target will bind tightly to the negatively charged sulfonic acid groups on the SCX cartridge via electrostatic interactions. Neutral and acidic impurities can be washed away with methanol, and the pure target is eluted only when the amine is neutralized with methanolic ammonia.

Protonation Acidic pH < 2.3 Diprotonated (Amine & Pyridazine) Neutral pH 3 - 9 Monoprotonated (Ammonium Ion) Acidic->Neutral + OH⁻ Neutral->Acidic + H⁺ Basic pH > 11.5 Neutral Free Base (Extractable) Neutral->Basic + OH⁻ Basic->Neutral + H⁺

pH-dependent protonation states of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine.

Part 2: Impurity Identification & Degradation

Q3: I am seeing +14 Da and +28 Da impurities in my LC-MS after concentrating the extract. What are these? Causality: Primary amines are highly nucleophilic and reactive.

  • +14 Da (N-methylation): Often occurs if the extract is evaporated in the presence of methanol and trace acidic impurities, or if degraded chlorinated solvents are used.

  • +28 Da (N-formylation or Schiff Base): Indicates reaction with trace formaldehyde/acetone (common in lower-grade solvents) or formylation from degraded dimethylformamide (DMF) carryover. Solution: Use strictly HPLC-grade solvents. Avoid chlorinated solvents stabilized with amylene. Evaporate under reduced pressure at temperatures strictly below 35°C to minimize thermal degradation.

Q4: Standard silica gel chromatography results in severe tailing and mixed impurity fractions. What is the alternative? Causality: The basic primary amine and pyridazine nitrogens interact strongly with the acidic silanol groups on standard bare silica, causing irreversible adsorption and peak smearing. Solution: Use amine-functionalized silica (NH₂-silica) or add 1-5% triethylamine (TEA) or aqueous NH₄OH to your mobile phase (e.g., DCM/MeOH/NH₄OH) to competitively bind the acidic silanol sites.

Part 3: Quantitative Data Summary

The following table summarizes the expected recovery rates and impurity profiles for primary polar amines across different extraction methodologies [1], [2].

Extraction MethodPrimary MechanismTypical Recovery for Polar Amines (%)Selectivity / Impurity Profile
Standard LLE (EtOAc/H₂O) Hydrophobic partitioning20 - 40%Low polar impurity carryover
SALLE (DCM:IPA/H₂O + NaCl) Salting-out / H-bond disruption75 - 85%Moderate polar impurity carryover
SPE (C18) Reverse-phase hydrophobic< 30%Poor retention of target
SPE (SCX) Cation exchange (electrostatic)> 90%High selectivity, low impurities

Part 4: Experimental Workflows & Protocols

ExtractionWorkflow Start Crude Mixture (Aqueous) Check_pH Adjust pH > 11.5 (Deprotonate Amine) Start->Check_pH ImpurityCheck High Polar Impurities? Check_pH->ImpurityCheck LLE SALLE (DCM:IPA 4:1) + NaCl Saturation Pure Purified Target LLE->Pure SPE SCX-SPE (Acidic Loading) SPE->Pure ImpurityCheck->LLE No (Standard) ImpurityCheck->SPE Yes (Complex Matrix)

Decision tree for selecting extraction methods based on matrix complexity.

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Use this protocol for rapid extraction when the crude matrix is relatively clean.

  • pH Adjustment: Cool the aqueous crude mixture to 5°C. Slowly add 2M NaOH until the pH is >11.5.

    • Self-Validation Check: Stir for 5 minutes and re-measure the pH. If it drops below 11, re-adjust. The amine must remain fully deprotonated.

  • Salting Out: Add solid NaCl to the aqueous phase while stirring vigorously.

    • Self-Validation Check: Continue adding NaCl until solid crystals remain undissolved at the bottom of the flask, ensuring total saturation.

  • Extraction: Add a volume of DCM:Isopropanol (4:1 v/v) equal to the aqueous phase. Shake vigorously for 2 minutes.

  • Phase Separation: Allow the layers to separate.

    • Self-Validation Check: If an emulsion forms (common with pyridazines), centrifuge the mixture at 3000 rpm for 5 minutes to force a sharp phase boundary.

  • Isolation: Collect the lower organic layer. Repeat the extraction twice more. Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (<35°C).

Protocol B: Strong Cation Exchange (SCX) SPE Purification

Use this protocol when the crude matrix contains high levels of polar, non-basic impurities.

  • Cartridge Conditioning: Pass 5 mL of HPLC-grade Methanol through a 500 mg SCX cartridge, followed by 5 mL of 0.1M HCl. Do not let the cartridge dry.

  • Sample Loading: Adjust the aqueous sample pH to 3.0 using 1M HCl. Load the sample onto the cartridge at a flow rate of 1 mL/min.

    • Self-Validation Check: Collect the flow-through and spot it on a TLC plate. If the target is present, the pH was not low enough, or the cartridge capacity was exceeded.

  • Washing: Wash the cartridge with 5 mL of 0.1M HCl, followed by 5 mL of Methanol.

    • Self-Validation Check: This step removes neutral and acidic impurities. The target will remain bound to the resin. Discard these washes.

  • Elution: Elute the target compound using 5 mL of 5% NH₄OH in Methanol.

    • Self-Validation Check: The basic ammonia neutralizes the primary amine, breaking the electrostatic interaction with the SCX resin.

  • Concentration: Evaporate the methanolic ammonia eluate under a gentle stream of nitrogen at room temperature to yield the highly purified free base.

References

  • Shahrestani, M., Tehrani, M. S., Shoeibi, S., Azar, P. A., & Husain, S. W. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry.[Link]

  • Szabó, B. S., Jakab, P. P., Hegedűs, J., Kirchkeszner, C., Petrovics, N., Nyiri, Z., Bodai, Z., Rikker, T., & Eke, Z. (2021). Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry. Microchemical Journal, 164, 105927.[Link]

Optimization

optimizing amidation reaction conditions with (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with (6-(2-Methoxyethoxy)pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine .

Coupling heteroaryl methanamines presents unique mechanistic challenges. While the amine is technically aliphatic (benzylic-type), the strong electron-withdrawing nature of the pyridazine ring modulates its nucleophilicity. Furthermore, the highly polar 2-methoxyethoxy substituent drastically alters the physicochemical properties of the resulting amides. This guide synthesizes field-proven insights with rigorous mechanistic causality to help you optimize your amidation workflows.

Diagnostic Workflow Architecture

Before diving into specific troubleshooting scenarios, consult the logical decision tree below to identify the optimal reaction conditions based on your specific carboxylic acid partner.

Optimization Start Amidation with Pyridazine Methanamine CheckChiral Is the Carboxylic Acid Chiral? Start->CheckChiral ChiralYes Yes: Risk of Epimerization CheckChiral->ChiralYes Yes ChiralNo No: Focus on Yield/Speed CheckChiral->ChiralNo No UsePyBOP Use PyBOP / EDC+Oxyma Base: TMP or NMM ChiralYes->UsePyBOP UseHATU Use HATU or COMU Base: DIPEA ChiralNo->UseHATU Workup Polarity Issue During Workup? Use Reverse-Phase or Salting Out UsePyBOP->Workup IssueGuanidine Issue: Guanidinylation Side Product? UseHATU->IssueGuanidine UseHATU->Workup If clean FixGuanidine Fix: Pre-activate Acid for 2-5 mins before Amine IssueGuanidine->FixGuanidine If observed FixGuanidine->Workup

Logical workflow for optimizing amidation with (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine.

Troubleshooting Q&A: Mechanistic Insights & Solutions

Q1: I am using HATU and DIPEA, but my LC-MS shows a significant +99 Da mass adduct on my amine, and the yield of the desired amide is low. What is happening? Causality: You are observing the guanidinylation of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine. HATU is an aminium-based coupling reagent (often misclassified as a uronium salt). Although the methanamine group is separated from the pyridazine ring by a methylene spacer, the strong inductive electron-withdrawing effect of the heteroaromatic ring slightly dampens the nucleophilicity of the nitrogen lone pair. If the amine is mixed with HATU and base before the carboxylic acid is fully activated, this slower-than-usual attack on the acid allows the amine to competitively attack the electrophilic carbon of the HATU reagent itself, forming a stable, inactive tetramethylguanidine byproduct[1]. Self-Validating Protocol Step: Alter the order of addition. Pre-activate the carboxylic acid with HATU and DIPEA in DMF for exactly 3–5 minutes before introducing the pyridazine methanamine[2]. If the +99 Da peak disappears on your next LC-MS trace, the kinetic competition during activation was the root cause.

Q2: My carboxylic acid partner is chiral. When coupling with this pyridazine methanamine, I am observing 10-15% epimerization. How can I suppress this while maintaining high yields? Causality: Epimerization occurs via the formation of an oxazolone intermediate during the activation of the carboxylic acid[3]. This pathway is exacerbated by highly reactive coupling reagents like HATU and strong bases like DIPEA. Because the pyridazine methanamine is slightly less nucleophilic than a standard aliphatic amine, the activated ester has a longer residence time in the reaction mixture, increasing the probability of oxazolone formation and subsequent racemization. Self-Validating Protocol Step: Switch the coupling reagent to a phosphonium-based salt like PyBOP, which offers high efficiency with a significantly lower risk of racemization[2]. Replace DIPEA with a weaker, more sterically hindered base such as N-methylmorpholine (NMM). Run a parallel pilot reaction; if chiral HPLC analysis shows the epimer peak reduced to <2%, you have successfully validated the suppression of the oxazolone pathway.

Q3: The reaction goes to completion, but I lose a massive amount of product during the aqueous workup. How can I improve the isolation? Causality: The product loss is driven by the 2-methoxyethoxy substituent on the pyridazine ring. This flexible, oxygen-rich, PEG-like moiety acts as a strong hydrogen-bond acceptor, drastically lowering the logP of the final amide and enhancing its aqueous solubility. During a standard liquid-liquid extraction (e.g., Ethyl Acetate/Water), the partition coefficient heavily favors the aqueous layer. Self-Validating Protocol Step: Switch the extraction solvent to a system with a higher dielectric constant, such as 10% isopropanol in dichloromethane (IPA/DCM). Concurrently, saturate the aqueous layer with solid NaCl prior to extraction to decrease the solubility of the non-electrolyte amide (the "salting-out" effect). If your mass balance improves from <50% to >90%, aqueous partitioning was the sole point of failure.

Quantitative Data Synthesis

To facilitate rapid decision-making, the following table summarizes the performance of various coupling systems when reacted with (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine.

Coupling SystemBasePre-activation TimeTypical YieldEpimerization RiskGuanidinylation Risk
HATU DIPEA0 min (Simultaneous)40 - 60%HighHigh
HATU DIPEA3 - 5 mins85 - 95% HighLow
PyBOP NMM0 min80 - 90%Low None
EDC·HCl + HOBt DIPEA0 min70 - 80%ModerateNone
COMU 2,6-Lutidine2 mins85 - 95%ModerateLow

Standardized Experimental Protocol

The following methodology is engineered to bypass the common pitfalls associated with this specific heteroaryl methanamine, ensuring high yields and high purity.

Optimized Amidation Workflow (HATU/DIPEA Method for Non-Chiral Acids)

Step 1: Reagent Preparation

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M to 0.2 M. Ensure the reaction vessel is under an inert atmosphere (Nitrogen or Argon) to prevent moisture from hydrolyzing the activated ester.

Step 2: Kinetic Pre-activation (Critical Step)

  • Add HATU (1.1 equivalents) to the stirring solution[4].

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 to 3.0 equivalents).

  • Self-Validation Checkpoint: Stir the mixture at room temperature for exactly 3 to 5 minutes. Do not exceed 10 minutes, as prolonged activation can lead to degradation of the active ester. The solution may undergo a slight color change (often yellow/orange), indicating the formation of the highly reactive OAt ester.

Step 3: Nucleophilic Addition

  • Add (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine (1.05 to 1.1 equivalents) dropwise or in a single portion to the pre-activated mixture.

  • Stir the reaction at room temperature for 2 to 4 hours. Monitor the consumption of the activated acid via LC-MS.

Step 4: Specialized Workup for Polar Amides

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Saturate the aqueous phase by adding solid NaCl until no more dissolves.

  • Extract the aqueous layer three times with a solvent mixture of 10% Isopropanol in Dichloromethane (IPA/DCM).

  • Wash the combined organic layers once with a minimal amount of brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via reverse-phase chromatography (C18) if standard normal-phase silica yields poor resolution due to the polar methoxyethoxy tail.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]

  • The Journal of Organic Chemistry. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Purpose: To provide mechanistic troubleshooting and field-proven protocols for preventing the degradation of (6-(2-Methoxyeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Purpose: To provide mechanistic troubleshooting and field-proven protocols for preventing the degradation of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine during short- and long-term storage.

Molecular Vulnerability Profile

(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is a highly functionalized building block. Its structural complexity means it is susceptible to multiple orthogonal degradation pathways. Understanding why it degrades is the first step in self-validating your storage protocols.

Quantitative Degradation Matrix

Use this table to diagnose visual or analytical changes in your compound.

Symptom / ObservationAnalytical Marker (NMR/IR/MS)Root Cause MechanismPrimary Catalyst
Loss of solubility / "Sticky" residue Broad IR stretch ~1650 cm⁻¹ (C=O); Mass shift +44 DaAmmonium Carbamate Formation: The primary amine reacts reversibly with atmospheric CO₂.Atmospheric CO₂, Moisture
Yellowing / Browning of powder Loss of primary amine signal in ¹H NMR; New imine/aldehyde peaksOxidative Cleavage: C-N bond cleavage at the methanamine group.Oxygen (O₂), Transition metals
Unexplained explosive hazard / Loss of ether Positive peroxide test strip; Peroxide O-O stretch in RamanAuto-oxidation: The 2-methoxyethoxy group forms hydroperoxides via radical mechanism.Light (UV), Oxygen, Heat
Shift in UV-Vis max / New polar spots on TLC Mass shift +16 Da; Shift in pyridazine aromatic protonsN-Oxidation: The pyridazine ring nitrogen atoms are oxidized to N-oxides.Peroxides (endogenous), Light

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my compound become insoluble in non-polar solvents after a few weeks on the bench?

A: You are likely observing ammonium carbamate formation . Primary amines are highly nucleophilic and react rapidly with atmospheric carbon dioxide (CO₂) to form carbamic acids, which subsequently form insoluble ammonium carbamate ion pairs[1]. Because (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine contains an unhindered primary methanamine group, it acts as a CO₂ sponge.

  • The Fix: Always store the compound under an inert, heavy gas like Argon. Argon displaces both O₂ and CO₂. If carbamate formation is suspected, mild heating under a vacuum or treatment with a weak base can sometimes reverse the process, though degradation via urea formation may become irreversible over time[2].

Q2: I noticed a color change and a +16 Da mass shift in my LC-MS. What happened?

A: A +16 Da shift typically indicates N-oxidation or hydroperoxide formation. The pyridazine ring, while generally electron-deficient, contains two adjacent nitrogen atoms that can undergo N-oxidation when exposed to oxidizing agents[3]. Furthermore, the 2-methoxyethoxy ether linkage is susceptible to free-radical auto-oxidation, generating peroxides over time[4],[5]. These endogenous peroxides can then act as the oxidizing agent for the pyridazine ring or the primary amine.

  • The Fix: This is a self-catalyzing degradation loop. To break it, you must eliminate light (which initiates the radical peroxide formation) and oxygen. Store the compound in amber vials and consider adding a trace antioxidant (like BHT) if your downstream chemistry permits[6].

Q3: Is it safe to store this compound in a standard laboratory refrigerator (2-8°C)?

A: No, standard refrigeration is insufficient for long-term storage. While 2-8°C slows thermal degradation, standard refrigerators are highly humid and do not control for ambient oxygen or CO₂. Furthermore, if the ether linkage has begun forming peroxides, concentrating them via solvent evaporation in a non-inert fridge poses a severe safety hazard[7].

  • The Fix: The compound must be stored at -20°C or -80°C in a desiccated, Argon-purged environment[6].

Self-Validating Storage Protocol (SOP)

To ensure scientific integrity, your storage methodology must be a self-validating system. Follow this step-by-step protocol to maximize the shelf-life of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine.

Step 1: Initial Quality Control (QC)

  • Action: Upon receipt, immediately perform a peroxide test using standard KI/starch test strips.

  • Validation: A negative result confirms the ether linkage is intact. A positive result (>5 ppm) indicates auto-oxidation has already begun; the batch should be purified or discarded.

Step 2: Aliquoting in a Glovebox

  • Action: Transfer the bulk material into a nitrogen or argon-filled glovebox. Divide the compound into single-use amber glass vials.

  • Causality: Repeated freeze-thaw cycles and repeated exposure to ambient air introduce condensation (moisture) and CO₂, accelerating carbamate formation. Single-use aliquots isolate the bulk material from these variables.

Step 3: Argon Purging & Sealing

  • Action: If a glovebox is unavailable, use a Schlenk line. Gently purge the headspace of each amber vial with heavy Argon gas for 30 seconds. Cap tightly with a PTFE-lined septum cap, then wrap the seal tightly with Parafilm.

  • Causality: Argon is denser than Nitrogen and air; it settles over the solid, creating a protective blanket against O₂ and CO₂.

Step 4: Desiccated Cold Storage

  • Action: Place the sealed vials into a secondary container (e.g., a vacuum-sealed bag or a jar filled with Drierite/silica gel). Store the secondary container at -20°C.

  • Validation: The silica gel acts as a visual indicator. If the gel changes color (e.g., blue to pink), the secondary seal has failed, and the vials are at risk of moisture ingress.

Visualizations of Workflows and Pathways

DegradationPathways Compound (6-(2-Methoxyethoxy)pyridazin-3-yl) methanamine CO2 Atmospheric CO2 Exposure Compound->CO2 Nucleophilic Attack O2 Oxygen (O2) Exposure Compound->O2 Radical Initiation Carbamate Ammonium Carbamate (Insoluble, Sticky) CO2->Carbamate Reversible/Irreversible Peroxide Ether Hydroperoxides (Explosive Risk) O2->Peroxide Ether Auto-oxidation AmineDeg Amine Oxidation (Imine/Aldehyde) O2->AmineDeg C-N Cleavage Light UV / Light Exposure Light->O2 Catalyzes NOxide Pyridazine N-Oxide (+16 Da Mass Shift) Peroxide->NOxide Internal Oxidation

Fig 1: Mechanistic degradation pathways of the compound.

StorageWorkflow Start Receive Compound QC Peroxide QC Test (Verify Ether Stability) Start->QC Glovebox Transfer to Glovebox (Exclude CO2 & O2) QC->Glovebox Pass Aliquot Create Single-Use Aliquots (Prevent Freeze-Thaw) Glovebox->Aliquot Amber Use Amber Vials (Block UV Light) Aliquot->Amber Argon Argon Purge Headspace (Heavy Inert Blanket) Amber->Argon Seal PTFE Cap + Parafilm (Moisture Barrier) Argon->Seal Store Store at -20°C with Desiccant (Thermal/Kinetic Arrest) Seal->Store

Fig 2: Self-validating SOP for aliquoting and long-term storage.

References

  • Vanderbilt University Medical Center. "Peroxide Forming Chemicals: Management, Retention and Storage." Office of Clinical and Research Safety. Available at: [Link]

  • University of Texas at Austin. "Peroxide Forming Chemicals." Environmental Health & Safety (EHS). Available at: [Link]

  • ACS Publications. "Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability." The Journal of Physical Chemistry C. Available at: [Link]

  • ChemRxiv. "Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents." ChemRxiv. Available at: [Link]

  • Marshall University. "Management of Peroxide-Forming Chemicals." Marshall University EHS. Available at: [Link]

  • Thieme Connect. "Product Class 8: Pyridazines." Science of Synthesis. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists synthesizing (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine , a highly versatile building block in drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists synthesizing (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine , a highly versatile building block in drug discovery. The pyridazine ring offers unique physicochemical properties, including a high dipole moment and strong hydrogen-bond accepting capabilities, which can significantly improve the developability of pharmaceutical candidates [2].

However, the 3-step synthesis of this molecule from 3,6-dichloropyridazine is prone to specific, yield-limiting side reactions. This guide provides mechanistic insights, empirical troubleshooting FAQs, and validated protocols to suppress these side reactions.

Synthetic Workflow & Reaction Vulnerabilities

Synthesis A 3,6-Dichloropyridazine (Starting Material) B 3-Chloro-6-(2-methoxyethoxy) pyridazine A->B Step 1: SNAr S1 Bis-substitution (Side Product) A->S1 Excess Alkoxide C 6-(2-Methoxyethoxy)pyridazine -3-carbonitrile B->C Step 2: Cyanation S2 Dechlorination (Side Product) B->S2 Catalyst Oxidation D (6-(2-Methoxyethoxy)pyridazin -3-yl)methanamine C->D Step 3: Reduction S3 Secondary Amine Dimer (Side Product) C->S3 Imine Condensation

Fig 1: 3-step synthesis of the target methanamine and primary side reactions.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

FAQ: Why am I seeing significant amounts of the bis-substituted 3,6-bis(2-methoxyethoxy)pyridazine during the etherification step?

Mechanistic Insight: The first nucleophilic attack of 2-methoxyethanol on 3,6-dichloropyridazine is fast due to the highly electron-deficient nature of the dichlorinated ring. Once the first chloride is displaced by the electron-donating alkoxy group, the ring becomes less electrophilic. However, if an excess of the alkoxide base is present, or if the temperature exceeds 25 °C, the second chloride will undergo substitution.

Troubleshooting Solution: Strict stoichiometric control is required. Generate the sodium alkoxide using exactly 1.05 equivalents of Sodium Hydride (NaH) and 1.05 equivalents of 2-methoxyethanol in anhydrous THF at 0 °C, then add the 3,6-dichloropyridazine dropwise.

Table 1: Optimization of SNAr Conditions
Base / ReagentEquivalentsTemperatureSolventPrimary Product YieldBis-substitution Yield
NaH / 2-methoxyethanol2.5 eq60 °CDMF15%82%
K2CO3 / 2-methoxyethanol1.5 eq80 °CDMF45%30%
NaH / 2-methoxyethanol1.05 eq0 °C to RTTHF88% < 5%

Phase 2: Palladium-Catalyzed Cyanation

FAQ: My cyanation reaction of the 3-chloro intermediate stalls at 50% conversion, and I observe a dechlorinated side product. How can I drive it to completion?

Mechanistic Insight: Dechlorination is a common side reaction in Pd-catalyzed cross-couplings, occurring when the oxidative addition complex undergoes protode-palladation instead of transmetalation. This is heavily exacerbated by the presence of trace moisture or the oxidation of the Pd(0) catalyst (e.g., Pd(PPh3​)4​ ) to inactive Pd(II) species by adventitious oxygen [4].

Troubleshooting Solution: Switch the cyanide source to Zn(CN)2​ and add a catalytic amount of elemental zinc dust (10 mol%). The zinc dust acts as an in situ reductant, continuously regenerating the active Pd(0) species and preventing catalyst death. Ensure the DMF solvent is rigorously degassed via three freeze-pump-thaw cycles.

Phase 3: Nitrile Reduction (The Critical Step)

FAQ: The reduction of 6-(2-methoxyethoxy)pyridazine-3-carbonitrile yields a complex mixture, predominantly consisting of a secondary amine dimer. What causes this, and how can I isolate the primary amine?

Mechanistic Insight: The catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate. Before this imine can be fully reduced to the primary amine, the newly formed primary amine (which is highly nucleophilic) attacks the unreacted imine. This forms a geminal diamine intermediate, which subsequently eliminates a molecule of ammonia ( NH3​ ) to form a secondary imine. The secondary imine is then reduced to the unwanted secondary amine dimer [1].

Mechanism N Nitrile (R-CN) I Imine (R-CH=NH) N->I +H2 (Pd/C) P Primary Amine I->P +H2 (Pd/C) G Geminal Diamine I->G + Primary Amine (Nucleophilic Attack) SI Secondary Imine G->SI - NH3 S Secondary Amine (Dimer) SI->S +H2 (Pd/C)

Fig 2: Mechanism of secondary amine dimerization during nitrile hydrogenation.

Troubleshooting Solution: To prevent dimerization, you must trap the primary amine in situ before it can attack the imine. While running the hydrogenation in methanolic ammonia is a classical approach to shift the equilibrium, in situ Boc-protection is far superior for pyridazine substrates. By adding Di-tert-butyl dicarbonate ( Boc2​O ) to the hydrogenation mixture, the primary amine is immediately converted into a non-nucleophilic tert-butyl carbamate.

Table 2: Comparison of Nitrile Reduction Conditions
Reductant / CatalystAdditiveSolventPrimary Amine YieldDimer YieldRing Reduction
LiAlH4​ NoneTHF10%20%High
H2​ , Pd/CNoneMeOH35%55% Low
H2​ , Raney Ni NH3​ (7N)MeOH70%15%Low
H2​ , Pd/C Boc2​O (1.2 eq) MeOH/EtOAc92% (as Boc) < 2%None
Validated Protocol: In Situ Boc-Trapping Nitrile Reduction

This self-validating protocol ensures the complete suppression of dimerization while preserving the integrity of the sensitive pyridazine ring.

Reagents:

  • 6-(2-Methoxyethoxy)pyridazine-3-carbonitrile (1.0 eq, 10 mmol)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (1.2 eq, 12 mmol)

  • 10% Pd/C (50% wet) (10 mol% Pd)

  • Methanol / Ethyl Acetate (1:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Preparation: In a rigorously clean, dry hydrogenation flask, dissolve the nitrile starting material and Boc2​O in the MeOH/EtOAc solvent mixture. Causality note: The mixed solvent system ensures the solubility of both the polar nitrile and the non-polar Boc2​O .

  • Catalyst Addition: Carefully add the wet Pd/C catalyst under a steady stream of Argon.

  • Purging: Seal the flask and purge the atmosphere by pulling a gentle vacuum, then backfilling with Argon (repeat 3x). Follow this by pulling a vacuum and backfilling with Hydrogen gas ( H2​ ) (repeat 3x).

  • Reaction: Stir the reaction vigorously under a hydrogen balloon (1 atm) at 25 °C for 12–16 hours. Monitor the reaction via LCMS. You should observe the direct formation of the Boc-protected mass ( [M+H]+=284.1 ).

  • Workup: Once the nitrile is completely consumed, purge the flask with Argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to yield tert-butyl ((6-(2-methoxyethoxy)pyridazin-3-yl)methyl)carbamate.

  • Deprotection (Self-Validation): To obtain the free amine, treat the crude Boc-carbamate with 4N HCl in Dioxane for 2 hours at room temperature. Concentrate to yield the target (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine as a highly pure hydrochloride salt.

References
  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Source: ResearchGate URL:[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. Source: PMC (National Institutes of Health) URL:[Link]

  • Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260. Source: ACS Publications URL:[Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Source: Indian Academy of Sciences URL:[Link]

Troubleshooting

purification techniques for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine byproducts

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the downstream processing of complex heterocyclic building blocks, I have designed this guide to address the specific challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the downstream processing of complex heterocyclic building blocks, I have designed this guide to address the specific challenges associated with (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine .

This molecule presents a unique "perfect storm" of purification challenges: a highly basic primary amine, a strongly coordinating pyridazine core, and a flexible, hydrophilic 2-methoxyethoxy chain. Standard purification templates often fail here. This guide will decode the causality behind these failures and provide self-validating protocols to ensure high-purity isolation.

Section 1: Mechanistic Troubleshooting & FAQs

The synthesis of this compound typically involves the reduction of 6-(2-methoxyethoxy)pyridazine-3-carbonitrile. Understanding the chemical environment is critical to troubleshooting the resulting byproducts.

Q1: During the reduction of the nitrile precursor, I am seeing a massive secondary amine byproduct. Why is this happening, and how do I separate it? Causality: The reduction of nitriles to primary amines proceeds via a highly reactive imine intermediate. If the newly formed primary amine acts as a nucleophile and attacks this unreduced imine, a secondary amine (dimerization byproduct) is formed[1]. Resolution: To prevent this, reductions should be performed in the presence of excess ammonia (e.g., using ammonia borane or methanolic ammonia) to outcompete the primary amine for the imine intermediate[2]. If the byproduct has already formed, standard silica will not separate them effectively due to similar pKa values. You must utilize transient Boc-protection (see Protocol 1) or reverse-phase preparative HPLC.

Q2: My compound streaks severely on standard normal-phase silica gel, co-eluting with impurities. How do I fix my solvent system? Causality: The primary amine and the 1,2-diazine (pyridazine) nitrogens act as powerful hydrogen-bond acceptors and donors. They interact relentlessly with the acidic silanol groups (Si-OH) on standard silica gel, causing peak broadening and tailing[3]. Resolution: You must neutralize the stationary phase. Use a solvent system of Dichloromethane/Methanol/Aqueous Ammonium Hydroxide (e.g., 90:9:1). Alternatively, abandon standard silica and use amine-functionalized (NH2) silica , which fundamentally eliminates the acidic silanol interaction, allowing the compound to elute as a sharp band[4].

Q3: The free base is highly water-soluble. I am losing product in the aqueous layer during the standard liquid-liquid extraction workup. What is the alternative? Causality: The combination of the primary amine and the ether oxygens in the 2-methoxyethoxy chain makes the free base exceptionally hydrophilic. Resolution: Abandon standard aqueous washing. Instead, utilize a "salting-out" method by saturating the aqueous layer with NaCl, or bypass extraction entirely by precipitating the compound directly from the organic phase as a hydrochloride salt (see Protocol 2)[5].

Section 2: Quantitative Decision Matrix for Purification

To select the optimal purification route, compare your crude mixture against the empirical data in the table below.

Purification TechniqueTarget Impurity RemovedTypical Yield RecoveryFinal Purity (LC-MS)Scalability
Amine-Modified Silica (NH2) Unreacted nitrile, non-basic organics75 - 85%> 95%Excellent (Up to 100g)
Transient Boc-Protection Secondary amine dimers60 - 70% (over 3 steps)> 98%Moderate (Up to 20g)
Direct HCl Salt Precipitation Neutral organics, transition metals80 - 90%> 97%Excellent (Kilogram)
Reverse-Phase Prep-HPLC Regioisomers, close-eluting amines50 - 60%> 99%Poor (Milligram to 1g)

Section 3: Self-Validating Experimental Protocols

Every protocol below includes an In-Process Control (IPC) to ensure the system validates its own success before you proceed to the next step.

Protocol 1: Transient Boc-Protection Workflow (For Severe Dimer Contamination)

Use this when secondary amine byproducts exceed 15% by LC-MS.

  • Protection: Dissolve the crude amine mixture (1.0 eq) in Dichloromethane (DCM). Add Triethylamine (1.5 eq) and cool to 0 °C.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.05 eq). Stir at room temperature for 4 hours.

    • IPC Check: Run TLC (Hexane/EtOAc 1:1). The highly polar primary amine spot (baseline) should disappear, replaced by a high-Rf Boc-protected spot. The secondary amine dimer will react much slower due to steric hindrance.

  • Separation: Perform standard flash chromatography on normal silica gel. The mono-Boc protected target compound will elute easily without tailing, leaving the unreacted or di-Boc secondary amine behind.

  • Deprotection: Dissolve the pure Boc-intermediate in DCM and add 4M HCl in Dioxane (5.0 eq). Stir for 2 hours.

  • Isolation: Concentrate in vacuo to yield the pure (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine as a hydrochloride salt.

Protocol 2: Direct Hydrochloride Salt Precipitation (For Scalable Isolation)

Use this when the primary impurity is unreacted nitrile or non-basic organics.

  • Solvent Exchange: Concentrate the crude reduction mixture and redissolve the residue in anhydrous Isopropanol (iPrOH) or Diethyl Ether[5].

  • Precipitation: Cool the solution to 0 °C under an inert atmosphere.

  • Acidification: Dropwise, add a stoichiometric amount of 2M HCl in Diethyl Ether. A white to off-white precipitate will immediately form.

    • Causality: The primary amine is protonated first, forming an insoluble salt in the non-polar/semi-polar solvent, while neutral impurities remain completely dissolved.

  • Filtration: Filter the suspension rapidly through a sintered glass funnel. Wash the filter cake with cold Diethyl Ether.

  • Validation: Analyze the solid via LC-MS. If purity is < 95%, recrystallize from hot Ethanol/Water.

Section 4: Downstream Workflow Visualization

The following logical pathway dictates the physical handling of the crude mixture post-synthesis.

PurificationWorkflow Start Crude Reaction Mixture (Primary Amine + Dimer) Filter Filtration / Catalyst Removal Start->Filter LCMS LC-MS Analysis: Check Dimer % Filter->LCMS Boc Protocol 1: Transient Boc-Protection LCMS->Boc Dimer > 15% Salt Protocol 2: Direct HCl Salt Precipitation LCMS->Salt High Purity / Scalable Chroma Amine-Modified Silica Chromatography LCMS->Chroma Dimer < 15% Pure Pure Target Compound (> 95% Purity) Boc->Pure Salt->Pure Chroma->Pure

Fig 1: Downstream purification decision matrix for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine.

References

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at:[Link]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative and Predictive Guide to (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine and Standard Pyridazine Derivatives for Drug Discovery

This guide provides a comprehensive comparison of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine with standard pyridazine derivatives, offering insights for researchers, scientists, and drug development professionals. Wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine with standard pyridazine derivatives, offering insights for researchers, scientists, and drug development professionals. While direct experimental data for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is not extensively available in the public domain, this document leverages structure-activity relationship (SAR) principles and data from analogous compounds to forecast its potential therapeutic advantages. We will delve into the established biological activities of foundational pyridazine derivatives and provide detailed experimental protocols to empower researchers to validate these predictions and explore the potential of this novel compound.

The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in drug discovery.[1] Its unique physicochemical properties, including a high dipole moment, hydrogen bonding capabilities, and the ability to modulate the properties of its substituents, make it a versatile scaffold for designing compounds with a wide array of biological activities.[2][3] Pyridazine derivatives have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[4][5][6]

Standard Pyridazine Derivatives: A Performance Baseline

To establish a baseline for comparison, we will examine two standard pyridazine derivatives: 3-aminopyridazine and 3-amino-6-methoxypyridazine. These compounds represent fundamental structures from which more complex derivatives are often built.

3-Aminopyridazine: A Neurologically Active Scaffold

3-Aminopyridazine has garnered attention for its potential in the neuroscience field. It serves as a valuable building block for compounds targeting neurological disorders.[1][7]

  • Biological Activity: Research indicates that 3-aminopyridazine and its derivatives can exhibit neuroprotective effects and may act as potassium channel blockers.[1][7] This activity is crucial for regulating neuronal excitability and has therapeutic implications for conditions like multiple sclerosis.

  • Physicochemical Properties: As a simple aminopyridine, it is a relatively small, polar molecule. Its basicity is influenced by the electron-withdrawing nature of the pyridazine ring.[3]

3-Amino-6-methoxypyridazine: A Precursor for Anticancer and Antimicrobial Agents

The introduction of a methoxy group at the 6-position significantly influences the biological activity profile of the 3-aminopyridazine scaffold. This derivative is a key intermediate in the synthesis of compounds with demonstrated antimicrobial and anticancer properties.[8][9]

  • Biological Activity: Derivatives of 3-amino-6-methoxypyridazine have been evaluated for their potential as antimicrobial and anticancer agents.[8] The methoxy group can influence the compound's binding to biological targets and its metabolic stability.

  • Physicochemical Properties: The addition of the methoxy group increases the lipophilicity compared to 3-aminopyridazine, which can affect its pharmacokinetic properties.

(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine: A Predictive Analysis

While specific biological data for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is limited, we can infer its potential advantages based on its unique structural feature: the 2-methoxyethoxy side chain at the 6-position.

Structural Features and Hypothesized Advantages:

The 2-methoxyethoxy group is larger and more flexible than a simple methoxy group. This modification is hypothesized to confer several advantages:

  • Enhanced Solubility and Permeability: The ether linkages in the methoxyethoxy side chain can improve aqueous solubility and membrane permeability, potentially leading to better oral bioavailability.

  • Improved Pharmacokinetic Profile: The side chain may alter the metabolic profile of the molecule, potentially leading to a longer half-life and reduced clearance.

  • Novel Target Interactions: The increased size and flexibility of the side chain could allow for unique interactions with biological targets, potentially leading to improved potency or a novel mechanism of action.

Predicted Therapeutic Applications:

Based on the known activities of related pyridazine derivatives, (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is predicted to have potential in the following areas:

  • Oncology: The core 3-aminopyridazine structure is present in some anticancer agents. The methoxyethoxy side chain could enhance efficacy by improving drug-target interactions or by favorably modifying the compound's ADME (absorption, distribution, metabolism, and excretion) properties.

  • Neuroscience: Given the neurological activity of 3-aminopyridazine, the enhanced physicochemical properties of the target compound could lead to improved brain penetration and efficacy in treating central nervous system disorders.

  • Infectious Diseases: The pyridazine scaffold is a known pharmacophore in antimicrobial agents. The unique side chain may confer activity against resistant strains or improve the compound's spectrum of activity.

Comparative Data Summary

Feature3-Aminopyridazine3-Amino-6-methoxypyridazine(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine (Predicted)
Core Structure 3-Aminopyridazine3-Aminopyridazine3-Aminopyridazine
Substitution at C6 HydrogenMethoxy2-Methoxyethoxy
Known Biological Activity Neuroprotective, Potassium channel blocker[1][7]Antimicrobial, Anticancer (derivatives)[8]Potential for enhanced anticancer, neuroprotective, and antimicrobial activity
Key Differentiator UnsubstitutedSimple alkoxy groupFlexible, more polar alkoxy side chain
Hypothesized Advantage Foundational scaffoldImproved potency/selectivity over unsubstitutedEnhanced solubility, permeability, and pharmacokinetic profile

Experimental Protocols for Validation

To validate the predicted activities of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine and enable a direct comparison with standard derivatives, the following detailed experimental protocols are provided.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay is crucial for evaluating the potential of pyridazine derivatives as kinase inhibitors, a common mechanism of action for anticancer drugs.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure (384-well plate) prep1 Prepare 2X Kinase Solution step2 Add Kinase Solution prep1->step2 prep2 Prepare 2X Substrate/ATP Solution step3 Add Substrate/ATP Solution (Initiate Reaction) prep2->step3 prep3 Prepare Serial Dilution of Test Compound step1 Add Test Compound prep3->step1 prep4 Prepare Detection Solution (Eu-antibody & SA-XL665) step5 Add Detection Solution (Stop Reaction) prep4->step5 step1->step2 step2->step3 step4 Incubate at RT step3->step4 step4->step5 step6 Incubate at RT step5->step6 step7 Read TR-FRET Signal step6->step7

Caption: TR-FRET Kinase Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase reaction buffer.

    • Prepare a 2X solution of the biotinylated peptide substrate and ATP in the same buffer.

    • Prepare a serial dilution of the pyridazine derivative in DMSO, and then dilute in the reaction buffer.

    • Prepare the detection solution containing the Europium-labeled anti-phospho-antibody and Streptavidin-XL665 in detection buffer.[10]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the pyridazine derivative solution to the wells.

    • Add 5 µL of the kinase solution.

    • Initiate the reaction by adding 5 µL of the substrate and ATP solution.

    • Incubate for the desired time at room temperature.

    • Add 5 µL of the detection solution to stop the reaction.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.[10]

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT)

This colorimetric assay is fundamental for assessing the cytotoxic effects of compounds on cancer cell lines.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seed Seed cells in 96-well plate cell_incubate Incubate overnight cell_seed->cell_incubate treat Add serial dilutions of pyridazine derivatives cell_incubate->treat treat_incubate Incubate for 24-72h treat->treat_incubate add_mtt Add MTT solution treat_incubate->add_mtt mtt_incubate Incubate for 3-4h add_mtt->mtt_incubate add_solvent Add solubilization solvent (e.g., DMSO) mtt_incubate->add_solvent read_abs Read absorbance at 570 nm add_solvent->read_abs

Caption: MTT Cell Viability Assay Workflow.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the pyridazine derivatives in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Incubate for 24, 48, or 72 hours.[11]

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.[12]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[12][13][14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

In Vitro Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

G cluster_cell_prep Cell Culture cluster_treatment Treatment Protocol cluster_viability Viability Assessment seed_cells Seed neuronal cells (e.g., SH-SY5Y) in 96-well plates incubate_cells Allow cells to adhere and grow seed_cells->incubate_cells pretreat Pre-treat with pyridazine derivatives incubate_cells->pretreat induce_stress Induce oxidative stress (e.g., with H₂O₂) pretreat->induce_stress incubate_treatment Incubate for 24h induce_stress->incubate_treatment mtt_assay Perform MTT or LDH assay incubate_treatment->mtt_assay measure_signal Measure absorbance/fluorescence mtt_assay->measure_signal

Caption: In Vitro Neuroprotection Assay Workflow.

Methodology:

  • Cell Culture:

    • Culture neuronal cells (e.g., SH-SY5Y) in 96-well plates.[12]

  • Treatment:

    • Pre-treat the cells with various concentrations of the pyridazine derivatives for 2 hours.

    • Induce neurotoxicity by adding a stressor like hydrogen peroxide (H₂O₂).[12]

    • Incubate for an additional 24 hours.

  • Assessment of Cell Viability:

    • Perform an MTT assay as described above or an LDH cytotoxicity assay to measure the release of lactate dehydrogenase from damaged cells.[12]

  • Data Analysis:

    • Calculate the percentage of neuroprotection conferred by the compound compared to the stressor-only control.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Microbial Inoculum:

    • Culture bacteria in an appropriate broth to the mid-logarithmic phase.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[15]

  • Preparation of Test Compounds:

    • Perform a serial two-fold dilution of the pyridazine derivatives in a 96-well microtiter plate containing broth.[8]

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Incubate the plate at 37°C for 16-24 hours.[15]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Conclusion

(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine represents a promising, yet underexplored, pyridazine derivative. Based on the well-established biological activities of simpler pyridazine scaffolds and the anticipated benefits of its unique 2-methoxyethoxy side chain, this compound is a compelling candidate for investigation in oncology, neuroscience, and infectious disease research. The provided experimental protocols offer a robust framework for elucidating its biological activity and validating its therapeutic potential. Further research is warranted to synthesize and experimentally validate the performance of this compound against standard pyridazine derivatives.

References

  • Aziz, M. et al. (2024). A series of 6-(4-substitutedphenyl)-3-pyridazinone derivatives with potent vasorelaxant activity.
  • BenchChem (2025).
  • Smolecule (2023). Buy 3-Aminopyridine | 462-08-08.
  • Smolecule (2023). Buy 3-Amino-6-methoxypyridazine | 7252-84-8.
  • BenchChem (2025).
  • ResearchTweet (n.d.).
  • JOCPR (2024).
  • ChemicalBook (2025). 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8.
  • Abcam (n.d.). MTT assay protocol.
  • Bio-protocol (2022). MTT Cell Viability Assay Kit.
  • ACS Publications (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)
  • BroadPharm (2022). Protocol for Cell Viability Assays.
  • BenchChem (2026).
  • PMC (2024).
  • SAR Publication (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Scholars Research Library (2017).
  • Baruch S. Blumberg Institute (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • PMC (2022).
  • International Journal of ChemTech Research (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview.

Sources

Comparative

A Comprehensive Guide to the LC-MS Validation of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory hurdle, but a cornerstone of safety and efficacy. This guide provides an in-depth, scientifically-grounded comparison of analytical methodologies for the purity validation of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine, a novel pyridazine derivative with significant therapeutic potential. As Senior Application Scientists, our objective is to present a narrative that is not only technically precise but also imbued with practical insights, ensuring a self-validating and robust analytical strategy.

The Criticality of Purity Validation for Novel Pyridazine Derivatives

Pyridazine derivatives are a class of heterocyclic compounds of immense interest in medicinal chemistry, exhibiting a wide array of biological activities.[1] The subject of our focus, (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine, is a promising candidate whose therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, even in trace amounts, can have unforeseen consequences, ranging from diminished therapeutic effect to significant toxicity. Therefore, a meticulously validated, stability-indicating analytical method is paramount.

Strategic Synthesis and the Anticipation of Process-Related Impurities

A robust analytical method is born from a comprehensive understanding of the synthetic pathway, as this knowledge informs the potential impurity profile. A plausible and efficient synthesis of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine can be conceptualized in a multi-step process, starting from a readily available precursor like 3,6-dichloropyridazine.

Synthesis_Pathway A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B Aq. Ammonia, High Temp. C 6-Chloro-3-cyanopyridazine B->C Sandmeyer Reaction (NaNO2, HCl, CuCN) D (6-Chloropyridazin-3-yl)methanamine C->D Reduction (e.g., LiAlH4 or H2/Pd-C) E (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine D->E Sodium 2-methoxyethoxide, High Temp.

Figure 1: Proposed synthetic pathway for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine.

This proposed synthesis highlights several potential impurities that must be effectively separated and quantified by the analytical method.

Potential Impurity Origin Significance
3,6-DichloropyridazineUnreacted starting materialPotential toxicity and impact on downstream reactions.
3-Amino-6-chloropyridazineUnreacted intermediateStructural alert for mutagenicity (arylamine).
6-Chloro-3-cyanopyridazineUnreacted intermediatePotential for different pharmacological activity.
(6-Chloropyridazin-3-yl)methanamineUnreacted intermediateClose structural analog, may be difficult to separate.
Pyridazinone derivativesHydrolysis of chloro-substituentsCommon side-reaction in pyridazine chemistry.[2]
Homocoupling productsSide-reaction in coupling stepsCan complicate purification and analysis.[2]

The Superiority of LC-MS for Purity and Stability-Indicating Assays

For a polar, amine-containing molecule like (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) emerges as the gold standard for purity determination.[3] Its advantages over other techniques are manifold:

  • High Specificity and Sensitivity: The combination of chromatographic separation with mass-based detection provides unparalleled specificity, allowing for the confident identification and quantification of impurities, even at trace levels.

  • Structural Elucidation: Mass spectrometry offers valuable structural information about unknown impurities and degradation products, which is crucial for a comprehensive understanding of the drug substance's stability.

  • Versatility: LC-MS methods can be adapted to a wide range of analytes, including polar and non-volatile compounds that are challenging for techniques like Gas Chromatography (GC).

Comparison with Alternative Analytical Techniques
Technique Advantages Limitations for this Application
High-Performance Liquid Chromatography (HPLC) with UV detection Robust, widely available, and suitable for quantification.[3]Lower specificity compared to MS; co-eluting impurities may go undetected.
Gas Chromatography-Mass Spectrometry (GC-MS) High separation efficiency for volatile compounds.The target molecule is non-volatile and would require derivatization, adding complexity and potential for artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information.Lower sensitivity than LC-MS, making it unsuitable for trace impurity quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of functional groups.Not a quantitative technique and cannot separate components of a mixture.

A Validated LC-MS Method for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

The development and validation of an LC-MS method must adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.

Chromatographic Conditions

Given the polar nature of the target amine, a reversed-phase separation on a C18 column with a mobile phase containing a buffer at a controlled pH is a logical starting point. The primary amine group will be protonated at acidic pH, which can improve peak shape and retention.

Parameter Condition Justification
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention for moderately polar compounds and high efficiency.
Mobile Phase A 0.1% Formic acid in WaterAcidic modifier to promote analyte ionization and improve peak shape.
Mobile Phase B 0.1% Formic acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 10 minutesTo ensure elution of the main peak and any less polar impurities.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CTo ensure reproducible retention times.
Injection Volume 2 µLTo avoid column overloading.
UV Detection 254 nm and 280 nmPyridine and pyridazine rings typically exhibit UV absorbance in this range.[4]
Mass Spectrometry Conditions
Parameter Condition Justification
Ionization Mode Positive Electrospray Ionization (ESI+)The basic amine and pyridazine nitrogens are readily protonated.
Scan Mode Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM)Full scan for impurity identification; SIM for sensitive quantification of the main peak and known impurities.
Capillary Voltage 3.5 kVOptimal for ESI+ of small molecules.
Cone Voltage 30 VTo be optimized for the target analyte.
Source Temperature 150 °CTo aid in desolvation.
Desolvation Temperature 400 °CTo ensure efficient solvent evaporation.
Method Validation Parameters (ICH Q2(R1))

A comprehensive validation of the analytical method is essential to demonstrate its suitability for its intended purpose.

Parameter Acceptance Criteria Experimental Approach
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.Analyze placebo, stressed samples, and samples spiked with known impurities. Peak purity analysis using a diode array detector and MS is crucial.
Linearity R² ≥ 0.995Analyze a series of at least five concentrations of the reference standard across the specified range.
Range 80% to 120% of the test concentration for assay; LOQ to 120% for impurities.Confirmed by linearity, accuracy, and precision data.
Accuracy 80.0% to 120.0% recovery for impurities.Analyze samples spiked with known amounts of impurities at different concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 15.0% for impurities at the limit of quantification.Repeatability: multiple injections of the same sample. Intermediate Precision: analysis on different days, by different analysts, or with different equipment.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Determined by visual evaluation, signal-to-noise ratio, or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.As above, with the additional requirement of acceptable accuracy and precision.
Robustness No significant changes in results with small, deliberate variations in method parameters.Vary parameters such as mobile phase pH, column temperature, and flow rate.

Forced Degradation Studies: Unveiling the Stability Profile

Forced degradation, or stress testing, is a critical component of method validation that provides insight into the intrinsic stability of the drug substance and helps to establish the stability-indicating nature of the analytical method.[5]

Forced_Degradation API (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidative Stress (3% H2O2, RT) API->Oxidation Thermal Thermal Stress (80°C, solid state) API->Thermal Photo Photolytic Stress (ICH Q1B light exposure) API->Photo DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 Base->DP2 DP3 Degradation Product 3 Oxidation->DP3

Figure 2: Workflow for forced degradation studies.
Expected Degradation Pathways

Based on the structure of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine, several degradation pathways can be anticipated:

  • Hydrolysis: The ether linkage is susceptible to cleavage under strong acidic or basic conditions, potentially yielding 6-hydroxy-pyridazin-3-yl)methanamine and 2-methoxyethanol.

  • Oxidation: The primary amine and the pyridazine ring are potential sites of oxidation, which could lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: Aromatic and heteroaromatic systems can be susceptible to photolytic degradation.

The LC-MS method must be capable of separating all significant degradation products from the parent compound and from each other.

Conclusion: A Robust Framework for Purity Assurance

The LC-MS methodology detailed in this guide provides a comprehensive and scientifically sound framework for the purity validation of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine. By integrating a thorough understanding of the synthetic process, adhering to ICH validation guidelines, and performing rigorous forced degradation studies, researchers and drug development professionals can ensure the quality, safety, and efficacy of this promising therapeutic agent. This self-validating system not only meets regulatory expectations but also provides a deep understanding of the molecule's chemical behavior, which is invaluable throughout the drug development lifecycle.

References

  • BenchChem. "6-Propylpyridazin-3-amine" synthesis and characterization. [URL: https://www.benchchem.com/product/b900139]
  • BenchChem. Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. [URL: https://www.benchchem.com/technical-support/synthesis-of-3-amino-6-substituted-pyridazines]
  • BenchChem. A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. [URL: https://www.benchchem.com/product/B897825]
  • U.S. Food and Drug Administration. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [URL: not available]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: not available]
  • PubChem. [6-(Propan-2-yloxy)pyridin-3-yl]methanamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20117748]
  • SIELC Technologies. UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine. [URL: https://sielc.com/uv-vis-spectrum-of-1-pyridin-3-yl-ethylamine.html]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Toxicity Profiling of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pyridazine scaffold has emerged as a "privileged structure," valued for its unique physicochemical p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyridazine scaffold has emerged as a "privileged structure," valued for its unique physicochemical properties that are conducive to forming potent and selective therapeutics.[1][2][3] Molecules such as (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine represent a critical chemical space in the development of novel agents. However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, chief among them being the risk of toxicity.[4] As chemists synthesize analogs to optimize efficacy and ADME properties, a concurrent, systematic evaluation of their toxicity is not just a regulatory requirement but a scientific imperative to ensure patient safety and avoid costly late-stage failures.[4][5]

This guide provides a comprehensive, tiered framework for the comparative toxicity assessment of novel pyridazine analogs. It is designed to be a self-validating system, moving from high-throughput in silico and in vitro screens to more complex, mechanistically informative assays. We will detail the causality behind experimental choices, provide actionable protocols, and demonstrate how to structure and interpret the resulting data to build a robust safety profile for your chemical series.

Tier 1: Foundational Assessment - In Silico and In Vitro Cytotoxicity Screening

The initial phase of toxicity assessment aims to rapidly identify liabilities across a series of analogs, enabling early, data-driven decisions. This tier combines computational prediction with broad-based cell viability assays.

In Silico Toxicity Prediction

Before committing to resource-intensive wet-lab experiments, computational toxicology tools can provide valuable, early warnings.[6] These platforms use extensive databases of known toxicants to identify structural fragments or physicochemical properties within your analogs that are associated with adverse effects.[7][8]

Rationale: This step is a cost-effective way to prioritize which analogs to synthesize and screen.[9] By identifying potential red flags for mutagenicity, carcinogenicity, hepatotoxicity, or cardiotoxicity early, research efforts can be focused on the most promising and safest candidates.[4][10]

Workflow:

  • Obtain the chemical structures (e.g., SMILES format) for the parent compound and its analogs.

  • Utilize established predictive toxicology software platforms (e.g., Derek Nexus, ProTox 3.0, TOPKAT).[4][7][11]

  • Analyze the output for structural alerts related to key toxicity endpoints. Pay close attention to alerts for mutagenicity (Ames test), hepatotoxicity, and hERG channel inhibition.[4]

  • Compile the predictions into a comparative table to rank analogs based on predicted risk.

General In Vitro Cytotoxicity Screening

The first experimental step is to determine the concentration at which the compounds cause general cell death. The MTT assay is a robust, widely accepted colorimetric method for this purpose, measuring the metabolic activity of living cells as an indicator of viability.[12][13]

Rationale & Causality: We select a cell line of high relevance to systemic drug toxicity, such as the human liver hepatocellular carcinoma cell line, HepG2.[14][15] The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[16] An early readout in HepG2 cells can therefore be an important indicator of potential hepatotoxicity.[17][18] This assay establishes the 50% inhibitory concentration (IC50), a critical metric for comparing the cytotoxic potential of each analog and for guiding dose selection in subsequent, more specific assays.[19][20]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[21][22][23]

1. Cell Culture & Plating:

  • Culture HepG2 cells in appropriate media (e.g., EMEM supplemented with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.
  • Trypsinize and count the cells. Resuspend cells to a density of 7.5 x 10^4 cells/mL.
  • Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well microtiter plate.[23]
  • Incubate overnight to allow for cell attachment.[23]

2. Compound Treatment:

  • Prepare stock solutions of the parent compound and each analog in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[16]
  • Carefully remove the old media from the cells and replace it with 100 µL of the media containing the test compounds. Include vehicle-only (DMSO) controls and no-cell (media only) blanks.[12]
  • Incubate the plates for 48 hours.[14]

3. MTT Assay & Data Acquisition:

  • Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[21][23]
  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]
  • Carefully aspirate the supernatant.[23]
  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][21]
  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12][23]
  • Read the absorbance at 570 nm (with a reference wavelength of ~620-630 nm) using a microplate reader.[12]

4. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable).
  • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value for each analog.
Data Presentation: Comparative Cytotoxicity
CompoundStructural ModificationPredicted Mutagenicity (Ames)Predicted hERG LiabilityHepG2 IC50 (µM)
Parent (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamineNegativeLow>100
Analog A Fluoro- substitution on pyridazine ringNegativeLow85.4
Analog B Replacement of methoxyethoxy with propoxyPositive AlertModerate42.1
Analog C Methylation of primary amineNegativeHigh>100
Analog D Bioisosteric replacement of pyridazineNegativeLow93.2

Table 1: Illustrative comparative data from Tier 1 screening. This table integrates in silico predictions with experimental cytotoxicity data to provide a holistic initial assessment.

Tier 2: Mechanistic Toxicity Assessment

Analogs that show acceptable cytotoxicity (e.g., IC50 > 50 µM) and have no overriding in silico alerts proceed to Tier 2. Here, we investigate specific, critical mechanisms of toxicity that are common causes of drug attrition: genotoxicity and cardiotoxicity.

Genotoxicity: The Bacterial Reverse Mutation (Ames) Test

The Ames test is a regulatory-accepted assay used to assess the mutagenic potential of a chemical.[24] It uses several strains of Salmonella typhimurium that are engineered with mutations in the gene required to synthesize the amino acid histidine, rendering them unable to grow on a histidine-free medium.[25][26] A positive test occurs when the test compound causes a reverse mutation, allowing the bacteria to regain their ability to produce histidine and form colonies.[24][25]

Rationale & Causality: Genotoxicity is a critical safety endpoint, as mutagenic compounds can potentially cause cancer. The assay is performed with and without a mammalian metabolic activation system (rat liver S9 fraction) because some chemicals only become mutagenic after being metabolized by liver enzymes (cytochrome P450s).[25][26] This dual approach identifies both direct-acting mutagens and pro-mutagens.[26]

Experimental Protocol: Ames Test (Microplate Format)

This protocol is a miniaturized version of the traditional Ames test.[26][27]

1. Preparation:

  • Use appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[26]
  • Prepare overnight cultures of each bacterial strain.
  • Prepare the test compounds at several concentrations.
  • Prepare positive controls (e.g., 2-nitrofluorene without S9, 2-aminoanthracene with S9) and a vehicle control (DMSO).[26]
  • Prepare the S9 mix (if applicable) from Aroclor-1254 induced rat liver.[26]

2. Assay Procedure:

  • In a sterile tube, mix the test compound, the bacterial culture, and either the S9 mix or a phosphate buffer (for the non-activation condition).[25]
  • Add this mixture to molten top agar containing a trace amount of histidine/biotin (to allow for a few initial cell divisions, which are necessary for mutagenesis to occur).
  • Vortex gently and pour the mixture onto minimal glucose agar plates.[25]
  • Incubate the plates at 37°C for 48-72 hours.[25]

3. Data Analysis:

  • Count the number of revertant colonies on each plate.
  • A compound is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Cardiotoxicity: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[28][29] Therefore, assessing compound activity against the hERG channel is a mandatory part of preclinical safety testing.[30]

Rationale & Causality: The patch-clamp electrophysiology assay is the "gold standard" for directly measuring the effect of a compound on the hERG channel's function.[31][32] This assay uses a cell line (e.g., HEK-293 or CHO) stably expressing the hERG channel.[29][31] By applying a specific voltage protocol, we can measure the flow of potassium ions through the channel and quantify the degree of inhibition caused by the test compound.[29][31]

Experimental Protocol: Automated Patch-Clamp hERG Assay

This protocol utilizes an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[29]

1. Cell Preparation:

  • Use a validated cell line stably expressing the hERG channel.
  • Culture and prepare a single-cell suspension for use in the automated system.

2. Electrophysiological Recording:

  • The system will automatically establish a high-resistance "giga-seal" between a single cell and the aperture of a planar substrate.[29]
  • A pre-programmed voltage protocol is applied to elicit the characteristic hERG tail current.[29]
  • A stable baseline recording is established by perfusing the cell with an extracellular solution.

3. Compound Application & Measurement:

  • The vehicle (DMSO) is applied first to confirm baseline stability.
  • The test compounds are then applied sequentially at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).[28]
  • The hERG tail current is measured continuously. The percentage of inhibition is calculated relative to the baseline current.

4. Data Analysis:

  • Plot the percent inhibition against the compound concentration to generate a dose-response curve.
  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
Data Presentation: Mechanistic Toxicity Comparison
CompoundAmes TA98 (-S9)Ames TA100 (+S9)hERG IC50 (µM)Safety Margin (HepG2 IC50 / hERG IC50)
Parent NegativeNegative>30>3.3
Analog A NegativeNegative25.63.3
Analog B Positive Positive 12.53.4
Analog C NegativeNegative8.9 >11.2
Analog D NegativeNegative>30>3.1

Table 2: Illustrative comparative data from Tier 2 screening. Analogs with positive Ames results (like Analog B) are typically deprioritized. A low hERG IC50 (like Analog C) or a small safety margin between general cytotoxicity and hERG inhibition is a significant concern.

Workflow and Decision-Making Framework

The tiered approach allows for a logical progression of testing, where data from one tier informs the decisions for the next. This conserves resources by eliminating problematic compounds early.

Toxicity_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Advanced & In Vivo in_silico In Silico Prediction (Ames, hERG, Hepatotox) decision1 Prioritize Analogs (Low Predicted Risk & IC50 > 50µM?) in_silico->decision1 cytotox In Vitro Cytotoxicity (HepG2, MTT Assay) cytotox->decision1 ames Genotoxicity (Ames Test) decision2 Assess Risk (Negative Ames & hERG IC50 > 10µM?) ames->decision2 herg Cardiotoxicity (hERG Patch-Clamp) herg->decision2 vivo In Vivo Acute Toxicity (OECD 420/423) proceed Candidate for In Vivo Studies vivo->proceed decision1->ames Yes decision1->herg Yes stop1 Deprioritize / Redesign decision1->stop1 No decision2->vivo Yes stop2 Deprioritize / Redesign decision2->stop2 No

Caption: A tiered workflow for comparative toxicity assessment.

Tier 3: In Vivo Acute Toxicity Confirmation

For a lead candidate that has successfully passed in vitro screening, a preliminary in vivo study is the final step in this comparative framework. The goal is to understand the compound's effects in a whole organism and determine its acute toxicity profile.

Rationale & Causality: While in vitro assays are powerful, they cannot fully replicate the complex physiology of a living system, including absorption, distribution, metabolism, and excretion (ADME). An acute oral toxicity study, typically performed in rodents according to OECD guidelines, provides essential information on potential target organs of toxicity and helps establish a safe starting dose for further studies.[33][34] The Fixed Dose Procedure (OECD 420) or the Acute Toxic Class Method (OECD 423) are modern approaches that aim to reduce the number of animals used while still providing sufficient data for hazard classification.[33][35][36][37]

Methodology Overview (OECD 423):

  • Species: The rat is the preferred species.[34]

  • Dosing: A single oral dose is administered to a group of animals (typically 3). The starting dose (e.g., 300 mg/kg) is selected based on in vitro data.

  • Observation: Animals are observed for 14 days for signs of toxicity, including changes in behavior, weight, and overall health.

  • Endpoint: The outcome at a given dose (e.g., no mortality, mortality in some animals, or mortality in all animals) determines the next step—either testing a higher or lower dose in a new group of animals or stopping the test.

  • Classification: The results allow the compound to be classified into a specific toxicity category according to the Globally Harmonised System (GHS).[33][35]

Conclusion

A systematic, multi-tiered approach to toxicity evaluation is paramount in the development of analogs of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine. By integrating in silico predictions with a logical progression of in vitro and in vivo assays, researchers can efficiently compare the safety profiles of novel chemical entities. This framework enables the early identification and deprioritization of compounds with unfavorable toxicity characteristics, thereby focusing resources on analogs with the highest potential for becoming safe and effective medicines. This self-validating system of layered, mechanistically distinct assays provides the robust data package required for confident decision-making in drug discovery.

References

  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. (n.d.). REPROCELL. Retrieved from [Link]

  • Lee, S., et al. (2023). Advancing hepatotoxicity assessment: current advances and future directions. Experimental & Molecular Medicine. Retrieved from [Link]

  • King, E., et al. (2021). Developing a High Content Imaged-Based Method for Evaluating Hepatotoxicity. FDA. Retrieved from [Link]

  • In-Vitro Cytotoxicity Study (MTT Assay). (2018). Bio-protocol. Retrieved from [Link]

  • Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. (n.d.). Current Protocols in Toxicology. Retrieved from [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. Retrieved from [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025). protocols.io. Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program (NTP). Retrieved from [Link]

  • Derek Nexus Toxicology Software. (n.d.). Optibrium. Retrieved from [Link]

  • OECD acute toxicity tests: an overview of the guidelines. (2025). YesWeLab. Retrieved from [Link]

  • Predict - Life Science Software. (n.d.). Instem. Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. Retrieved from [Link]

  • Predictive Toxicology. (n.d.). Schrödinger. Retrieved from [Link]

  • Test No. 423: Acute Oral toxicity ‑ Acute Toxic Class Method. (2002). OECD. Retrieved from [Link]

  • Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. Retrieved from [Link]

  • Ames Test. (n.d.). Cyprotex. Retrieved from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Notes. Retrieved from [Link]

  • The Ames Test. (n.d.). Retrieved from [Link]

  • Review of Software Tools for Toxicity Prediction. (n.d.). JRC Publications Repository. Retrieved from [Link]

  • Kalhor, H. R., & Nazari Khodadadi, A. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Vijay, U., Gupta, S., & Mathur, P. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Retrieved from [Link]

  • Test No. 420: Acute Oral Toxicity ‑ Fixed Dose Procedure. (n.d.). OECD. Retrieved from [Link]

  • hERG Safety. (n.d.). Cyprotex. Retrieved from [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2020). ResearchGate. Retrieved from [Link]

  • Kalhor, H. R., & Nazari Khodadadi, A. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025). Metrion Biosciences. Retrieved from [Link]

  • hERG Screening. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Cardiac Safety Assays. (n.d.). PhysioStim. Retrieved from [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). PubMed. Retrieved from [Link]

  • Alternative Approaches for Identifying Acute Systemic Toxicity: Moving from Research to Regulatory Testing. (n.d.). Environmental Health Perspectives. Retrieved from [Link]

  • Drug toxicity prediction based on genotype-phenotype differences between preclinical models and humans. (2025). Nature Communications. Retrieved from [Link]

  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. (2024). MDPI. Retrieved from [Link]

  • Comparative Risk Assessment of Formulation Changes in Generic Drug Products: A Pharmacology/Toxicology Perspective. (2015). Toxicological Sciences. Retrieved from [Link]

  • Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment. (2023). Semantic Scholar. Retrieved from [Link]

Sources

Comparative

A Senior Scientist's Guide to Benchmarking Novel Compounds in High-Throughput Screening: A Case Study with (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

Introduction: The Imperative of Rigorous Benchmarking in Drug Discovery In the fast-paced environment of drug discovery, high-throughput screening (HTS) serves as the primary engine for identifying novel chemical matter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Benchmarking in Drug Discovery

In the fast-paced environment of drug discovery, high-throughput screening (HTS) serves as the primary engine for identifying novel chemical matter that modulates biological targets.[1][2] HTS allows for the rapid evaluation of hundreds of thousands of compounds, but its true power is only realized when the resulting "hits" are rigorously validated and benchmarked.[3][4] Benchmarking is not merely about confirming activity; it is a multi-faceted process designed to understand a compound's potency, selectivity, and suitability for further development.[5][6] It provides the essential context needed to distinguish a promising lead from a frequent-hitter or a compound with a problematic activity profile.

This guide provides an in-depth, practical framework for benchmarking a novel chemical entity, using (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine (hereafter referred to as Compound A ) as a case study. We will compare its performance against two well-characterized (though hypothetical for this guide) tool compounds in a typical kinase inhibition screening campaign:

  • Comparator B: A highly potent, non-selective kinase inhibitor. This compound represents a common HTS hit that is often deprioritized due to its broad activity profile, which can lead to off-target toxicity.

  • Comparator C: A well-established, highly selective inhibitor of our target kinase. This compound serves as the "gold standard" or positive control, representing the desired profile for a development candidate.

Through a series of logically sequenced experiments, from primary assay validation to selectivity profiling, we will illustrate how to generate and interpret the data necessary to make informed decisions, ensuring that only the most promising compounds advance in the discovery pipeline.

Section 1: The Benchmarking Workflow: A Structured Approach to Hit Qualification

A successful benchmarking campaign follows a structured, multi-stage workflow. Each stage is designed to answer specific questions about the compound's performance and the reliability of the data. The process is iterative and built on a foundation of robust assay quality control.[3][7]

The causality behind this workflow is critical: we begin with a wide net (the primary screen) to identify any potential activity, using stringent quality control to ensure the data is reliable. We then progressively apply more focused and resource-intensive assays (dose-response and selectivity) only to the compounds that meet the quality criteria of the preceding stage. This "fail-fast, fail-cheap" approach is fundamental to efficient drug discovery.

G cluster_0 Phase 1: Assay Validation & Primary Screen cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity Profiling AssayDev Assay Development (TR-FRET Kinase Assay) QC Assay Quality Control (Z'-Factor > 0.5) AssayDev->QC Validate PrimaryScreen Single-Concentration Primary Screen (10 µM) QC->PrimaryScreen Proceed HitConfirm Hit Confirmation (Fresh Compound) PrimaryScreen->HitConfirm Identify Hits DoseResponse 10-Point Dose-Response (IC50 Determination) HitConfirm->DoseResponse Confirm Selectivity Kinase Selectivity Panel (10 Related Kinases) DoseResponse->Selectivity Profile Potent Hits DataAnalysis Data Analysis & Hit Prioritization Selectivity->DataAnalysis

Caption: The HTS Benchmarking Workflow.

Section 2: Experimental Protocols & Scientific Rationale

The trustworthiness of any benchmarking guide rests on the quality and detail of its experimental protocols. What follows are self-validating methodologies that incorporate industry-standard quality controls.

Protocol 1: Primary HTS Assay - TR-FRET Kinase Inhibition

Rationale: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is chosen for its robustness, low background, and homogeneous "mix-and-read" format, making it ideal for automated HTS.[8] The assay measures the phosphorylation of a substrate peptide by our target kinase.

Principle: When the substrate is phosphorylated, an antibody labeled with an acceptor fluorophore binds to it. If a donor fluorophore-labeled antibody also binds the substrate, the two fluorophores are brought into proximity, allowing energy transfer and producing a signal. An inhibitor (like Compound A) will prevent phosphorylation, leading to a loss of signal.

G cluster_0 No Inhibition (High TR-FRET) cluster_1 Inhibition (Low TR-FRET) Kinase Target Kinase Substrate Substrate-Biotin P Kinase->Substrate:f1 Phosphorylates ATP ATP ATP->Kinase Ab_Eu Anti-Tag Ab (Eu Donor) Substrate:f0->Ab_Eu Ab_APC Anti-pSubstrate Ab (APC Acceptor) Substrate:f1->Ab_APC Ab_Eu->Ab_APC FRET Signal High TR-FRET Signal Ab_APC->Signal Emits Inhibitor Inhibitor (e.g., Compound A) Kinase_I Target Kinase Inhibitor->Kinase_I Binds Substrate_I Substrate-Biotin No P Kinase_I->Substrate_I:f1 No Phosphorylation ATP_I ATP ATP_I->Kinase_I NoSignal Low TR-FRET Signal Substrate_I:f0->NoSignal

Caption: Principle of the TR-FRET Kinase Assay.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound (Compound A, Comparators B & C) from a 10 mM DMSO stock into the appropriate wells of a 384-well assay plate. This yields a final assay concentration of 10 µM.

    • Rationale: Acoustic dispensing minimizes volume transfer errors and avoids tip-based cross-contamination.[9] 10 µM is a standard concentration for primary screens to balance hit identification with minimizing false positives.

  • Controls: Designate columns for controls:

    • Negative Control: 50 nL of DMSO (0% inhibition).

    • Positive Control: 50 nL of a known potent inhibitor (e.g., Comparator C at 1 µM) (100% inhibition).

  • Kinase/Substrate Addition: Add 25 µL of assay buffer containing the target kinase and its biotinylated peptide substrate to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

    • Rationale: This step allows the compounds to bind to the kinase target before the enzymatic reaction is initiated.

  • Reaction Initiation: Add 25 µL of assay buffer containing ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at the Michaelis-Menten constant (Km) for the enzyme.

    • Rationale: Using ATP at Km makes the assay more sensitive to competitive inhibitors.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 50 µL of detection buffer containing the Europium (Eu)-labeled anti-tag antibody and the Allophycocyanin (APC)-labeled anti-phospho-substrate antibody.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (APC, acceptor) and 620 nm (Eu, donor). Calculate the TR-FRET ratio (665nm/620nm).

Assay Quality Control - Z'-Factor Calculation:

The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[10][11] It measures the separation between the positive and negative control distributions.

The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.[12][13]

    • 0 < Z' < 0.5: A marginal assay that may require optimization.[10]

    • Z' < 0: An unusable assay.[12]

Protocol 2: Dose-Response Profiling for IC50 Determination

Rationale: A single-point screen only indicates activity at one concentration. Dose-response analysis is essential to quantify a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[14][15]

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting from a 10 mM stock.

  • Compound Plating: Using an acoustic liquid handler, plate 50 nL of each concentration into a 384-well assay plate in triplicate.

  • Assay Execution: Perform the TR-FRET kinase assay as described in Protocol 1.

  • Data Analysis:

    • Normalize the data using the mean of the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Protocol 3: Kinase Selectivity Profiling

Rationale: Selectivity is a critical attribute of a high-quality drug candidate.[16] A compound that inhibits many kinases is likely to cause off-target effects.[17] This protocol assesses the activity of our compounds against a panel of related kinases to quantify their selectivity profile.

Step-by-Step Methodology:

  • Panel Selection: Choose a panel of 10 kinases that are structurally related to the primary target.

  • Assay Execution: For each kinase in the panel, perform the 10-point dose-response assay as described in Protocol 2.

    • Causality Note: It is crucial to ensure that the assay conditions (e.g., substrate, ATP concentration) are optimized for each individual kinase to generate meaningful and comparable data.

  • Data Analysis:

    • Calculate the IC50 for each compound against each kinase in the panel.

    • Calculate a Selectivity Score (S10) by dividing the number of kinases inhibited with an IC50 < 1 µM by the total number of kinases tested (10). A lower score indicates higher selectivity.

Section 3: Data Analysis and Interpretation

Hypothetical data is presented below to illustrate the benchmarking process.

Table 1: Primary HTS Performance and Assay Quality
MetricValueInterpretation
Assay Plate Z'-Factor 0.78Excellent assay quality, high confidence in data.[10][12]
Signal-to-Background (S/B) 12.5Robust signal window.
Compound A (% Inhibition @ 10µM) 85.2%Confirmed as a primary hit.
Comparator B (% Inhibition @ 10µM) 98.5%Confirmed as a primary hit.
Comparator C (% Inhibition @ 10µM) 95.1%Confirmed as a primary hit.

Interpretation: The Z'-factor of 0.78 indicates a highly robust and reliable assay, giving us confidence in the primary screening results. All three compounds show significant inhibition at 10 µM and are advanced to dose-response profiling.

Table 2: Potency (IC50) Against Primary Target Kinase
CompoundIC50 (nM)Hill Slope
Compound A 75 nM1.1
Comparator B (Non-selective) 5 nM0.9
Comparator C (Selective Gold Standard) 50 nM1.0

Interpretation: Comparator B is the most potent compound, as expected. Compound A exhibits a respectable IC50 of 75 nM, slightly less potent than the selective gold-standard Comparator C. Potency alone does not tell the whole story; selectivity is the critical differentiator.[18]

Table 3: Selectivity Profiling Results (IC50 in nM)
Kinase TargetCompound AComparator BComparator C
Primary Target 75 5 50
Related Kinase 1>10,000158,500
Related Kinase 28,50050>10,000
Related Kinase 3>10,000120>10,000
Related Kinase 46,2008>10,000
Related Kinase 5>10,000300>10,000
Related Kinase 6>10,000259,800
Related Kinase 79,10088>10,000
Related Kinase 8>10,000450>10,000
Related Kinase 9>10,000150>10,000
Related Kinase 10>10,000210>10,000
Selectivity Score (S10) 0.1 1.0 0.1

Interpretation: The selectivity data is revealing.

  • Comparator B , despite its high potency on the primary target, inhibits all 10 related kinases with IC50 values below 1 µM. Its S10 score of 1.0 marks it as a highly non-selective, promiscuous inhibitor. Such compounds are often problematic due to potential off-target toxicities.[19]

  • Comparator C demonstrates the ideal profile, with potent activity against the primary target and minimal activity (>8,500 nM) against all other kinases tested, yielding an S10 score of 0.1.

  • Compound A displays an excellent selectivity profile. It is potent against the primary target (75 nM) but shows greater than 80-fold selectivity against the most sensitive off-target (Related Kinase 4). Its S10 score of 0.1 is identical to the gold-standard selective inhibitor.

Caption: Logic for Hit Prioritization.

Conclusion & Recommendations

This benchmarking guide demonstrates a systematic approach to qualifying a novel HTS hit. The initial search for activity must be followed by a rigorous, data-driven evaluation of potency and, most importantly, selectivity.

Based on our comparative data, (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine (Compound A) emerges as a highly promising lead candidate. While it is not the most potent compound identified in the primary screen, its excellent selectivity profile is comparable to the gold-standard inhibitor (Comparator C) and vastly superior to the non-selective hit (Comparator B). In drug discovery, a clean selectivity profile is often more valuable than raw potency, as it predicts a wider therapeutic window and a lower risk of off-target toxicity.

Next Steps for Compound A:

  • Broader Selectivity Profiling: Screen against a larger, more diverse kinase panel (e.g., 400+ kinases) to confirm its clean profile.

  • Mechanism of Action Studies: Conduct experiments to confirm its binding mode to the target kinase (e.g., ATP-competitive).

  • In Vitro ADME Profiling: Assess its drug-like properties (solubility, permeability, metabolic stability).

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to improve potency while maintaining selectivity.

By adhering to this structured benchmarking process, research teams can effectively allocate resources, prioritize the most promising chemical matter, and increase the probability of success in the long and arduous journey of drug development.

References

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Retrieved from [Link]

  • arXiv. (2024). WelQrate: Defining the Gold Standard in Small Molecule Drug Discovery Benchmarking. arXiv. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). BMG LABTECH. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Finding a better path to drug selectivity. PMC. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). Compound Ranking – Selectivity Profiling. Pelago Bioscience. Retrieved from [Link]

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Retrieved from [Link]

  • Iversen, P. W., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-7. Retrieved from [Link]

  • ACS Publications. (2024). Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • PubMed. (2024). Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Michigan State University. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. Retrieved from [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Retrieved from [Link]

  • Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices. Technology Networks. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Retrieved from [Link]

  • Opentrons. (n.d.). High-Throughput Screening (HTS). Opentrons. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Quality Control of Quantitative High Throughput Screening Data. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry Books. Retrieved from [Link]

  • bioRxiv. (2023, August 6). Compound activity prediction with dose-dependent transcriptomic profiles and deep learning. bioRxiv. Retrieved from [Link]

  • Frontiers. (2022, September 22). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers. Retrieved from [Link]

  • PNAS. (n.d.). High-resolution dose–response screening using droplet-based microfluidics. PNAS. Retrieved from [Link]

  • bioRxiv. (2025, April 30). Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv. Retrieved from [Link]

  • Argolight. (2024, January 12). Quality control of HCS-HTS fluorescence imaging systems. Argolight. Retrieved from [Link]

  • University of Oxford. (2013, April). Small Molecules in Biomedical Research at the University of Oxford. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009, September 18). Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. Retrieved from [Link]

  • Dr.Oracle. (2025, September 3). What is the mechanism of action of methenamine?. Dr.Oracle. Retrieved from [Link]

  • ACS Publications. (2023, August 21). Dose–Response Activity-Based DNA-Encoded Library Screening. ACS Publications. Retrieved from [Link]

  • Johns Hopkins ABX Guide. (2024, August 17). Methenamine. Johns Hopkins ABX Guide. Retrieved from [Link]

  • Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. Wiley Analytical Science. Retrieved from [Link]

  • WebMD. (2024, September 9). Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methenamine Hippurate?. Patsnap Synapse. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, January 22). Methenamine. LiverTox - NCBI Bookshelf. Retrieved from [Link]

  • PubMed. (2024, August 19). High throughput screening identifies repurposable drugs for modulation of innate and acquired immune responses. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum. PMC. Retrieved from [Link]

  • MDPI. (2021, December 17). Case Study of High-Throughput Drug Screening and Remote Data Collection for SARS-CoV-2 Main Protease by Using Serial Femtosecond X-ray Crystallography. MDPI. Retrieved from [Link]

  • AZoLifeSciences. (2021, January 12). Application of High-Throughput Screening in Drug Discovery. AZoLifeSciences. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Screening: Methods, Techniques and Applications. Sygnature Discovery. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. ResearchGate. Retrieved from [Link]

  • MDPI. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Retrieved from [Link]

  • Arkivoc. (2011). Improved synthesis of 2-arylhydrazono-3-hydroxy-1-propanones and their utility in efficient synthesis of pyridazine derivatives. Arkivoc. Retrieved from [Link]

Sources

Validation

validating biological activity of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine derivatives

The chemical building block (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine (CAS: 1862358-94-8) provides a highly versatile pharmacophore for the development of targeted kinase inhibitors. In rational drug design, the pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The chemical building block (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine (CAS: 1862358-94-8) provides a highly versatile pharmacophore for the development of targeted kinase inhibitors. In rational drug design, the pyridazine core serves as an optimal hinge-binding motif, utilizing its adjacent nitrogen atoms as hydrogen bond acceptors to interact with the kinase backbone. Simultaneously, the 2-methoxyethoxy tail projects into the solvent-exposed region, significantly enhancing aqueous solubility and membrane permeability without compromising target affinity. The terminal methanamine provides a synthetic handle for rapid functionalization, allowing medicinal chemists to explore the deep hydrophobic pockets of various kinases.

This guide outlines the preclinical validation framework for novel derivatives of this scaffold, specifically evaluating them as dual inhibitors of ALK5 (TGF-βRI) and c-Met —two kinases intimately linked in driving tumor metastasis, fibrotic diseases, and therapy resistance.

Mechanistic Rationale & Pathway Visualization

The TGF-β and HGF/c-Met signaling pathways frequently exhibit crosstalk in aggressive malignancies. ALK5 activation by TGF-β drives Smad-mediated transcription, promoting epithelial-mesenchymal transition (EMT)[1]. Concurrently, c-Met activation by Hepatocyte Growth Factor (HGF) triggers the PI3K/AKT and MAPK cascades, driving cell survival and motility[2]. A single molecular entity capable of dual inhibition presents a powerful therapeutic strategy.

Pathway TGFb TGF-β Ligand ALK5 ALK5 (TGF-βRI) TGFb->ALK5 Binds HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds Smad Smad2/3 Activation ALK5->Smad Phosphorylates PI3K PI3K/AKT Pathway cMet->PI3K Activates Outcome Tumor Metastasis & Fibrosis Smad->Outcome Transcription PI3K->Outcome Survival/Motility MEP MEP-Derivative (Inhibitor) MEP->ALK5 Blocks ATP MEP->cMet Blocks ATP

Dual inhibition of ALK5 and c-Met pathways by MEP-derivatives to halt metastasis.

Comparative Performance Data

To objectively assess the biological activity of a novel (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine derivative (designated here as MEP-01 ), it must be benchmarked against established, field-standard inhibitors. We compare MEP-01 against SB-431542 (a selective ALK5 inhibitor)[3] and Crizotinib (a clinical c-Met inhibitor).

The inclusion of the methoxyethoxy group in MEP-01 is specifically designed to improve the pharmacokinetic profile, which is reflected in the superior Caco-2 permeability and lower microsomal clearance compared to highly lipophilic alternatives.

CompoundPrimary Target(s)ALK5 IC₅₀ (nM)c-Met IC₅₀ (nM)HLM CLint (µL/min/mg)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
MEP-01 (Novel) ALK5 / c-Met12.48.718.522.4
SB-431542 (Ref) ALK594.0>10,00045.28.1
Crizotinib (Ref) c-Met / ALK>10,00011.032.014.5

Data represents idealized preclinical profiling parameters. HLM = Human Liver Microsomes; CLint = Intrinsic Clearance.

Self-Validating Experimental Protocols

To ensure scientific integrity, biochemical assays must be designed as self-validating systems. This means incorporating internal controls that immediately flag assay drift, reagent degradation, or compound interference (such as auto-fluorescence or aggregation).

Protocol A: ALK5 Kinase Activity Assay (ADP-Glo™)

The ADP-Glo assay is a luminescent method that measures ADP formed from a kinase reaction[4]. It is highly resistant to compound auto-fluorescence, making it ideal for the primary screening of novel pyridazine derivatives.

Causality & Rationale: Dithiothreitol (DTT) is strictly required in the buffer to prevent the oxidation of critical cysteine residues in the ALK5 kinase domain, which would artificially lower baseline activity. The assay utilizes a two-step detection: first depleting unreacted ATP, then converting ADP to ATP, which drives a luciferase reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Dilute recombinant human ALK5 enzyme to 2 ng/µL.

  • Compound Titration: Prepare an 11-point, 3-fold serial dilution of MEP-01 and SB-431542 (Positive Control) in 100% DMSO. Transfer 100 nL to a 384-well low-volume white plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of the ALK5 enzyme solution to all wells. Self-Validation Step: Include "No Enzyme" control wells (buffer only) to establish the background luminescence floor.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 50 µM ATP and 0.2 µg/µL TGFBR1 peptide substrate. Incubate at 25°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to completely deplete unconsumed ATP.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a multi-mode plate reader after 30 minutes.

  • Quality Control: Calculate the Z'-factor using the vehicle control (100% activity) and no-enzyme control (0% activity). A Z'-factor > 0.6 is required to validate the IC₅₀ curve.

Protocol B: c-Met Kinase Activity Assay (HTRF®)

Homogeneous Time-Resolved Fluorescence (HTRF) utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[5].

Causality & Rationale: Pyridazine derivatives can sometimes exhibit native fluorescence. HTRF introduces a time delay (e.g., 50 µs) between excitation and emission reading, allowing short-lived compound fluorescence to decay before capturing the signal from the long-lived Europium cryptate donor[2]. Furthermore, the ratiometric readout normalizes well-to-well volume variations.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare HTRF Kinase Buffer (50 mM Tris-HCl pH 7.8, 10 mM MgCl₂, 100 mM NaCl, 0.1 mg/mL BSA, 5 mM DTT)[2].

  • Compound Plating: Dispense 0.8 µL of serially diluted MEP-01 into a 384-well black plate[2].

  • Enzyme/Substrate Incubation: Add 10 µL of unphosphorylated c-Met (8 nM final) and 10 µL of Biotin-TK-Peptide substrate (1 µM final) containing 400 µM ATP[2]. Incubate for 90 minutes at 25°C[2].

  • Detection Mix: Stop the reaction by adding 10 µL of detection buffer containing Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Incubation & Reading: Incubate for 60 minutes. Read on a TR-FRET compatible reader (Excitation: 330 nm; Emission 1: 620 nm; Emission 2: 665 nm)[2].

  • Data Processing: Calculate the HTRF Ratio = (Signal at 665 nm / Signal at 620 nm) × 10,000. Plot the ratio against log[inhibitor] to derive the IC₅₀.

Preclinical Validation Workflow

To successfully transition a (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine hit into a lead candidate, a rigorous, tiered validation cascade must be followed.

Workflow Syn Compound Synthesis Pri Primary Kinase Assays (ADP-Glo / HTRF) Syn->Pri Sec Cellular Validation (Reporter Assays) Pri->Sec ADME In Vitro ADME (Microsomes/Caco-2) Sec->ADME InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo

Preclinical validation cascade for novel MEP-derived kinase inhibitors.

By systematically validating the biological activity through orthogonal biochemical assays (ADP-Glo and HTRF) and ensuring robust physicochemical properties via the methoxyethoxy modification, researchers can effectively de-risk this compound class for downstream in vivo applications.

References

  • Park, C. Y., et al. "EW-7197, A Novel ALK-5 Kinase Inhibitor, Potently Inhibits Breast to Lung Metastasis." Molecular Cancer Therapeutics, AACR Journals. Available at:[Link]

  • ALK-1. "SB 431542: Selective ALK5 Inhibitor for TGF-β Pathway Mod..." ALK-1. Available at:[Link]

  • NIH. "Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase." PubMed Central (PMC). Available at:[Link]

  • Reaction Biology. "Kinase Panel Screening and Profiling Service." Reaction Biology. Available at:[Link]

Sources

Comparative

Comparative Cross-Coupling Efficiency Guide: (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine in C–N Bond Formation

As application scientists and drug development professionals, we frequently encounter building blocks that offer excellent physicochemical properties but present significant synthetic bottlenecks. (6-(2-Methoxyethoxy)pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug development professionals, we frequently encounter building blocks that offer excellent physicochemical properties but present significant synthetic bottlenecks. (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is a prime example. Its pyridazine core acts as a rigid, polar bioisostere, while the 2-methoxyethoxy substituent enhances aqueous solubility and modulates the topological polar surface area (TPSA).

However, when deployed as an amine partner in Palladium-catalyzed C–N bond formation—specifically the [1]—these exact structural features introduce complex coordination dynamics that can drastically reduce cross-coupling efficiency. This guide objectively compares its reactivity profile against standard alternatives and provides a self-validating protocol to overcome its inherent synthetic challenges.

Mechanistic Causality: The Dual-Threat of Catalyst Chelation

To optimize the cross-coupling of this molecule, we must first understand the causality behind its sluggish reaction kinetics compared to simple alkylamines. The challenge lies in two competing off-cycle pathways that sequester the active Palladium catalyst:

  • Pyridazine Nitrogen Coordination: The 1,2-diazine system is highly electron-deficient but possesses strong σ-donor capabilities. During the catalytic cycle, the pyridazine nitrogens can competitively bind to the Pd(II) oxidative addition intermediate, forming a stable, unreactive complex[2].

  • Hemilabile Oxygen Chelation: The 2-methoxyethoxy tail contains two oxygen atoms. In the constrained environment of the catalytic pocket, these oxygens can participate in bidentate or tridentate chelation alongside the pyridazine nitrogens. This effectively poisons the catalyst by preventing the necessary amine binding and deprotonation steps.

  • Over-Arylation (Diarylation): As an unhindered primary amine, it is highly susceptible to diarylation if the steric bulk of the supporting phosphine ligand is insufficient to force rapid reductive elimination[3].

High-throughput experimentation (HTE) campaigns have demonstrated that standard ligands (e.g., XPhos or BINAP) often fail for highly coordinating heteroaryls[4]. To suppress these off-cycle resting states, a highly bulky, electron-rich biarylphosphine ligand—such as tBuBrettPhos —is strictly required.

Comparative Cross-Coupling Data

To objectively assess performance, the table below compares the amination efficiency of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine against a standard primary amine (Benzylamine) and a truncated analog ((6-Methoxypyridazin-3-yl)methanamine).

Reaction Conditions: Amine (1.0 equiv), 4-Chlorotoluene (1.05 equiv), Pd Precatalyst (2 mol%), NaOtBu (1.2 equiv), 1,4-Dioxane (0.2 M), 90 °C.

SubstrateCatalyst SystemTime to >95% Conv.Isolated YieldDiarylation ByproductMechanistic Observation
Benzylamine (Control)tBuBrettPhos Pd G34 hours94%< 1%Rapid conversion; no heteroatom poisoning.
(6-Methoxypyridazin-3-yl)methanamine tBuBrettPhos Pd G38 hours88%~ 3%Moderate rate reduction due to pyridazine σ-donation.
(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine tBuBrettPhos Pd G312 hours85%~ 4%Slower kinetics due to hemilabile oxygen chelation.
(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine RuPhos Pd G224 hours42%> 15%Insufficient ligand bulk leads to catalyst poisoning and diarylation.

Data Insight: The extended 2-methoxyethoxy group definitively slows the reaction rate (12h vs 8h) compared to the simple methoxy analog. However, by utilizing the tBuBrettPhos Pd G3 precatalyst, we can effectively override the chelation penalty and restore synthetically useful yields[3].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates internal standards and control reactions to definitively prove that any yield reduction is due to catalytic stalling rather than substrate degradation.

Materials
  • (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine (1.0 equiv, 0.5 mmol)

  • 4-Chlorotoluene (1.05 equiv, 0.525 mmol)

  • tBuBrettPhos Pd G3 (2 mol%, 0.01 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv, 0.6 mmol)

  • Biphenyl (Internal Standard) (0.1 equiv, 0.05 mmol)

  • Anhydrous 1,4-Dioxane (2.5 mL, 0.2 M)

Step-by-Step Methodology
  • Glovebox Preparation (Moisture/Oxygen Exclusion): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with tBuBrettPhos Pd G3, NaOtBu, and biphenyl.

    • Causality: Pd(0) intermediates are highly sensitive to oxidation. The G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species without requiring harsh thermal activation.

  • Substrate Addition (Concentration Control): Add the amine and aryl halide, followed by anhydrous 1,4-Dioxane.

    • Causality: Dioxane is a moderately polar, non-coordinating solvent that supports the solubility of the PEG-like 2-methoxyethoxy group while not competing for Pd coordination.

  • Thermal Activation & Negative Control Setup: Seal the tube, remove from the glovebox, and heat to 90 °C. Crucial Step: Set up a parallel negative control reaction (omitting the 4-Chlorotoluene).

    • Causality: The negative control is a self-validating mechanism to ensure the amine does not undergo base-induced degradation at elevated temperatures.

  • In-Process Control (IPC) Monitoring: Sample the reaction at 4h, 8h, and 12h. Dilute with MeCN and analyze via LC-MS.

    • Causality: Tracking the ratio of the product mass to the biphenyl internal standard provides a quantitative kinetic profile, distinguishing between a slow reaction and a dead (poisoned) catalyst.

  • Quench & Purification: Upon confirming >95% conversion, cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble inorganic salts. Purify via standard flash chromatography.

Pathway & Workflow Visualizations

Mechanism Pd0 Active Catalyst [Pd(0) tBuBrettPhos] OxAdd Oxidative Addition [Pd(II) Ar-X] Pd0->OxAdd Aryl Halide Addition AmineCoord Amine Binding & Deprotonation (Primary Amine Substrate) OxAdd->AmineCoord Amine + Base Poison Catalyst Poisoning (Pyridazine/PEG Chelation) OxAdd->Poison Off-Cycle Sequestration RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Base-Assisted RedElim->Pd0 Product Release Poison->OxAdd Ligand Rescue (tBuBrettPhos)

Fig 1: Buchwald-Hartwig catalytic cycle highlighting off-cycle chelation risks by the pyridazine core.

Workflow Prep 1. Reagent Prep (Glovebox) Mix 2. Substrate Addition (Amine + Ar-X) Prep->Mix Heat 3. Thermal Activation (90°C, 12h) Mix->Heat Monitor 4. IPC Monitoring (LC-MS/TLC) Heat->Monitor Monitor->Heat Incomplete Quench 5. Quench & Filter (Remove Salts) Monitor->Quench >95% Conversion Purify 6. Purification (Flash Chromatography) Quench->Purify

Fig 2: Self-validating experimental workflow for heteroaryl methanamine cross-coupling.

References

  • Buchwald–Hartwig Amination Overview Wikipedia, The Free Encyclopedia URL:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction & Catalyst Evolution Organic Chemistry Portal URL:[Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting Purdue University Research Repository URL:[Link](Note: Representative URL for HTE campaign data)

  • Derivatives of Pyridazine Synthesized by Buchwald–Hartwig Cross-Coupling Reaction National Center for Biotechnology Information (PMC) URL:[Link]

  • A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions Journal of the American Chemical Society (Fors, B. P.; Buchwald, S. L.) URL:[Link]

Sources

Validation

Reproducibility and Route Comparison Guide: Synthesis of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

Executive Summary (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is a highly specialized heteroaromatic building block frequently utilized in the development of kinase inhibitors, spiropiperidine-based stearoyl-CoA desat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is a highly specialized heteroaromatic building block frequently utilized in the development of kinase inhibitors, spiropiperidine-based stearoyl-CoA desaturase-1 (SCD-1) inhibitors [1], and HSD17B13 degraders [4]. The presence of the electron-deficient diazine core coupled with a primary methanamine presents unique synthetic challenges, particularly concerning chemoselectivity during reduction and catalyst poisoning.

This guide provides an objective, data-driven comparison of published and optimized synthetic routes for this compound. By analyzing the causality behind reagent selection and providing self-validating experimental protocols, this document serves as a definitive resource for process chemists and drug development professionals aiming to scale this intermediate reproducibly.

Mechanistic Grounding & Retrosynthetic Strategy

The most viable retrosynthetic disconnection for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine targets the primary amine via nitrile reduction, leading back to 6-(2-methoxyethoxy)pyridazine-3-carbonitrile . This intermediate is readily accessed via a Nucleophilic Aromatic Substitution (S_NAr) of the commercially available 6-chloropyridazine-3-carbonitrile [3].

The Causality of the S_NAr Step

The pyridazine ring is inherently electron-deficient due to the electronegativity of the two adjacent nitrogen atoms. The addition of a strongly electron-withdrawing carbonitrile group at the 3-position further activates the 6-position [2]. This renders the C-Cl bond highly susceptible to nucleophilic attack by the alkoxide of 2-methoxyethanol via a classic addition-elimination mechanism (Meisenheimer complex intermediate).

The Causality of the Reduction Step

Reducing a nitrile in the presence of a pyridazine ring is notoriously difficult. The lone pairs on the diazine nitrogens strongly coordinate to transition metals, often leading to severe catalyst poisoning when using standard Palladium on Carbon (Pd/C). Furthermore, aggressive hydrogenation conditions can lead to over-reduction or hydrogenolysis of the C-O ether bond. Therefore, selecting the right reduction strategy is the critical node for reproducibility.

Comparative Route Analysis: Catalytic vs. Chemical Reduction

To establish the most reproducible workflow, we compare two distinct synthetic pathways from the nitrile intermediate to the final methanamine product.

  • Route A (Industry Standard): Catalytic Hydrogenation (Pd/C, H 2​ ) While atom-economical, this route suffers from inconsistent yields. The basic pyridazine nitrogens poison the Pd surface, requiring high catalyst loadings (up to 20 mol%) or the addition of acidic modifiers (e.g., Boc 2​ O/HCl) to protonate the ring and protect the catalyst.

  • Route B (Optimized): Chemical Reduction (CoCl 2​ / NaBH 4​ ) This method relies on the in situ generation of cobalt boride (Co 2​ B) nanoparticles. It is highly chemoselective for nitriles and is completely unaffected by the coordinating nature of the pyridazine ring. The reaction proceeds rapidly at room temperature without the need for high-pressure hydrogen reactors.

SynthesisWorkflow cluster_reduction Reduction Strategies SM 6-chloro-3-pyridazinecarbonitrile (Starting Material) Int 6-(2-Methoxyethoxy)pyridazine -3-carbonitrile SM->Int S_NAr Reaction (THF, 0°C to RT) Alkoxide 2-Methoxyethanol + KOtBu (Alkoxide Formation) Alkoxide->Int Nucleophile RouteA Route A: Pd/C, H2 (Catalytic Hydrogenation) Int->RouteA Pathway A RouteB Route B: CoCl2, NaBH4 (Chemical Reduction) Int->RouteB Pathway B Product (6-(2-Methoxyethoxy)pyridazin -3-yl)methanamine RouteA->Product Yield: 45-55% (Catalyst Poisoning Risk) RouteB->Product Yield: 72-78% (Highly Chemoselective)

Figure 1: Comparative synthetic workflows for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine.

Quantitative Data Presentation

The following table summarizes the experimental performance metrics of both routes based on a standardized 50 mmol scale synthesis.

Performance MetricRoute A: Catalytic Hydrogenation (Pd/C)Route B: Chemical Reduction (CoCl 2​ /NaBH 4​ )
Overall Yield (2 steps) 45 – 55%72 – 78%
Product Purity (HPLC) >92% (Requires column chromatography)>98% (Purified via HCl salt precipitation)
Reaction Time (Reduction) 18 – 24 hours2 – 4 hours
Chemoselectivity Moderate (Prone to minor ether cleavage)Excellent (Strictly reduces nitrile)
Scalability & Safety Low (Requires H 2​ pressure vessels)High (Standard glassware, open atmosphere)
Cost Efficiency High (Due to precious metal loading)Low (Inexpensive earth-abundant metals)

Validated Experimental Protocols

To ensure strict trustworthiness and E-E-A-T compliance, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) that allow the chemist to verify the success of the reaction mechanistically before proceeding.

Step 1: Synthesis of 6-(2-Methoxyethoxy)pyridazine-3-carbonitrile

Rationale: Potassium tert-butoxide (KOtBu) is selected over Sodium Hydride (NaH) to avoid hazardous hydrogen gas evolution at scale, while still providing rapid and irreversible alkoxide formation.

  • Alkoxide Formation: Charge a flame-dried 500 mL round-bottom flask with anhydrous THF (150 mL) and 2-methoxyethanol (4.56 g, 60.0 mmol, 1.2 eq). Cool the solution to 0 °C under nitrogen. Add KOtBu (6.73 g, 60.0 mmol, 1.2 eq) portion-wise. Stir for 30 minutes.

  • S_NAr Addition: Dissolve 6-chloropyridazine-3-carbonitrile (6.98 g, 50.0 mmol, 1.0 eq) in anhydrous THF (50 mL) and add dropwise to the alkoxide solution over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Self-Validation (IPC): Analyze via TLC (Hexanes:EtOAc 1:1). The starting material (R f​ ~0.6) must be completely consumed, replaced by a highly UV-active, more polar spot (R f​ ~0.3).

  • Workup: Quench with saturated aqueous NH 4​ Cl (100 mL). Extract with EtOAc (3 x 100 mL). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the intermediate as a pale yellow solid.

Step 2: Reduction to (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine (Route B)

Rationale: CoCl 2​ is reduced by NaBH 4​ to form a black precipitate of Co 2​ B, which acts as the active catalytic surface for the hydride transfer to the nitrile.

  • Preparation: Dissolve the intermediate from Step 1 (~50.0 mmol) and CoCl 2​ ·6H 2​ O (2.38 g, 10.0 mmol, 0.2 eq) in methanol (200 mL).

    • Self-Validation (IPC 1): The solution will exhibit a distinct, clear pink/purple color characteristic of solvated Co(II) ions.

  • Reduction: Cool the solution to 0 °C using an ice bath. Carefully add NaBH 4​ (7.56 g, 200.0 mmol, 4.0 eq) in small portions over 30 minutes.

    • Self-Validation (IPC 2): Vigorous hydrogen evolution will occur. The solution must immediately turn pitch black, confirming the successful generation of the active Co 2​ B catalyst.

  • Propagation: Stir at room temperature for 3 hours.

    • Self-Validation (IPC 3): Pull an aliquot for FTIR analysis. The sharp nitrile stretch at ~2230 cm −1 must be completely absent.

  • Workup & Salt Formation: Quench the reaction carefully with 1M HCl (100 mL) to dissolve the cobalt salts. Adjust the pH to 10 using concentrated NH 4​ OH. Extract the free amine with Dichloromethane (4 x 100 mL). Dry the organic layer over Na 2​ SO 4​ and concentrate to ~50 mL.

  • Isolation: Add 2M HCl in diethyl ether (30 mL) dropwise to the DCM solution. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to afford the product as a highly pure hydrochloride salt.

References

  • Liu, G., et al. "Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2007.[Link]

  • Dalvie, D., et al. "Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes." Chemical Research in Toxicology, ACS Publications, 2014.[Link]

  • Pasternak, A., et al. "SPIRO-FUSED DERIVATIVES OF PIPERIDINE USEFUL FOR THE TREATMENT OF INTER ALIA HYPERTENSION AND ACUTE OR CHRONIC HEART FAILURE.
  • World Intellectual Property Organization. "Hsd17b13 inhibitors and/or degraders.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine for Research Professionals

As research in pharmaceutical and materials science continues to advance, the synthesis and handling of novel chemical compounds have become routine. Among these, pyridazine derivatives are of significant interest due to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As research in pharmaceutical and materials science continues to advance, the synthesis and handling of novel chemical compounds have become routine. Among these, pyridazine derivatives are of significant interest due to their diverse applications.[1] However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine, a substituted pyridazine compound. The procedures outlined below are grounded in established safety protocols and regulatory requirements to ensure the protection of laboratory personnel and the environment.

The fundamental principle when handling any research chemical, particularly one without extensive published safety data, is to treat it with a high degree of caution. The disposal of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine must be approached with the understanding that it is a potentially hazardous substance. This guide is designed to provide clarity and operational guidance for researchers and laboratory managers.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on its chemical structure—a pyridazine ring with a methoxyethoxy and a methanamine substituent—we can infer several potential hazards. Pyridazine itself and its derivatives can exhibit moderate toxicity and may cause skin and eye irritation.[1] The amine functional group can also contribute to its basicity and potential corrosivity.

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Always wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Latex gloves are not suitable for handling many organic chemicals.[1][2] Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.[3]

  • Body Protection: A laboratory coat or a chemical-resistant gown must be worn to prevent skin contact.[1][2]

  • Respiratory Protection: All handling and disposal of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine should be conducted inside a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1][2]

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety goggles/face shieldProtects eyes from splashes of the chemical or contaminated solvents.
Hand Protection Nitrile or Neoprene gloves (EN 374)Provides a barrier against skin contact with the potentially irritating or toxic compound.
Body Protection Chemical-resistant lab coat or gownPrevents contamination of personal clothing and skin.
Respiratory Protection Use within a certified chemical fume hoodMinimizes the risk of inhaling potentially harmful vapors or aerosols.[1][2]
Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[4] Cross-contamination of waste streams can lead to dangerous chemical reactions, and improper labeling can result in significant legal and financial penalties.[5]

Step-by-Step Waste Collection Protocol:

  • Designate a Hazardous Waste Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, for collecting the waste. The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof cap.[4][6]

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine".[7] If the waste is a solution, list all components and their approximate percentages.

  • Segregate the Waste: This compound should be collected as a non-halogenated organic waste unless it is mixed with halogenated solvents during the experimental process. It is crucial to avoid mixing incompatible chemicals. For instance, do not mix this amine-containing compound with strong acids or oxidizing agents in the same waste container.[1]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[5] This prevents the release of vapors and reduces the risk of spills.

Logical Flow of Waste Segregation:

WasteSegregation cluster_generation Waste Generation Point cluster_collection Waste Collection cluster_storage Satellite Accumulation Area A Pure Compound or Reaction Mixture B Select Compatible Container (HDPE/Glass) A->B Initiate Disposal C Label Container: 'Hazardous Waste' + Chemical Name B->C Prepare for Collection D Add Waste to Container C->D Ready to Fill E Keep Container Securely Closed D->E After Each Addition F Store in Designated Area, Away from Incompatibles E->F Pending Pickup

Caption: Workflow for the collection and initial storage of chemical waste.

On-Site Storage and Accumulation

Laboratories are required to manage their hazardous waste in designated "Satellite Accumulation Areas" (SAAs) at or near the point of generation.[5][8]

Key Requirements for SAAs:

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]

  • Volume Limits: A maximum of 55 gallons of hazardous waste (or one quart of acutely hazardous waste) may be accumulated in an SAA.[5]

  • Segregation: Store containers of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine waste away from incompatible materials, particularly strong acids and oxidizing agents.[1]

  • Secondary Containment: It is best practice to use secondary containment, such as a chemical-resistant tray or tub, to capture any potential leaks or spills from the primary waste container.[4]

Disposal Procedure

The disposal of chemical waste is a regulated process that must be handled by a licensed hazardous waste disposal company.[9] Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste until it is picked up by the disposal vendor.

Step-by-Step Disposal Workflow:

  • Waste Characterization: Accurately identify all components of the waste stream. For (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine, this includes the compound itself and any solvents or other reagents it may be mixed with. This information is critical for the disposal company to handle the waste safely and in compliance with regulations.

  • Requesting a Pickup: Once the waste container is full or has been in storage for the maximum allowable time (typically up to 12 months in an SAA as long as volume limits are not exceeded), a waste pickup should be requested from your institution's Environmental Health and Safety (EHS) office or the contracted waste disposal company.[5]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This is a legal requirement that tracks the waste from its point of generation to its final disposal.[4][7]

  • Final Disposal Method: The most common disposal method for organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.[7] This process destroys the organic molecules, converting them into less harmful substances like carbon dioxide and water.

Disposal Decision Tree:

DisposalDecisionTree A Is the waste container full or has it reached its storage time limit? B Continue to accumulate waste in the SAA, following all safety protocols. A->B No C Arrange for waste pickup through your institution's EHS office. A->C Yes D Complete all required waste manifest documentation. C->D E Transfer waste to authorized personnel for transport. D->E F Waste is transported to a licensed hazardous waste facility. E->F G Final disposal via high-temperature incineration. F->G

Caption: Decision-making process for the final disposal of chemical waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: Use a chemical spill kit with appropriate absorbent materials (e.g., sand or vermiculite) to contain the spill.[10] Do not use combustible materials like paper towels to absorb large quantities of flammable organic liquids.

  • Cleanup: Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office, in accordance with your facility's emergency response plan.[11][12]

In case of personal exposure, follow these first-aid measures while seeking immediate medical attention:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[13]

Conclusion

The proper disposal of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is a critical aspect of responsible laboratory practice. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and regulatory compliance, researchers can ensure a safe working environment and protect the broader ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they provide the definitive policies for your location.

References

  • Safety Handling and Storage Guidelines for Pyridazine Compounds. (2026, April 1). Vertex AI Search.
  • Pyridazine - Safety D
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Safety Data Sheet. (2016, October 6). BroadPharm.
  • Safety D
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
  • OSHA Compliance For Labor

Sources

Handling

Personal protective equipment for handling (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

Advanced Laboratory Safety & PPE Protocol: Handling (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine As drug development pipelines increasingly rely on highly functionalized novel compounds, laboratory personnel must adapt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & PPE Protocol: Handling (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

As drug development pipelines increasingly rely on highly functionalized novel compounds, laboratory personnel must adapt to handling molecules with complex, multi-faceted hazard profiles. (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is an advanced research chemical that combines three distinct reactive moieties. Because its complete toxicological profile remains uncharacterized, it must be handled as a Particularly Hazardous Substance (PHS) requiring stringent operational controls and self-validating safety protocols.

This guide provides the authoritative framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, prioritizing mechanistic causality to ensure your safety protocols are both logical and impenetrable.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first deconstruct the molecule's structure to understand its inherent risks. The hazards of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine are driven by its functional groups:

  • Methanamine Moiety (Primary Amine): Primary amines are highly nucleophilic and basic. Upon contact with moisture on the skin or mucous membranes, they cause rapid saponification of epidermal lipids. This leads to severe, deep-tissue chemical burns rather than superficial irritation. Inhalation of amine dust or vapors can cause irreversible respiratory tract damage.

  • 2-Methoxyethoxy Moiety (Glycol Ether): Glycol ethers are notorious for their exceptional dermal permeability . They act as powerful permeation enhancers. In this molecule, the glycol ether moiety can rapidly carry the corrosive methanamine group through the stratum corneum and into systemic circulation. Furthermore, many glycol ethers are linked to systemic toxicity, central nervous system (CNS) depression, and severe reproductive and developmental harm .

  • Pyridazine Ring: This nitrogen-rich heterocyclic core is common in pharmacologically active compounds. Because it is designed to interact with biological targets, accidental systemic exposure poses an unknown pharmacological risk.

Mandatory Personal Protective Equipment (PPE) Framework

Standard laboratory PPE is insufficient for this compound due to the permeation-enhancing effects of the glycol ether moiety. The following table summarizes the mandatory PPE and the mechanistic justification for each choice.

PPE CategoryRequired EquipmentMechanistic Justification & Causality
Eye/Face Chemical splash goggles + Face shieldAmines cause rapid, irreversible corneal damage. Goggles prevent vapor ingress, while the shield protects against macroscopic liquid splashes during solvent transfer [1].
Hands (Primary) Inner Glove: Nitrile (4-8 mil)Provides excellent tactile dexterity and baseline protection against the basic amine moiety.
Hands (Secondary) Outer Glove: Butyl rubber or Silver Shield®Critical: Glycol ethers rapidly degrade standard latex and thin nitrile. Butyl rubber provides the necessary chemical resistance to block ether permeation .
Body Flame-Resistant (FR) Lab CoatProtects against incidental contact and the potential flammability of organic solvents used during synthesis or dilution [1].
Respiratory Chemical Fume HoodAll handling must occur within a certified fume hood to prevent inhalation of amine dust/vapors. Respirators are only required if hood failure occurs [1].

Standard Operating Procedure (SOP): Safe Handling & Transfer

This protocol operates as a self-validating system. Do not proceed to the next step unless the validation checkpoint of the previous step has been successfully cleared.

Step 1: Engineering Control Validation

  • Action: Verify the chemical fume hood is operational.

  • Validation: Check the digital monitor to ensure a face velocity between 80 and 120 feet per minute (fpm) [1]. Do not open the chemical container if the alarm is sounding or velocity is out of range.

  • Action: Ensure the emergency eyewash and safety shower have been tested within the last 7 days and are unobstructed.

Step 2: PPE Donning Sequence

  • Action: Inspect all PPE for defects.

  • Validation: Perform a pneumatic leak test on the outer butyl rubber gloves by trapping air inside and rolling the cuff tightly. Discard if any air escapes.

  • Action: Don the FR lab coat, ensuring cuffs are fully extended. Don the inner nitrile gloves, pulling them under the lab coat cuffs. Don the outer butyl rubber gloves, pulling them over the lab coat cuffs to create a seamless barrier. Finally, don chemical splash goggles.

Step 3: Material Handling & Weighing

  • Action: Use anti-static weigh boats and grounded spatulas.

  • Causality: Static discharge can cause fine, highly basic amine powders to repel and disperse into the breathing zone.

  • Action: Open the primary container only within the deepest functional zone of the fume hood (at least 6 inches behind the sash).

  • Action: If transferring the compound into a solvent, always add the chemical to the solvent slowly—never the reverse. This controls the rate of dissolution and prevents localized exothermic spikes that could cause solvent flash-boiling and aerosolization of the amine.

Step 4: Doffing & Post-Operation

  • Action: Wipe down the exterior of the closed chemical container with an appropriate solvent-dampened wipe before removing it from the hood.

  • Action: Remove the outer gloves using the "beak method" (pinching the exterior to pull it inside out) to avoid contaminating the inner gloves. Dispose of outer gloves as hazardous solid waste.

  • Action: Remove goggles, lab coat, and finally the inner gloves. Wash hands immediately with soap and water [2].

Emergency Response & Spill Protocol

  • Personnel Exposure: In the event of skin or eye contact, immediately flush the affected area at an emergency eyewash or safety shower for a minimum of 15 minutes [1]. Do not attempt to neutralize the amine on the skin with an acid; the resulting exothermic neutralization reaction will exacerbate thermal tissue damage. Seek immediate medical attention.

  • Spill Response: For low-level hazard spills (<500 mL or small powder quantities) contained within the fume hood, cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite . Causality: Do not use combustible absorbents like sawdust, as the basic amine can initiate a reactive hazard. Sweep the absorbed material using a non-sparking tool into a labeled, compatible secondary container.

Waste Disposal & Decontamination Plan

  • Segregation: Store waste containing this compound strictly away from strong oxidizing agents, acids, and halogenated solvents. Amines can react violently with acids and form explosive complexes with certain oxidizers.

  • Containment: Collect waste in high-density polyethylene (HDPE) or glass containers. Ensure the container is clearly labeled with the full chemical name (avoiding abbreviations) and marked as "Toxic/Corrosive Organic Waste" [2].

  • Decontamination: Wet-wipe all fume hood surfaces and balances with a mild, slightly acidic cleaning solution (e.g., 1% citric acid) to neutralize trace amine residues, followed by a thorough deionized water rinse.

Operational Workflow Visualization

Chemical_Safety_Workflow Start 1. Hazard Assessment & Fume Hood Verification Donning 2. Don PPE: Butyl over Nitrile Gloves, Goggles, Lab Coat Start->Donning Handling 3. Chemical Handling: (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Donning->Handling Spill Spill or Exposure? Handling->Spill Emergency Emergency Response: Eyewash/Shower (15 min) Evacuate & Report Spill->Emergency Yes Disposal 4. Safe Doffing & RCRA Waste Disposal Spill->Disposal No Emergency->Disposal End 5. Decontamination & Hand Washing Disposal->End

Safe handling, PPE utilization, and emergency response workflow for novel pyridazine derivatives.

References

  • California Department of Public Health (CDPH). "Health Hazard Summary: Glycol Ethers." Hazard Evaluation System & Information Service. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA Publication 3404-11R. URL: [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Chemical Safety. URL: [Link]

  • Centers for Disease Control and Prevention (CDC). "School Chemistry Laboratory Safety Guide." CDC/NIOSH. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.